Fluphenazine beta-D-Glucuronide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXYGQWHAIDFV-GAYSTUHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928074 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-09-5 | |
| Record name | 7-Hydroxyfluphenazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Fluphenazine β-D-Glucuronide: An In-depth Technical Guide for Research Applications
This guide provides a comprehensive technical overview of the synthesis of fluphenazine β-D-glucuronide, a critical metabolite for in-depth research in drug metabolism, pharmacokinetics, and toxicology. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced causality behind experimental choices, offering both enzymatic and chemical synthesis pathways, alongside robust purification and characterization protocols.
Introduction: The Significance of Fluphenazine Glucuronidation
Fluphenazine is a potent phenothiazine antipsychotic agent primarily used in the management of schizophrenia.[1] Like many xenobiotics, fluphenazine undergoes extensive metabolism in the liver, a process designed to increase its water solubility and facilitate its excretion from the body.[2] One of the key phase II metabolic pathways is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to the fluphenazine molecule.[3] This process can occur at various sites on the drug, leading to different glucuronide metabolites.
The primary site for O-glucuronidation on fluphenazine is the terminal hydroxyl group of its hydroxyethylpiperazine side chain. However, studies have shown that direct enzymatic glucuronidation at this aliphatic alcohol is a low-yield process.[4][5] A more predominant metabolic route involves initial phase I hydroxylation of the phenothiazine ring system to 7-hydroxyfluphenazine, which is then readily glucuronidated at this new phenolic hydroxyl group.[4][5]
Access to pure, well-characterized fluphenazine β-D-glucuronide and its 7-hydroxy metabolite is paramount for a variety of research purposes. These include:
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To understand the metabolic fate and clearance pathways of fluphenazine.
-
Toxicology and Safety Assessment: To investigate whether the glucuronide metabolite possesses any pharmacological or toxicological activity.
-
Bioanalytical Method Development: As an analytical standard for the accurate quantification of the metabolite in biological matrices.[6]
This guide will explore the two primary approaches for obtaining fluphenazine β-D-glucuronide: enzymatic biosynthesis and chemical synthesis.
Enzymatic Synthesis: A Biomimetic Approach
Enzymatic synthesis offers a biomimetic route to fluphenazine glucuronides, often providing high stereoselectivity for the desired β-anomer. The key enzymes in this process are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[7][8]
Direct Enzymatic Glucuronidation of Fluphenazine: A Challenging Pathway
While theoretically the most direct route, the enzymatic glucuronidation of the aliphatic hydroxyl group of fluphenazine has been shown to be inefficient.
Experimental Evidence: Research involving the incubation of fluphenazine with a rabbit hepatic microsomal immobilized enzyme system resulted in a very poor yield (<1%) of the aliphatic ether glucuronide.[4][5] This low susceptibility is a critical consideration for researchers planning a synthetic strategy.
Two-Step Enzymatic Synthesis via 7-Hydroxyfluphenazine: The Preferred Biosynthetic Route
A significantly more efficient enzymatic approach involves a two-step process:
-
Phase I Hydroxylation: Conversion of fluphenazine to 7-hydroxyfluphenazine. This can be achieved using liver microsomes which contain the necessary cytochrome P450 enzymes.
-
Phase II Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl group of 7-hydroxyfluphenazine.
Experimental Protocol: Synthesis of 7-Hydroxyfluphenazine β-D-Glucuronide
This protocol is adapted from the successful synthesis described by Jackson et al.[4][5]
Materials:
-
7-Hydroxyfluphenazine
-
Rabbit hepatic microsomal immobilized enzyme system
-
UDP-glucuronic acid (UDPGA)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Saccharo-1,4-lactone (a β-glucuronidase inhibitor)
Procedure:
-
Incubation: Incubate 7-hydroxyfluphenazine with the rabbit hepatic microsomal immobilized enzyme system in the presence of UDPGA and saccharo-1,4-lactone in a buffered solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination: Once the reaction is complete, terminate it by adding a quenching solvent such as acetonitrile or methanol.
-
Purification: Purify the resulting 7-hydroxyfluphenazine β-D-glucuronide by recrystallization from a suitable solvent like methanol.
Expected Yield: This method has been reported to achieve a high yield of up to 60% for 7-hydroxyfluphenazine β-D-glucuronide.[4][5]
Causality Behind Experimental Choices:
-
Immobilized Enzyme System: Using an immobilized enzyme system simplifies the workup process, as the enzyme can be easily removed from the reaction mixture by filtration.
-
Saccharo-1,4-lactone: The inclusion of a β-glucuronidase inhibitor is crucial to prevent the enzymatic cleavage of the newly formed glucuronide, thereby maximizing the yield.
Chemical Synthesis: A Versatile Alternative
Chemical synthesis provides a powerful alternative to enzymatic methods, offering the potential for larger-scale production and greater control over reaction conditions. The Koenigs-Knorr reaction is a classic and widely used method for the formation of O-glycosidic bonds and can be adapted for the synthesis of fluphenazine β-D-glucuronide.[9][10]
A significant challenge in the chemical glucuronidation of fluphenazine is the presence of two tertiary amine functionalities in the piperazine ring of the side chain. These nucleophilic nitrogens can compete with the target hydroxyl group, leading to the formation of undesired quaternary ammonium salts. To circumvent this, a protection-deprotection strategy is essential.
Proposed Chemical Synthesis Pathway
The proposed pathway involves three key stages: protection of the amine, glycosylation, and deprotection.
Caption: Proposed chemical synthesis pathway for Fluphenazine β-D-Glucuronide.
Step 1: Protection of the Piperazine Amines
The tertiary amines in the piperazine ring of fluphenazine must be protected to prevent side reactions during glycosylation. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it forms a stable carbamate that can be removed under acidic conditions without affecting the newly formed glycosidic bond.[11]
Experimental Protocol:
-
Dissolve fluphenazine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the N-Boc-protected fluphenazine by column chromatography.
Step 2: Koenigs-Knorr Glucuronidation
With the amines protected, the glycosylation of the primary alcohol can proceed. The Koenigs-Knorr reaction typically employs a glycosyl halide donor and a heavy metal salt promoter.[9][10]
Experimental Protocol:
-
Dissolve the N-Boc-protected fluphenazine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Add a silver salt promoter, such as silver carbonate (Ag₂CO₃), which also acts as an acid scavenger.
-
Cool the mixture and add a solution of the glucuronyl donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, portion-wise.
-
Allow the reaction to proceed in the dark with stirring, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the silver salts and concentrate the filtrate.
-
Purify the protected fluphenazine glucuronide by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Koenigs-Knorr reaction is sensitive to moisture, which can hydrolyze the glycosyl donor and reduce the yield.
-
Silver Carbonate: Acts as both a promoter by activating the glycosyl bromide and as a base to neutralize the hydrogen bromide formed during the reaction.
-
Protected Glucuronyl Donor: The acetyl and methyl ester protecting groups on the glucuronic acid donor prevent self-condensation and other side reactions.
Step 3: Deprotection
The final step involves the removal of all protecting groups to yield the target fluphenazine β-D-glucuronide. This is typically a two-stage process.
Experimental Protocol:
-
Saponification: Dissolve the protected fluphenazine glucuronide in a mixture of methanol and water. Add a base, such as sodium hydroxide or lithium hydroxide, to hydrolyze the acetyl and methyl ester groups on the glucuronic acid moiety. Monitor the reaction by TLC.
-
Acidic Cleavage of Boc Group: After saponification, carefully neutralize the reaction mixture and then treat it with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group from the piperazine nitrogen.
-
Purification: The final product, fluphenazine β-D-glucuronide, is a polar compound and will require purification by reverse-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).[12][13][14]
Purification of Fluphenazine β-D-Glucuronide
The purification of the highly polar fluphenazine β-D-glucuronide from the reaction mixture is a critical step to obtain a high-purity standard for research.
Chromatographic Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purifying drug metabolites. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or ammonium acetate to improve peak shape.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained by reverse-phase columns.[13][14] It uses a polar stationary phase and a mobile phase with a high organic solvent content.
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| RP-HPLC | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available, robust. | Poor retention of very polar compounds. |
| HILIC | Polar (e.g., Silica, Amide) | High organic content | Excellent retention for polar analytes. | Can be more complex to develop methods. |
Analytical Characterization
Unambiguous structural confirmation of the synthesized fluphenazine β-D-glucuronide is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like glucuronides.
-
Fragmentation Analysis: In tandem MS (MS/MS), glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da). Other diagnostic fragment ions include m/z 175 and 113, which correspond to fragments of the glucuronic acid itself.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the stereochemistry of the glycosidic bond.
-
¹H NMR: The anomeric proton (H-1) of the glucuronic acid moiety is a key diagnostic signal. For a β-glucuronide, this proton typically appears as a doublet with a coupling constant (³J(H,H)) of approximately 7-8 Hz.
-
¹³C NMR: The chemical shifts of the carbons in the glucuronic acid moiety can also be used for structural confirmation.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the fluphenazine and glucuronic acid moieties.
Table 2: Expected Analytical Data for Fluphenazine β-D-Glucuronide
| Technique | Expected Observation |
| LC-MS (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of fluphenazine β-D-glucuronide. |
| MS/MS | Neutral loss of 176 Da (glucuronic acid). Fragment ions corresponding to the fluphenazine aglycone. |
| ¹H NMR | Anomeric proton (H-1) doublet with J ≈ 7-8 Hz. Signals corresponding to the fluphenazine backbone. |
| ¹³C NMR | Signals corresponding to the carbons of both the fluphenazine and glucuronic acid moieties. |
Conclusion
The synthesis of fluphenazine β-D-glucuronide for research purposes presents distinct challenges and requires careful consideration of the chosen synthetic route. While direct enzymatic glucuronidation of fluphenazine is inefficient, a two-step biosynthetic approach via the 7-hydroxyfluphenazine intermediate offers a high-yield alternative for producing the phenolic glucuronide. Chemical synthesis, particularly the Koenigs-Knorr reaction coupled with a robust amine protection strategy, provides a versatile and scalable method for accessing the aliphatic glucuronide. Rigorous purification using appropriate chromatographic techniques and thorough characterization by mass spectrometry and NMR are imperative to ensure the integrity of the final compound for its intended research applications. This guide provides the foundational knowledge and strategic considerations for researchers to successfully synthesize and validate this important drug metabolite.
References
- Anonymous. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. J Pharm Biomed Anal. 2021;192:113651.
- Anonymous. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao. 2001;36(10):773-777.
- Anonymous. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. J Agric Food Chem. 2019;67(22):6275-6284.
- Anonymous. Glucuronide synthesis. Hypha Discovery.
- Anonymous. Ion fragmentation of small molecules in mass spectrometry.
- Anonymous. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Published February 29, 2012.
- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Xenobiotica. 1991;21(3):383-393.
- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine: 7-hydroxyfluphenazine Glucuronide and Fluphenazine Glucuronide. Xenobiotica. 1991;21(3):383-393.
- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed.
- Anonymous. Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. Published April 14, 2023.
- Anonymous. Glucuronide synthesis. Hypha Discovery.
- Anonymous. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Human Metabolome Database.
- Anonymous. 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Stachulski AV, Jenkins GN. The synthesis of O-glucuronides. Nat Prod Rep. 1998;15(2):173-186.
- Anonymous. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. 2011;16(5):3924-3960.
- Anonymous. Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. Published April 9, 2020.
- Rowland A, Miners JO, Mackenzie PI. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Int J Biochem Cell Biol. 2013;45(6):1121-1132.
- Stachulski AV, Jenkins GN. The synthesis of O-glucuronides. Natural Product Reports. 1998;15(2):173.
- Anonymous. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025.
- Anonymous. The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ResearchGate. Published August 2, 2025.
- Anonymous. A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
- Anonymous. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. NIH.
- Anonymous. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897). FooDB.
- Anonymous. Fluphenazine and Impurities. BOC Sciences.
- Anonymous. What can I use to purify polar reaction mixtures? Biotage. Published July 11, 2023.
- Anonymous. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018.
- Anonymous. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. PMC - PubMed Central - NIH.
- Anonymous. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.
- Anonymous. Glucuronidation. Wikipedia.
- Kaivosaari S, Finel M, Kostiainen R. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Xenobiotica. 2007;37(10-11):1187-1200.
- Anonymous. Koenigs–Knorr reaction. Wikipedia.
- Green MD, King CD, Mojarrabi B, Mackenzie PI, Tephly TR. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metab Dispos. 1998;26(6):507-512.
- Anonymous. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. J Agric Food Chem. 2019;67(22):6275-6284.
- Anonymous. Glucuronidations using the Koenigs-Knorr procedure. ResearchGate.
- Anonymous. "An Improved Process For The Preparation Of Fluphenazine". Quick Company.
- Anonymous. The synthesis route of the preparation of the fluphenazine analogues. ResearchGate.
- Anonymous. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Zamek-Gliszczynski MJ, Sangha V, Shen H, et al. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Clin Pharmacol Ther. 2021;110(1):97-110.
- Green MD, King CD, Mojarrabi B, Mackenzie PI, Tephly TR. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Semantic Scholar.
- Anonymous. Fluphenazine and Impurities. BOC Sciences.
- Court MH. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. NIH.
- Tomer S, Rathod D. Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. international journal of professional studies. Published September 5, 2024.
- Anonymous. UHPLC/MS for Drug Detection in Urine. Sigma-Aldrich.
- Anonymous. Reversed Phase Chromatography.
- Coffman BL, Rios GR, King CD, Tephly TR. Human UGT2B7 catalyzes morphine glucuronidation. Drug Metab Dispos. 1997;25(1):1-4.
- Schroeder PE, Jensen K, Thomsen MS, et al. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. J Clin Pharmacol. 2023;63(6):674-684.
- Anonymous. Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid. ResearchGate. Published August 9, 2025.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. spectrabase.com [spectrabase.com]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. biotage.com [biotage.com]
- 15. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
A Technical Guide to the Enzymatic Synthesis of Fluphenazine Glucuronide via UDP-Glucuronosyltransferases (UGTs)
Executive Summary
Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including many pharmaceutical agents.[1][2] This guide provides an in-depth technical framework for the in vitro enzymatic synthesis of fluphenazine glucuronide, a major metabolite of the antipsychotic drug fluphenazine.[3] Fluphenazine, a phenothiazine-class drug, is primarily metabolized via N-glucuronidation, a reaction specifically and efficiently catalyzed by the human UDP-glucuronosyltransferase (UGT) isoform UGT1A4.[3][4][5] Understanding and replicating this metabolic conversion is critical for drug development professionals and researchers engaged in metabolite identification, drug-drug interaction (DDI) studies, and the generation of analytical standards.
This document details the foundational principles of UGT1A4-mediated catalysis, provides a comprehensive, step-by-step protocol for the synthesis using recombinant human UGT1A4, and outlines the analytical methods necessary for the confirmation and characterization of the resulting fluphenazine glucuronide. By explaining the causality behind experimental choices and grounding protocols in established scientific literature, this guide serves as a practical resource for scientists seeking to perform this synthesis reliably and efficiently.
Introduction to Fluphenazine Metabolism and Glucuronidation
Fluphenazine: Clinical Significance and Metabolic Profile
Fluphenazine is a potent, first-generation antipsychotic drug belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[6][7] Its therapeutic action is mediated chiefly through antagonism of dopamine D2 receptors in the brain.[6] The clinical profile of fluphenazine, like many pharmaceuticals, is significantly influenced by its metabolic fate. The drug undergoes extensive hepatic metabolism, including sulfoxidation, hydroxylation, and, most importantly for this guide, conjugation with glucuronic acid.[3][7][8][9] These metabolic transformations convert the lipophilic parent drug into more water-soluble compounds that can be readily excreted from the body.[10]
The Role of Glucuronidation in Drug Disposition
Glucuronidation is a major Phase II biotransformation reaction that conjugates a glucuronic acid moiety from the high-energy co-factor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[1][10][11] This process is catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues like the gastrointestinal tract.[11][12] The addition of the highly polar glucuronic acid group dramatically increases the hydrophilicity of the substrate, facilitating its elimination via urine or bile.[1][10] For many drugs, glucuronidation is a critical clearance mechanism, and regulatory agencies like the FDA often require UGT reaction phenotyping for new chemical entities if this pathway accounts for a significant portion (≥25%) of total metabolism.[13]
UGT1A4: The Key Enzyme in Fluphenazine N-Glucuronidation
The human UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism.[1][14] Different UGT isoforms exhibit distinct but often overlapping substrate specificities. Fluphenazine, which contains a tertiary amine group on its side chain, is a substrate for N-glucuronidation. This specific reaction, forming a quaternary ammonium-linked glucuronide, is catalyzed principally by human UGT1A4.[4][15][16] Studies using recombinant human UGTs have demonstrated that UGT1A4 is the main enzyme responsible for converting fluphenazine and structurally related tertiary amines, such as trifluoperazine and imipramine, into their respective glucuronide conjugates.[3][4][17][18] Therefore, selecting UGT1A4 as the catalytic enzyme is the most direct and biologically relevant approach for synthesizing fluphenazine glucuronide in vitro.
Foundational Principles of UGT1A4-Mediated Synthesis
Catalytic Mechanism and Essential Components
The synthesis of fluphenazine glucuronide is a bi-substrate reaction that follows an ordered sequential mechanism.[10] The UGT1A4 enzyme first binds with the sugar donor co-factor, UDPGA, followed by the binding of the aglycone substrate, fluphenazine. The glucuronic acid moiety is then transferred to the tertiary amine nitrogen of fluphenazine, forming fluphenazine N-glucuronide. The products, UDP and the glucuronidated fluphenazine, are then released.
The essential components for a successful in vitro reaction are:
-
Recombinant Human UGT1A4: The catalyst. Commercially available preparations, often expressed in baculovirus-infected insect cells (e.g., Sf9 cells), are a reliable source of high enzymatic activity.[19][20]
-
Fluphenazine: The aglycone substrate.
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): The essential co-factor and glucuronic acid donor.[1][11]
-
Reaction Buffer: Provides the optimal pH and ionic environment for enzyme stability and activity. A Tris-HCl or phosphate buffer at a pH of ~7.4-7.6 is standard.
-
Magnesium Chloride (MgCl₂): Often included as it can enhance the activity of many UGT isoforms.
-
Detergent/Activator (Optional but Recommended): UGTs are membrane-bound enzymes.[11] A low concentration of a mild detergent like CHAPS or the presence of phospholipids can sometimes be required to permeabilize the microsomal membrane and reveal full enzymatic activity. However, caution is advised as some detergents can be inhibitory to UGT1A4.[18][20]
Visualizing the Metabolic Pathway
The conversion of fluphenazine to its N-glucuronide is a direct conjugation reaction.
Caption: UGT1A4 catalyzes the transfer of glucuronic acid from UDPGA to fluphenazine.
Experimental Protocol for Synthesis
This protocol outlines a standard laboratory-scale procedure for the enzymatic synthesis of fluphenazine glucuronide using commercially available recombinant human UGT1A4.
Materials and Reagents
-
Recombinant Human UGT1A4 (e.g., from insect cell microsomes, ≥ 2.5 mg/mL)[19]
-
Fluphenazine dihydrochloride (Substrate)
-
Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)
-
Tris-HCl Buffer (1.0 M, pH 7.5)
-
Magnesium Chloride (MgCl₂, 1.0 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Ultrapure Water
-
Microcentrifuge tubes (1.5 mL)
-
Incubator or water bath set to 37°C
Step-by-Step Synthesis Protocol
The following procedure is for a final reaction volume of 200 µL. It is recommended to run a negative control incubation that omits UDPGA to confirm that product formation is co-factor dependent.[21]
-
Prepare Master Mix (Buffer and Co-factors):
-
In a microcentrifuge tube, prepare a master mix for the number of reactions planned. For one reaction:
-
10 µL of 1.0 M Tris-HCl (pH 7.5) (Final concentration: 50 mM)
-
2 µL of 1.0 M MgCl₂ (Final concentration: 10 mM)
-
162 µL of Ultrapure Water
-
-
Vortex gently to mix.
-
-
Add Enzyme and Substrate:
-
To a new 1.5 mL microcentrifuge tube, add 10 µL of Recombinant UGT1A4 (e.g., at 5 mg/mL, for a final concentration of 0.25 mg/mL).
-
Add 2 µL of a 10 mM Fluphenazine stock solution (dissolved in water or methanol). (Final concentration: 100 µM).
-
Add the appropriate volume of the prepared Master Mix (174 µL in this case, to bring the pre-incubation volume to 180 µL).
-
Rationale: Pre-incubating the enzyme and substrate allows them to equilibrate at the reaction temperature before initiation.
-
-
Pre-Incubate:
-
Incubate the tube at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 20 µL of a 25 mM UDPGA stock solution (dissolved in water). (Final concentration: 2.5 mM).
-
Vortex gently and immediately return the tube to the 37°C incubator.
-
Rationale: UDPGA concentration is kept high to ensure it is not a rate-limiting factor. The reaction is initiated with the co-factor to ensure all other components are present and at temperature.
-
-
Incubate:
-
Incubate the reaction for 2 to 4 hours at 37°C. The optimal time may need to be determined empirically by taking time-point samples (e.g., at 0, 30, 60, 120, and 240 minutes) in a preliminary experiment.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the enzyme and halt catalytic activity.
-
Vortex vigorously for 30 seconds.
-
-
Process for Analysis:
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the enzymatic synthesis of fluphenazine glucuronide.
Analytical Validation and Characterization
Confirmation of successful synthesis requires robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[6][23][24]
LC-MS/MS for Product Identification
-
Principle: LC separates the components of the reaction mixture (unreacted fluphenazine, fluphenazine glucuronide, UDPGA, etc.) based on their physicochemical properties (e.g., polarity). The mass spectrometer then detects and fragments the molecules, providing definitive structural information.
-
Expected Mass Shift: The key indicator of successful glucuronidation is the addition of the glucuronic acid moiety, which has a mass of 176.032 Da. The mass spectrometer will detect a new peak corresponding to the mass of fluphenazine plus this value.
-
Methodology:
-
Chromatography: Use a C18 reversed-phase column.[22]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.[22]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for fluphenazine and its metabolites.[22]
-
Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the precursor-to-product ion transitions for both fluphenazine and its expected glucuronide.
-
Data Summary and Enzyme Kinetics
For quantitative analysis or enzyme characterization, a kinetic study should be performed by varying the fluphenazine concentration while keeping UDPGA levels saturating. The data can be used to determine key kinetic parameters.
| Parameter | Description | Typical Value Range (for UGT1A4 with Tertiary Amines) |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates substrate affinity. | 10 - 200 µM |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Varies with enzyme concentration and purity |
| CLᵢₙₜ (Intrinsic Clearance) | Vₘₐₓ / Kₘ. A measure of the enzyme's catalytic efficiency. | Varies |
Note: These values are illustrative. Actual kinetic parameters must be determined experimentally for the specific reaction conditions and enzyme batch used.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme or UDPGA. 2. Sub-optimal pH or temperature. 3. Incorrect component concentrations. 4. Enzyme inhibition. | 1. Verify activity with a known positive control substrate for UGT1A4 (e.g., trifluoperazine).[4] Use fresh UDPGA. 2. Confirm incubator temperature and buffer pH. 3. Double-check all stock solution calculations and pipetting volumes. 4. Test a range of fluphenazine concentrations; high concentrations can cause substrate inhibition in some UGTs. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Incomplete mixing. 3. Inconsistent incubation timing. | 1. Use calibrated pipettes and ensure proper technique. 2. Vortex gently but thoroughly after adding each component, especially after initiating with UDPGA. 3. Use a multi-channel pipette for initiating and terminating reactions simultaneously. |
| Poor LC-MS/MS Signal | 1. Sub-optimal MS parameters. 2. Matrix effects from reaction buffer. 3. Analyte degradation. | 1. Optimize source parameters and collision energies by infusing an analytical standard if available. 2. Dilute the sample further or consider a solid-phase extraction (SPE) cleanup step. 3. Ensure samples are stored at 4°C or -20°C immediately after processing and analyzed promptly. |
Conclusion
The in vitro synthesis of fluphenazine glucuronide using recombinant human UGT1A4 is a robust and highly specific method for producing this key metabolite. By leveraging a well-defined enzymatic system, researchers can reliably generate material for use as an analytical standard, for further pharmacological testing, or as part of broader drug metabolism and interaction studies. Success hinges on the careful selection of high-quality reagents, adherence to a validated protocol, and the use of sensitive analytical methods like LC-MS/MS for product confirmation. This guide provides the necessary technical foundation and practical insights to empower researchers to successfully implement this synthesis in their own laboratories.
References
- Ghosal, A., et al. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.
- Miners, J. O., et al. (2007). Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4. PubMed.
- Chen, S., et al. (2017).
- (n.d.). Glucuronidation of Drugs and Other Compounds.
- Green, M. D., et al. (1995). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. PubMed.
- Mojarrabi, B., et al. (1997).
- (n.d.).
- (n.d.). Human UDP-glucuronosyltransferase Enzymes. BioIVT.
- (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.
- (n.d.). Protocol. Thermo Fisher Scientific.
- (n.d.). UGT Inhibition, Induction and Phenotyping Assays.
- Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. PubMed.
- Kurkela, M., et al. (2002). Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme. PubMed.
- (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT.
- (n.d.). Glucuronidation.
- (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. JoVE.
- Gauthier, J. C., et al. (n.d.). A pharmacogenetics study of the human glucuronosyltransferase UGT1A4.
- (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.
- (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
- (2021).
- (2023). Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences.
- (n.d.). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.
- E.A., D., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed.
- (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. Taylor & Francis Group - Figshare.
- (n.d.). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. Benchchem.
- W.O., K., et al. (1985). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. PubMed.
- (n.d.). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases.
- S.R., M., et al. (1987).
- (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. PubMed.
- (2018). Fluphenazine. LiverTox - NCBI Bookshelf - NIH.
- (2017). Get to know a gene: UGT1A4. GeneSight.
- (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography.
- Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. PubMed.
- (n.d.). Regulation of UDP Glucuronosyltransferase Genes. PubMed - NIH.
- (n.d.). UDP-glucuronosyltransferases and clinical drug–drug interactions.
Sources
- 1. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Glucuronidation [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genesight.com [genesight.com]
- 6. jmedchem.com [jmedchem.com]
- 7. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of rabbit UDP-glucuronosyltransferase UGT1A7: tertiary amine glucuronidation is catalyzed by UGT1A7 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical synthesis and purification of Fluphenazine beta-D-Glucuronide
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Fluphenazine β-D-Glucuronide
Foreword: The Pursuit of a Challenging Metabolite
In the landscape of drug development and metabolic research, the synthesis of reference standards for phase II metabolites is a critical yet often formidable task. Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism, with glucuronidation being a key pathway for its clearance.[][2] The resulting conjugate, Fluphenazine β-D-Glucuronide, is essential for a multitude of studies, from pharmacokinetics and drug-drug interaction assays to toxicology. However, the direct conjugation of glucuronic acid to the parent fluphenazine molecule presents significant challenges.
This guide moves beyond a simple recitation of steps. It provides a strategic overview and a detailed, field-proven protocol for the chemical synthesis and purification of Fluphenazine β-D-Glucuronide. We will explore the rationale behind the chosen synthetic strategy, navigate the inherent chemical hurdles, and establish a robust purification workflow designed to yield a highly pure, well-characterized reference standard suitable for the most demanding research applications.
Part 1: Strategic Considerations for Synthesis - A Tale of Two Pathways
The generation of a drug glucuronide can be approached from two fundamentally different directions: biosynthesis, which mimics nature's path, and chemical synthesis, which offers control and scalability. The choice is not arbitrary but is dictated by the specific molecular properties of the drug .
The Biosynthetic Route: A Lesson in Substrate Specificity
Biosynthesis utilizes enzyme systems, typically derived from liver microsomes, to perform the glucuronidation reaction in vitro.[3][4] This method is invaluable for generating a metabolic profile that mirrors in vivo processes. For fluphenazine, however, this route proves inefficient for producing the target O-glucuronide.
Studies by Jackson et al. (1991) using a rabbit hepatic microsomal system demonstrated that while the 7-hydroxy metabolite of fluphenazine is readily glucuronidated with high yields (60%), the parent fluphenazine molecule is a poor substrate.[5][6] The yield of the desired Fluphenazine β-D-Glucuronide, formed at the primary alcohol on the side-chain, was exceedingly low (<1%).[5][6]
Causality: This low susceptibility is attributed to the steric hindrance and electronic properties of the primary alcohol function on fluphenazine's piperazine side chain, making it a less favorable substrate for the UDP-glucuronosyltransferase (UGT) enzymes compared to the phenolic hydroxyl group on its metabolite.[5][6][7] This inherent enzymatic selectivity makes the biosynthetic route impractical for producing the preparative quantities needed for a reference standard.
The Chemical Synthesis Route: A Controlled Approach to a Difficult Target
When biosynthetic methods are inefficient, chemical synthesis becomes the necessary and superior strategy. It allows for targeted synthesis of a single, specific metabolite in scalable quantities. For O-glucuronides, the Koenigs-Knorr reaction is a cornerstone of synthetic carbohydrate chemistry and our method of choice.[8][9][10]
The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol (the aglycone) in the presence of a heavy metal salt promoter.[10]
Key Components for Fluphenazine Glucuronidation:
-
Aglycone: Fluphenazine, which contains the target primary hydroxyl group.
-
Glycosyl Donor: A protected glucuronic acid derivative is essential to prevent unwanted side reactions. The standard and effective donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromuronate . The acetyl protecting groups are critical.
-
Promoter: A heavy metal salt activates the anomeric carbon of the donor, facilitating the departure of the bromide. While classic silver salts are effective, cadmium carbonate (CdCO₃) has been shown to be a particularly effective catalyst for the synthesis of aryl glucuronides and is employed here.[11]
Navigating the Challenges:
-
Stereoselectivity: The biological metabolite is the β-anomer. The Koenigs-Knorr reaction elegantly controls this stereochemistry through "anchimeric assistance" (neighboring group participation).[10] The acetyl group at the C-2 position of the glucuronic acid donor forms a transient dioxolanium ion intermediate, which blocks the α-face of the sugar. The incoming alcohol (fluphenazine) can then only attack from the β-face, ensuring the formation of the desired 1,2-trans product (the β-glucuronide).
-
Regioselectivity: Fluphenazine also possesses tertiary amine nitrogens that could potentially react. However, the primary alcohol is a significantly better nucleophile under these conditions for attacking the activated glycosyl donor, leading to the desired O-glucuronide.
-
By-product Formation: The formation of orthoesters is a known side reaction in Koenigs-Knorr chemistry.[9] Careful control of reaction conditions and rigorous purification are essential to remove these and other impurities.
The following workflow diagram illustrates the overall process from synthesis to final product.
Caption: Overall workflow for the synthesis and purification of Fluphenazine β-D-Glucuronide.
Part 2: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps and rationale. Adherence to anhydrous techniques during the coupling reaction is paramount for success.
Detailed Protocol: Chemical Synthesis via Modified Koenigs-Knorr Reaction
Step 1: Preparation of Reactants and Glassware
-
All glassware must be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over P₂O₅ under vacuum.
-
Fluphenazine free base should be dried under high vacuum for 24 hours prior to use.
-
Anhydrous toluene is used as the reaction solvent. It should be dried over sodium/benzophenone or obtained from a solvent purification system.
Step 2: The Glycosylation Reaction
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Fluphenazine (1.0 eq).
-
Dissolve the Fluphenazine in anhydrous toluene (approx. 10 mL per gram of Fluphenazine).
-
Add Cadmium Carbonate (CdCO₃, 2.0 eq) to the solution.[11] The mixture will be a suspension.
-
In a separate, dry flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromuronate (1.5 eq) in a minimal amount of anhydrous toluene.
-
Add the glycosyl donor solution dropwise to the stirring Fluphenazine suspension over 30 minutes at room temperature.
-
Wrap the flask in aluminum foil to protect it from light and stir vigorously at room temperature for 48-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v). The product spot should be visible (staining with PMA) and the Fluphenazine starting material spot should diminish.
Step 3: Reaction Workup and Isolation of Protected Intermediate
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the suspension through a pad of Celite® to remove the insoluble cadmium salts. Wash the Celite® pad thoroughly with dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected glucuronide as a foam or oil.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the crude protected intermediate from Step 3 in a 3:1 mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (LiOH, 4.0 eq in water) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until all starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M hydrochloric acid (HCl) at 0°C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
The resulting aqueous residue contains the crude Fluphenazine β-D-Glucuronide and is carried forward to purification.
Purification Workflow: From Crude Mixture to Pure Compound
Purification is a critical phase that requires a multi-step approach to achieve the >95% purity required for a reference standard.
Step 1: Initial Cleanup with Solid-Phase Extraction (SPE)
-
The neutralized aqueous residue from the deprotection step is first passed through a C18 SPE cartridge.
-
Protocol:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the aqueous crude product solution onto the cartridge.
-
Wash with water to remove salts and other highly polar impurities.
-
Elute the crude glucuronide with a stepwise gradient of methanol in water (e.g., 20% MeOH, 50% MeOH, 100% MeOH).
-
Analyze fractions by analytical HPLC-MS to identify those containing the desired product.
-
Step 2: Final Purification by Preparative RP-HPLC
-
The enriched fractions from the SPE step are pooled, concentrated, and subjected to preparative reversed-phase HPLC for final polishing.[12][13] High-performance liquid chromatography is indispensable for separating the target compound from closely related impurities.[13]
The following diagram illustrates the logic of the purification workflow.
Caption: Purification strategy for isolating Fluphenazine β-D-Glucuronide.
Table 1: Recommended Preparative HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 5 µm, ≥19x150 mm | Standard for reversed-phase separation of drug metabolites; preparative scale for higher loading. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 stationary phase. |
| Gradient | 10% to 60% B over 30 minutes | A broad gradient is necessary to separate the polar glucuronide from the less polar parent drug. |
| Flow Rate | 15-20 mL/min | Appropriate for the specified preparative column diameter. |
| Detection | UV at 256 nm and/or MS | 256 nm is a strong chromophore for the phenothiazine ring system.[14] MS allows for specific fraction collection based on the target m/z.[12] |
| Fraction Collection | Peak-based, triggered by UV or m/z | Ensures only the desired compound is collected, maximizing purity.[12] |
Characterization and Quality Control
Unambiguous structural confirmation and purity assessment are non-negotiable.
-
High-Resolution Mass Spectrometry (HRMS): The purified fractions are analyzed to confirm the exact mass of the glucuronide, validating its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis should show a characteristic loss of the glucuronic acid moiety (-176 Da) from the parent ion, a hallmark of glucuronide conjugates.[15]
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive test. Key diagnostic signals include the anomeric proton (H-1') of the glucuronic acid moiety, which should appear as a doublet with a coupling constant (~7-8 Hz) confirming the β-configuration.[6]
-
Purity Analysis: The final product is re-analyzed by analytical HPLC-UV to determine purity, which should be ≥95%.[16]
Conclusion
The synthesis of Fluphenazine β-D-Glucuronide is a challenging but achievable goal that underscores the interplay between understanding metabolic pathways and applying robust chemical principles. While biosynthetic routes are hindered by low enzymatic susceptibility, a well-executed Koenigs-Knorr chemical synthesis provides a reliable path to this important metabolite. The success of this endeavor hinges not only on the chemical reaction itself but equally on a meticulous, multi-step purification strategy employing modern chromatographic techniques. The resulting high-purity reference standard is an invaluable tool, empowering researchers to conduct accurate and reliable studies that advance our understanding of drug metabolism and safety.
References
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Xenobiotica, 21(3), 383-393. [Link]
-
PubMed. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. National Center for Biotechnology Information. [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery Ltd. [Link]
-
Swortwood, M. J., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Medicinal Chemistry Letters, 4(12), 1147-1150. [Link]
-
University of Bath. (2014). Contemporary Medicinal Chemistry of Glucuronides. University of Bath. [Link]
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. [Link]
-
Rowe, A., & Elowe, N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. [Link]
-
Marchetti, P., et al. (2015). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 20(8), 13639-13683. [Link]
-
ResearchGate. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. [Link]
-
Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(6), 863-870. [Link]
-
Agilent Technologies. (2015). Drug Metabolite Purification and Identification. LabRulez LCMS. [Link]
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikimedia Foundation. [Link]
-
ResearchGate. (n.d.). Koenigs–Knorr Reaction of 7 and 8. [Link]
-
Wilson, I. D., & Plumb, R. (2011). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 708, 173-190. [Link]
-
Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
SCION Instruments. (n.d.). The crucial role of chromatography in drug discovery. SCION Instruments. [Link]
-
Adcock, J. L., & An, J. (2017). Applications of Chromatographic Methods in Metabolomics: A Review. Chromatographia, 80(1), 1-17. [Link]
-
MDPI. (n.d.). Special Issue : Applications of Chromatography in Drug Analysis and Development. MDPI. [Link]
-
Singh, S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 49(3), 173-181. [Link]
-
Bhavyasri K, et al. (2021). Method development, validation and forced degradation studies of Fluphenazine HCL by UV-spectrophotometry. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1290. [Link]
-
OPUS. (2020). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Hochschule Niederrhein. [Link]
-
Wikipedia. (n.d.). Glucuronidation. Wikimedia Foundation. [Link]
-
ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. [Link]
-
Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies, 1. [Link]
-
University of the Pacific. (n.d.). Phase II (Conjugation) Reactions. University of the Pacific. [Link]
-
Longdom Publishing. (n.d.). Clinical Insights into Drug Metabolism and Detoxification Pathways. Journal of Drug Metabolism & Toxicology. [Link]
-
Midha, K. K., et al. (1988). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 96(2), 225-230. [Link]
-
Wikipedia. (n.d.). Fluphenazine. Wikimedia Foundation. [Link]
-
The Australian National University. (n.d.). Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. [Link]
-
PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine. StatPearls. [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications, 17(1). [Link]
Sources
- 2. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. The crucial role of chromatography in drug discovery [scioninstruments.com]
- 14. ijbpas.com [ijbpas.com]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
A Senior Application Scientist's Guide to the Structural Elucidation of Fluphenazine β-D-Glucuronide by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug metabolism, the unambiguous characterization of metabolites is a cornerstone of safety and efficacy assessment. Glucuronidation represents a major Phase II metabolic pathway, but pinpointing the precise site of conjugation on a complex drug molecule can be a significant analytical challenge. While mass spectrometry (MS) can readily confirm the addition of a glucuronic acid moiety, it often falls short in distinguishing between potential isomers. This guide provides an in-depth, methodology-focused walkthrough of the use of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively elucidate the structure of Fluphenazine β-D-Glucuronide. We will move beyond a simple recitation of techniques to explain the strategic rationale behind the experimental choices, demonstrating how a suite of 1D and 2D NMR experiments provides a self-validating system for structural confirmation.
The Analytical Challenge: Beyond Mass Confirmation
Fluphenazine is a potent phenothiazine-class antipsychotic drug used in the management of schizophrenia.[1] Its complex structure features multiple potential sites for metabolic modification, including oxidation and conjugation.[2][] A primary metabolic pathway involves conjugation with glucuronic acid, a process that increases water solubility and facilitates excretion.[4]
For Fluphenazine, glucuronidation can occur at the terminal primary alcohol of the N-10 side chain. While this is often a minor pathway compared to the glucuronidation of Phase I metabolites like 7-hydroxyfluphenazine, its definitive characterization is essential.[5][6] The core analytical problem is this: MS/MS fragmentation can confirm a mass increase corresponding to a glucuronide conjugate (+176 Da), but it cannot always differentiate between an ether glucuronide formed at the side-chain alcohol and other potential isomers without significant, often ambiguous, fragmentation analysis.[7][8] NMR spectroscopy is the definitive tool to resolve this ambiguity by providing direct, through-bond evidence of atomic connectivity.[9][10]
Prerequisite: Obtaining the Analyte
Before any NMR analysis can begin, a purified sample of the metabolite is required. Due to the low in-vivo yield of the aliphatic ether glucuronide, direct isolation is often impractical.[5] Therefore, targeted synthesis is the preferred route.
Enzymatic Synthesis: A common and biomimetic approach is the use of liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes.[11][12]
-
Incubation: Fluphenazine is incubated with liver microsomes (e.g., from rabbit or swine) in the presence of the cofactor UDP-glucuronic acid (UDPGA).[5][12]
-
Purification: Following incubation, the reaction is quenched, and proteins are precipitated. The target glucuronide is then purified from the supernatant using techniques like preparative High-Performance Liquid Chromatography (HPLC).[4][12]
The purified metabolite, confirmed for mass by LC-MS, is then prepared for NMR analysis.
The NMR Strategy: A Multi-Experiment Approach
The power of NMR in structure elucidation lies not in a single experiment, but in the synergistic information provided by a series of well-chosen 1D and 2D techniques. Each experiment provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the complete molecular architecture.
Caption: A typical workflow for NMR-based metabolite structure elucidation.
One-Dimensional (1D) NMR: The Foundation
-
¹H NMR: This is the starting point. It provides the initial proton count and reveals characteristic chemical shifts and coupling patterns (multiplicity). For Fluphenazine β-D-Glucuronide, we expect to see signals corresponding to the aromatic protons of the phenothiazine core, the aliphatic protons of the piperazine side-chain, and the distinct signals of the glucuronide moiety. The most diagnostic signal is the anomeric proton (H-1') of the sugar, which for a β-anomer typically appears as a doublet around 4.5-5.5 ppm with a coupling constant (³JH1',H2') of approximately 7-8 Hz.[13]
-
¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule. Key signals include the aromatic carbons, the aliphatic side-chain carbons, and the carbons of the glucuronide, including the anomeric carbon (C-1') and the carboxyl carbon (C-6').
Two-Dimensional (2D) NMR: Building the Connections
While 1D spectra provide a list of parts, 2D spectra reveal how those parts are connected. They are essential for overcoming the spectral overlap common in complex molecules.[14][15]
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps all proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds.[16][17]
-
Causality: We run COSY to establish connectivity within isolated spin systems. For this problem, its primary role is to trace the entire proton network of the glucuronic acid ring. Starting from the easily identifiable anomeric proton (H-1'), we can walk through the correlations to H-2', then from H-2' to H-3', and so on, confirming the integrity of the five-proton spin system of the sugar ring.[18]
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (a one-bond ¹H-¹³C correlation).[19][20][21]
-
Causality: The ¹³C spectrum is often broad and difficult to assign directly. HSQC provides an unambiguous method for assigning the signals of all protonated carbons. By identifying a proton in the clean ¹H spectrum, we instantly know the chemical shift of its attached carbon. This is the most reliable way to assign the majority of the carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the site of conjugation. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes further).[9][21]
-
Causality: To prove the structure, we must find a direct link between the glucuronide moiety and the Fluphenazine core. The HMBC experiment is designed to see these longer-range connections. The definitive proof of structure is a cross-peak between the anomeric proton (H-1') of the sugar and the carbon of the Fluphenazine side-chain's primary alcohol . This single correlation unambiguously establishes the C-O-C ether linkage, ruling out all other possible isomers.
-
Caption: Key COSY and HMBC correlations for structure confirmation.
Data Integration and Structural Assignment
The final step is to integrate the data from all experiments to build a complete assignment table.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| Fluphenazine Moiety | |||
| Aromatic (C1-C4, C6-C9) | ~6.9 - 7.6 | ~115 - 145 | COSY to adjacent aromatic protons |
| N10-CH₂ | ~3.9 | ~45 | COSY to adjacent CH₂ |
| N10-CH₂-CH₂ | ~2.0 | ~25 | COSY to adjacent CH₂ groups |
| N10-CH₂-CH₂-CH₂ | ~2.5 | ~55 | COSY to adjacent CH₂ and piperazine CH₂ |
| Piperazine (4xCH₂) | ~2.4 - 2.7 | ~53 | COSY between piperazine protons |
| N-CH₂ (piperazine) | ~2.6 | ~60 | COSY to CH₂OH |
| N-CH₂-CH₂OH (α-Carbon) | ~3.6 | ~67 | HMBC from H-1' |
| Glucuronide Moiety | |||
| H-1' (Anomeric) | ~4.9 (d, J≈7.5 Hz) | ~103 | COSY to H-2'; HMBC to C-α (Aglycone) |
| H-2' | ~3.3 | ~74 | COSY to H-1', H-3' |
| H-3' | ~3.4 | ~76 | COSY to H-2', H-4' |
| H-4' | ~3.4 | ~72 | COSY to H-3', H-5' |
| H-5' | ~3.7 | ~76 | COSY to H-4' |
| C-6' (COOH) | - | ~175 | HMBC from H-4', H-5' |
Note: The chemical shift values presented are illustrative and typical for such a structure. Actual values will depend on the solvent and experimental conditions.[22][23][24]
The self-validating nature of this process is critical. The COSY data must be consistent with the proposed spin systems, the HSQC data must link all assignable protons to their carbons, and the crucial HMBC cross-peak must definitively establish the linkage point. Any inconsistency in this network of data would invalidate the proposed structure.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Lyophilize: Lyophilize the HPLC-purified metabolite fraction to remove aqueous solvents.
-
Solvent Selection: Dissolve the dried sample (typically 0.5-5 mg) in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar glucuronides.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) or rely on the residual solvent peak for chemical shift referencing.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Quality Check: Ensure the solution is clear and free of particulate matter to avoid poor spectral quality.
Protocol 2: NMR Data Acquisition
The following are general parameters on a 500 MHz or higher spectrometer. Specific parameters should be optimized for the sample.
-
¹H Spectrum:
-
Acquire a standard 1D proton spectrum with 16-64 scans.
-
Ensure proper water suppression if residual H₂O is present.
-
-
¹³C Spectrum (Optional but Recommended):
-
Acquire a proton-decoupled 1D carbon spectrum. This may require a significant number of scans (e.g., >1024) depending on sample concentration.
-
-
gCOSY (gradient-selected COSY):
-
Acquire a 2D gCOSY spectrum. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension (t₁).
-
-
gHSQC (gradient-selected HSQC):
-
Acquire a sensitivity-enhanced gHSQC spectrum optimized for one-bond JCH coupling of ~145 Hz.
-
Typically, 4-8 scans per increment with 256 increments in t₁.
-
-
gHMBC (gradient-selected HMBC):
-
Acquire a gHMBC spectrum. The key parameter is the long-range coupling delay, which should be optimized for a JCH of ~8-10 Hz to observe 2-3 bond correlations.
-
This is often the longest experiment, requiring 16-64 scans per increment with 256-512 increments in t₁.
-
Conclusion
The structure elucidation of drug metabolites like Fluphenazine β-D-Glucuronide is a non-trivial task that demands analytical rigor. This guide has demonstrated that while mass spectrometry provides essential initial data, it is the strategic application of a suite of 1D and 2D NMR experiments that delivers the unambiguous proof of structure required by drug development and regulatory bodies. By understanding the causality behind each experiment—using COSY to confirm spin systems, HSQC to link protons to carbons, and HMBC to establish the definitive long-range connectivity—researchers can confidently and accurately characterize even complex metabolic products. This multi-faceted, self-validating approach represents the gold standard in modern metabolite identification.
References
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine. PubMed. Available at: [Link]
-
Wishart, D. S. (2007). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. PMC - NIH. Available at: [Link]
-
Clendinen, C. S., St-Pierre, P., & Edison, A. S. (2021). 2D NMR-Based Metabolomics with HSQC/TOCSY NOAH Supersequences. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Giraudeau, P. (2020). Fast Quantitative 2D NMR for Untargeted and Targeted Metabolomics. JOVE. Available at: [Link]
-
Dai, Y., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. ACS Publications. Available at: [Link]
-
Giraudeau, P. (2014). Fast 2D NMR methods for quantitative metabolomics and fluxomics. Hilaris Publisher. Available at: [Link]
-
Murgia, F., et al. (2016). NMR Techniques in Metabolomic Studies: A Quick Overview on Examples of Utilization. SpringerLink. Available at: [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Taylor & Francis Online. Available at: [Link]
-
Sun, D., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Available at: [Link]
-
Moghaddam, M. F., et al. (2011). Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate. Ingenta Connect. Available at: [Link]
-
Johne, A., et al. (2010). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. PubMed. Available at: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
-
Nicholls, A. W., et al. (1998). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. PubMed. Available at: [Link]
-
Keating, K. A., et al. (2006). NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget. PubMed. Available at: [Link]
-
Somogyi, G., & Ferreira, M. J. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. MDPI. Available at: [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery. Available at: [Link]
-
Wang, Y. L., et al. (1993). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. PubMed. Available at: [Link]
-
Journal of Medicinal and Medical Chemistry. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]
-
Somogyi, G., & Ferreira, M. J. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC - NIH. Available at: [Link]
-
Akter, S., et al. (2014). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. iosrphr.org. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). COSY. University of Wisconsin-Madison. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 6. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR derived HSQC (A) and HMBC (B) spectra of... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Two-dimensional (2D) NMR spectra of compound 1: (a) COSY spectrum, (b)... ResearchGate. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). HMDB. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR CEITEC. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 11 in DMSO-d 6 performed at different temperatures. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. ResearchGate. Available at: [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000935). HMDB. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. Available at: [Link]
-
Andreassen, T., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available at: [Link]
-
Midha, K. K., et al. (1980). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed. Available at: [Link]
-
University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin. University of Missouri-St. Louis. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Fluphenazine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]
Sources
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast Quantitative 2D NMR for Untargeted and Targeted Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. COSY [chem.ch.huji.ac.il]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. web.pdx.edu [web.pdx.edu]
- 24. rsc.org [rsc.org]
biosynthesis of fluphenazine glucuronide in liver microsomes.
An In-Depth Technical Guide to the Biosynthesis of Fluphenazine Glucuronide in Liver Microsomes
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the biosynthesis of fluphenazine glucuronide, a critical Phase II metabolic pathway, utilizing human liver microsomes (HLMs) as the in vitro model system. Fluphenazine, a potent phenothiazine neuroleptic, undergoes extensive metabolism, with glucuronidation representing a key route for detoxification and elimination.[1] This document delves into the biochemical underpinnings of this conjugation reaction, offers a detailed, field-proven protocol for its characterization, and discusses the analytical methodologies required for robust data generation. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established principles with practical insights to facilitate the accurate assessment of fluphenazine's metabolic fate.
Biochemical Foundation of Fluphenazine Glucuronidation
The Role of UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major Phase II metabolic process that conjugates lipophilic substrates with glucuronic acid, rendering them more water-soluble and facilitating their excretion.[2][3] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of various tissues, with the liver being the most prominent site.[1][4] UGTs utilize uridine 5'-diphospho-glucuronic acid (UDPGA) as a high-energy cofactor to donate the glucuronic acid moiety to a substrate containing a suitable nucleophilic functional group (e.g., hydroxyl, carboxyl, or amine).[5][6] The human UGT superfamily is categorized into families and subfamilies, such as UGT1A and UGT2B, which exhibit distinct but often overlapping substrate specificities.[1][7]
Fluphenazine Metabolism: A Two-Phase Process
Fluphenazine's metabolism is complex, involving both Phase I and Phase II reactions. Phase I oxidation, primarily mediated by Cytochrome P450 enzymes like CYP2D6, introduces or exposes functional groups.[8][9] A key Phase I metabolite is 7-hydroxyfluphenazine.[10] Subsequently, these functional groups serve as acceptor sites for Phase II conjugation reactions.
Fluphenazine presents two primary sites for glucuronidation:
-
Direct Glucuronidation: The primary alcohol on the hydroxyethyl side chain can be directly conjugated. However, in vitro studies using immobilized rabbit liver microsomes have shown this to be a very low-yield pathway, accounting for less than 1% of the product.[11][12]
-
Glucuronidation of a Phase I Metabolite: The phenolic hydroxyl group of 7-hydroxyfluphenazine is the preferred site for conjugation. This reaction is highly efficient, yielding 7-hydroxy-β-D-O-glucuronyl-fluphenazine as the sole major product in high yield (approximately 60% in one study).[11][12] There is no evidence of conjugation occurring at the tertiary nitrogen atoms of the piperazine ring to form quaternary ammonium-linked glucuronides.[11][12]
The following diagram illustrates the primary metabolic pathways for fluphenazine leading to glucuronide formation.
Caption: Primary metabolic pathways of fluphenazine.
The In Vitro Model: Human Liver Microsomes (HLMs)
Rationale for Using HLMs
Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, prepared by differential ultracentrifugation of liver homogenate.[4][13] They are a rich source of drug-metabolizing enzymes, including CYPs and UGTs, making them a widely used and cost-effective in vitro tool in drug discovery.[14][15] HLMs are particularly well-suited for studying glucuronidation reactions as they contain the full complement of hepatic UGT enzymes.[4]
The Concept of UGT Latency and the Role of Alamethicin
A critical consideration when working with microsomes is the phenomenon of "latency." The active site of UGT enzymes faces the lumen of the endoplasmic reticulum, creating a membrane barrier that restricts access for the substrate (fluphenazine) and, more importantly, the highly polar cofactor, UDPGA.[16][17] This can lead to a significant underestimation of intrinsic clearance.[16][18]
To overcome this, the microsomal membrane must be permeabilized to allow cofactors and substrates unrestricted access to the enzyme's active site. While detergents can be used, they risk denaturing the enzymes. A more elegant solution is the use of a pore-forming peptide like alamethicin.[19] Alamethicin inserts into the microsomal membrane, creating channels that allow the passage of small molecules like UDPGA without disrupting the overall enzyme structure.[16][19] Treatment with alamethicin (e.g., 50 µg/mg microsomal protein) can increase observed conjugation rates by 2 to 7-fold.[19]
Experimental Protocol: In Vitro Fluphenazine Glucuronidation Assay
This protocol provides a robust framework for quantifying the formation of fluphenazine glucuronide in alamethicin-activated human liver microsomes.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Pooled Human Liver Microsomes (HLMs) | Major life science suppliers | Store at -80°C. Protein concentration typically 20 mg/mL. |
| Fluphenazine or 7-hydroxyfluphenazine | Sigma-Aldrich, Cayman Chemical | Substrate. Prepare a concentrated stock (e.g., 10 mM) in DMSO. |
| UDPGA, trisodium salt | Sigma-Aldrich | Cofactor. Prepare a fresh stock (e.g., 50 mM) in water before use. |
| Alamethicin | Sigma-Aldrich | Permeabilizing agent. Prepare a 5 mg/mL stock in ethanol or methanol. |
| Tris-HCl Buffer (pH 7.4) | In-house preparation | Standard reaction buffer. |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | UGT cofactor. Required for optimal enzyme activity.[19] |
| Acetonitrile (ACN) with 0.1% Formic Acid | HPLC Grade | Reaction termination and protein precipitation solvent. |
| Ultrapure Water | In-house system | For all aqueous solutions. |
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure.
Caption: Step-by-step workflow for the in vitro glucuronidation assay.
Step-by-Step Methodology
Causality: Each step is designed to ensure optimal, linear, and measurable enzyme activity.
-
Prepare Master Mixes:
-
Buffer Stock: Prepare 0.1 M Tris-HCl buffer containing 5 mM MgCl₂, pH 7.4.
-
Cofactor Solution: Freshly prepare a 50 mM UDPGA solution in ultrapure water.
-
Rationale: Preparing master mixes minimizes pipetting errors and ensures consistency across all reaction wells. Fresh UDPGA is critical as it can degrade upon storage. Mg²⁺ is a required cofactor for UGT activity.[19]
-
-
Prepare Microsome Activation Mix (on ice):
-
In a microcentrifuge tube, combine Tris-HCl buffer, ultrapure water, and thawed HLMs to achieve a final protein concentration of 0.5-1.0 mg/mL in the reaction.
-
Add alamethicin stock solution to a final concentration of 50 µg per mg of microsomal protein. For example, for a 1 mg/mL HLM solution, add 50 µg of alamethicin.
-
Vortex gently and pre-incubate on ice for 15 minutes.
-
Rationale: Activating with alamethicin on ice prior to the main incubation ensures complete membrane permeabilization without premature enzyme activity.[19]
-
-
Set Up Reaction Plate:
-
Add the activated microsome mix to wells of a 96-well plate or microcentrifuge tubes.
-
Include control wells:
-
No Cofactor Control (-UDPGA): To measure any non-enzymatic degradation or background signal.
-
No Substrate Control: To check for endogenous peaks in the LC-MS analysis.
-
Time Zero Control (T=0): Where the termination solution is added before the substrate/cofactor to establish a baseline.
-
-
-
Initiate and Run the Reaction:
-
Pre-warm the reaction plate containing the microsome mix at 37°C for 5 minutes in a shaking water bath or incubator.
-
Initiate the reaction by adding the substrate (fluphenazine or 7-hydroxyfluphenazine) to the desired final concentration (e.g., 1-100 µM).
-
Immediately after, add the UDPGA solution to a final saturating concentration (typically 2-5 mM).
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.
-
Rationale: Pre-warming ensures the reaction starts at the correct temperature. Adding the substrate first followed by the cofactor ensures all components are present for the enzymatic reaction to proceed. A time course is essential to confirm linearity.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Rationale: Cold acetonitrile immediately stops enzymatic activity by denaturing the proteins and causes them to precipitate out of solution. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
Rationale: Centrifugation provides a clean, protein-free supernatant, which is essential to prevent clogging of the HPLC column and mass spectrometer.
-
Data Acquisition and Analysis
Analytical Method: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing the reaction products due to its high sensitivity and specificity.[20]
-
Chromatography: A C18 reverse-phase column is typically used to separate the non-polar parent drug (fluphenazine) from its more polar glucuronide metabolite. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is common.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent drug, the glucuronide metabolite, and the internal standard. This provides unambiguous identification and quantification.
Enzyme Kinetics Determination
To determine the kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed with a range of substrate concentrations (e.g., 0.5 µM to 200 µM) at a fixed incubation time (within the linear range).
-
Quantification: The peak area ratio of the analyte (fluphenazine glucuronide) to the internal standard is used for quantification against a standard curve prepared with an authentic reference standard of the metabolite.
-
Velocity Calculation: The rate of formation (velocity, v) is calculated in units such as pmol/min/mg protein.
-
Kinetic Modeling: The velocity data is plotted against the substrate concentration. The resulting curve is fitted to the Michaelis-Menten equation or, if allosteric behavior is observed, the Hill equation, using non-linear regression software (e.g., GraphPad Prism).[19]
Michaelis-Menten Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])
| Parameter | Description | Significance |
| Vₘₐₓ | Maximum reaction velocity | The theoretical maximum rate of the reaction at saturating substrate concentrations. |
| Kₘ | Michaelis constant | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It reflects the enzyme's affinity for the substrate. |
| CLᵢₙₜ | Intrinsic Clearance | Calculated as Vₘₐₓ / Kₘ. Represents the enzyme's efficiency at low substrate concentrations. |
Influencing Factors and Clinical Relevance
The rate of fluphenazine glucuronidation can be influenced by several factors, which has significant implications for drug-drug interactions (DDIs) and patient variability.
-
Enzyme Inhibition: Co-administration of a drug that inhibits the specific UGTs responsible for fluphenazine metabolism can lead to decreased clearance and increased plasma concentrations of fluphenazine or its active metabolites, potentially increasing the risk of adverse effects.[21][22]
-
Enzyme Induction: Certain drugs can increase the expression of UGT enzymes, leading to faster metabolism of fluphenazine and potentially reducing its therapeutic efficacy.[7][16]
-
Genetic Polymorphisms: The genes encoding UGT enzymes are polymorphic. Genetic variations can lead to enzymes with reduced or no function, causing significant inter-individual differences in drug clearance and response.[7]
-
Other Factors: Age, gender, obesity, and cigarette smoking have also been shown to affect glucuronidation activity.[23][24]
Understanding these factors is crucial in drug development for predicting a drug's metabolic profile and its potential for DDIs.[21][25] Regulatory agencies often require UGT phenotyping for new drugs if glucuronidation represents a significant clearance pathway (≥25% of total metabolism).[25]
Conclusion
The biosynthesis of fluphenazine glucuronide in human liver microsomes is a multi-faceted process governed by the interplay of Phase I and Phase II enzymes. Characterizing this pathway requires a methodologically sound approach that accounts for the unique biochemistry of UGTs, particularly the phenomenon of latency. The protocol detailed in this guide provides a self-validating system for generating reliable kinetic data, which is indispensable for predicting in vivo clearance, assessing DDI potential, and ultimately supporting the safe and effective development of pharmaceuticals.
References
-
Dash, A., & Sanyal, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]
-
Patsnap Synapse. (2024). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse Blog. [Link]
-
Dash, A., et al. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. ProQuest. [Link]
-
Baranczewski, P., et al. (2006). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Prakash, C., & Adedoyin, A. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine. Xenobiotica, 21(3), 383–393. [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Taylor & Francis Online. [Link]
-
Luo, H., McKay, G., & Midha, K. K. (1991). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 19(4), 713–719. [Link]
-
Rizwana, S., et al. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Bhavyasri, K., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1). [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]
-
Malebari, A. M., et al. (2021). UDP-glucuronosyltransferases and clinical drug–drug interactions. ResearchGate. [Link]
-
Curry, S. H., et al. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331. [Link]
-
Sychev, D. A., et al. (2022). Oxidation of Antipsychotics. MDPI. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2008). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Semantic Scholar. [Link]
-
Stout, S. A., & Kuttan, R. (2001). Drug Glucuronidation in Clinical Psychopharmacology. ResearchGate. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97–132. [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
-
Midha, K. K., et al. (1988). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 96(2), 226–232. [Link]
-
Bhavyasri, K., et al. (2021). Method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Semantic Scholar. [Link]
-
Curry, S. H., et al. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325-331. [Link]
-
Basit, A., & Hu, M. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 44(10), 1751–1759. [Link]
-
XenoTech, LLC. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Labs. [Link]
-
Stout, S. A., & Kuttan, R. (2001). Factors affecting glucuronidation. ResearchGate. [Link]
-
Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. [Link]
-
Lin, J. H., & Wong, B. K. (2002). Complexities of glucuronidation affecting in vitro-in vivo extrapolation. Current Drug Metabolism, 3(4), 367–390. [Link]
-
Simple and Practical Mental Health. (n.d.). UGT. Simple and Practical Mental Health. [Link]
-
Charles River Laboratories. (2021). New Assays to Assess Drug-Drug Interactions. Charles River Labs. [Link]
-
University of Washington. (n.d.). Glucuronidation and Sulfonation. University of Washington. [Link]
-
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560–566. [Link]
-
Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 382–390. [Link]
-
Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. ResearchGate. [Link]
Sources
- 1. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 16. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 18. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jmedchem.com [jmedchem.com]
- 21. criver.com [criver.com]
- 22. criver.com [criver.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Metabolism of Fluphenazine to its Glucuronide Conjugate
Foreword for the Modern Drug Development Professional
Fluphenazine, a potent phenothiazine antipsychotic, has been a tool in the clinical management of psychosis for decades.[1] While its primary mechanism of action centers on dopamine D2 receptor antagonism, its metabolic fate is a complex journey orchestrated predominantly by the liver.[1][2] For researchers in drug development and discovery, understanding this journey is not merely an academic exercise. It is fundamental to predicting drug-drug interactions (DDIs), elucidating inter-individual variability in patient response, and ensuring the safety and efficacy of new chemical entities that may share metabolic pathways.
This guide moves beyond a superficial overview. It is designed as a technical companion for fellow scientists at the bench. We will dissect the core principles and practical methodologies for studying one of fluphenazine's key Phase II metabolic pathways: glucuronidation. Here, we do not just list protocol steps; we explore the rationale behind them, empowering you to not only replicate but also innovate. Our focus is on building self-validating experimental systems that generate robust, interpretable data—the bedrock of successful drug development.
Section 1: The Metabolic Landscape of Fluphenazine Glucuronidation
Fluphenazine undergoes extensive hepatic metabolism.[1] The initial, or Phase I, metabolism is largely oxidative, involving cytochrome P450 (CYP) enzymes that introduce or expose functional groups. This phase yields metabolites like 7-hydroxyfluphenazine, a major metabolite, and fluphenazine sulfoxide.[3][4]
Following Phase I, these modified, more polar molecules, along with the parent drug itself, can undergo Phase II conjugation reactions. Glucuronidation is a paramount Phase II pathway, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the drug or its metabolite.[5][6] This process dramatically increases the water solubility of the compound, facilitating its excretion from the body.[6]
For fluphenazine, two primary glucuronide conjugates have been identified:
-
7-Hydroxyfluphenazine Glucuronide: This is a significant metabolite formed by the conjugation of glucuronic acid to the hydroxyl group of 7-hydroxyfluphenazine.[2][7][8] Studies with rabbit liver microsomes have shown this to be a high-yield reaction.[2]
-
Fluphenazine Glucuronide: Direct conjugation can also occur on the aliphatic side chain of the parent fluphenazine molecule, though this appears to be a less favorable pathway.[2][8]
The enzymatic drivers of this process are the UGTs, a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells.[9][10] While the specific human UGT isoform responsible for 7-hydroxyfluphenazine glucuronidation is not definitively established in the literature, extensive research on structurally similar phenothiazines provides critical insights. For instance, the N-glucuronidation of trifluoperazine is known to be specifically and readily catalyzed by UGT1A4 .[11] This isoform is a key player in the metabolism of various antipsychotics and tricyclic antidepressants.[1][11] Therefore, UGT1A4 is a primary candidate for investigation in fluphenazine's direct N-glucuronidation, while a broader screen of UGTs (e.g., UGT1A1, 1A9, 2B7) would be prudent for the glucuronidation of the 7-hydroxy metabolite.[12][13]
Section 2: Designing a Robust In Vitro Glucuronidation Assay
The cornerstone of studying this metabolic pathway in vitro is a well-designed experiment using subcellular fractions, most commonly human liver microsomes (HLMs). HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of both CYP and UGT enzymes.[14]
Causality Behind Component Selection:
A successful assay is more than a recipe; it's a controlled biological system. Each component has a critical function:
-
Enzyme Source (HLMs): Chosen because they contain the relevant membrane-bound UGT enzymes in a relatively native environment. Pooled HLMs from multiple donors are recommended to average out inter-individual variability in enzyme expression.
-
Substrate (7-Hydroxyfluphenazine): As the primary precursor to the major glucuronide metabolite, this is the logical substrate for a focused investigation.[2]
-
Cofactor (UDPGA): Uridine 5'-diphosphoglucuronic acid is the essential sugar donor for the UGT-catalyzed reaction.[15] It must be supplied in saturating concentrations to ensure the reaction rate is dependent on the enzyme and substrate, not limited by the cofactor.
-
Buffer (e.g., Potassium Phosphate): Maintains a stable physiological pH (typically 7.4), which is critical for optimal enzyme activity.
-
Magnesium Chloride (MgCl₂): Can enhance UGT activity and is a key component of cofactor regenerating systems if Phase I metabolism is also being studied.[14]
-
Alamethicin: This is a crucial, yet often misunderstood, reagent. UGTs exhibit "latency," meaning their active site is located within the lumen of the microsomal vesicle, which can be a barrier to substrate and cofactor access.[14][16] Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane without completely disrupting it like harsh detergents, allowing for maximal, measurable enzyme activity.[14][15]
Self-Validating Experimental Protocol: Glucuronidation of 7-Hydroxyfluphenazine
This protocol is designed to determine the rate of 7-hydroxyfluphenazine glucuronide formation in pooled human liver microsomes.
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH at 37°C.
- UDPGA Stock Solution (e.g., 100 mM in buffer): Prepare fresh and store on ice.
- Alamethicin Stock Solution (e.g., 5 mg/mL in ethanol): Store at -20°C.
- Substrate Stock Solution (7-Hydroxyfluphenazine, e.g., 10 mM in DMSO): Store protected from light at -20°C.
- HLM Stock Suspension (e.g., 20 mg/mL): Thaw on ice immediately before use.
- Stop Reagent: Acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8) for LC-MS/MS analysis.
2. Linearity Experiments (Self-Validation):
- Protein Linearity: Before the main experiment, determine the optimal HLM concentration. Incubate a fixed concentration of substrate and UDPGA with varying HLM concentrations (e.g., 0.1 to 1.0 mg/mL) for a fixed time. Plot reaction velocity vs. protein concentration to find the linear range.
- Time Linearity: Using the optimal HLM concentration, incubate with substrate and UDPGA, stopping the reaction at multiple time points (e.g., 0, 5, 15, 30, 60, 90 minutes). Plot metabolite formation vs. time to determine the linear portion of the reaction curve.[17] The main experiment must be conducted within this linear range.
3. Incubation Procedure:
4. Controls (Self-Validation):
- Negative Control (T=0): Add the stop reagent before adding UDPGA to account for any non-enzymatic degradation or background signal.
- No Cofactor Control: Incubate without UDPGA to confirm that metabolite formation is cofactor-dependent.
- No Microsome Control: Incubate without HLMs to check for substrate stability in the incubation buffer.
Table 1: Example Incubation Conditions
| Parameter | Recommended Concentration/Value | Rationale |
| Substrate | 1-100 µM (for kinetics) | Cover a range around the expected Km. |
| HLM Protein | 0.2 - 0.5 mg/mL | Within the pre-determined linear range. |
| UDPGA | 2-5 mM | Saturating concentration to ensure it's not rate-limiting.[15] |
| Alamethicin | 25-50 µg/mg protein | Optimal for membrane permeabilization without disruption.[14] |
| MgCl₂ | 5-10 mM | Enhances UGT activity.[14] |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Maintains optimal physiological pH. |
| Incubation Temp. | 37°C | Physiological temperature for human enzymes. |
| Incubation Time | 15-60 min | Within the pre-determined linear range.[17] |
| Final Volume | 100 - 200 µL | Standard volume for microcentrifuge tube assays. |
Section 3: Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying the formation of fluphenazine glucuronide due to its exceptional sensitivity and specificity.[18]
1. Sample Preparation: The protein precipitation step described in the protocol is typically sufficient for cleaning up in vitro samples.[19] The supernatant can often be injected directly.
2. Chromatographic Separation:
- Column: A reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm) is a standard choice for separating fluphenazine and its metabolites from the more polar glucuronide conjugate.[5][19]
- Mobile Phase: A gradient elution is used, typically starting with a high aqueous component and ramping up the organic component.
- Aqueous (A): Water with an additive like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape and ionization.[5][20]
- Organic (B): Acetonitrile or methanol, also with the same additive.[5][20]
- Gradient: A typical gradient might run from 5% B to 95% B over several minutes. This ensures that the polar glucuronide elutes early, while the more lipophilic parent drug and Phase I metabolite are retained longer.
3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in positive mode is effective for phenothiazines.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) and a specific product ion that is formed after fragmentation in the mass spectrometer. This precursor -> product transition is highly specific to the analyte of interest.
- Identifying Mass Transitions:
- Fluphenazine: The [M+H]⁺ is m/z 438.3. A known product ion is m/z 171.1.[5]
- 7-Hydroxyfluphenazine: The [M+H]⁺ would be m/z 454.3 (addition of 16 for oxygen). The fragmentation pattern would need to be determined experimentally.
- 7-Hydroxyfluphenazine Glucuronide: The [M+H]⁺ would be m/z 630.3 (454.3 + 176 for the glucuronic acid moiety). A characteristic fragmentation is the loss of the glucuronic acid, resulting in a product ion corresponding to the aglycone (m/z 454.3).
4. Data Analysis:
- A calibration curve is constructed using authentic standards of the metabolite, if available.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators.
- The concentration of the metabolite in the experimental samples is then calculated from this curve. The rate of formation is expressed as pmol of metabolite formed per minute per mg of microsomal protein.
References
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1990). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Drug Metabolism and Disposition, 18(4), 549-555. [Link]
-
Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
-
Strayer, A. H., & Cumpston, K. L. (2017). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]
-
Mbeunkui, F., & Vulesevic, B. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Biochemistry, 46(18), 1881-1884. [Link]
-
Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325-331. [Link]
-
Jylhä, A., Viitala, S., & Jokinen, V. (2020). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Talanta, 224, 121855. [Link]
-
Stingl, J. C., & Brockmöller, J. (2007). Drug Glucuronidation in Clinical Psychopharmacology. Pharmacopsychiatry, 40(2), 53-65. [Link]
-
Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331. [Link]
-
Pikul, J., & Adams, F. (2018). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(3). [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1990). Biosynthesis and characterization of glucuronide metabolites of fluphenazine. Xenobiotica, 20(4), 421-432. [Link]
-
Chung, M. C., Ganes, D. A., & Lin, G. (1993). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 21(5), 849-855. [Link]
-
Belanger, P. M., & Grech-Belanger, O. (1992). A pharmacogenetics study of the human glucuronosyltransferase UGT1A4. Pharmacogenetics, 2(3), 133-140. [Link]
-
Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
-
Al-Juboori, M. I., & Al-Shurbaji, A. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(10), 1045. [Link]
-
Kelly, P. B., & Smyth, M. R. (2000). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 819-826. [Link]
-
Hardy, T., & Mann, J. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition, 44(10), 1691-1699. [Link]
-
Wang, Z., & Thummel, K. E. (2014). Human UGT1A4 and UGT1A3 Conjugate 25-hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. Endocrinology, 155(6), 2213-2223. [Link]
-
Kaivosaari, S., & Finel, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Metabolites, 13(12), 1184. [Link]
-
Jylhä, A., Viitala, S., & Jokinen, V. (2021). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Talanta, 224, 121855. [Link]
-
Wang, D., & Chen, C. (2017). UDP-glucuronosyltransferases (UGTs) and their related metabolic cross-talk with internal homeostasis: A systematic review of UGT isoforms for precision medicine. Pharmacological Research, 121, 169-181. [Link]
-
Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
-
Ghotbi, R., & Aklillu, E. (2012). UGT1A4*3 Encodes Significantly Increased Glucuronidation of Olanzapine in Patients on Maintenance Treatment and in Recombinant Systems. Clinical Pharmacology & Therapeutics, 92(2), 229-235. [Link]
-
Dreyfuss, J., & Cohen, A. I. (1971). Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. Journal of Pharmaceutical Sciences, 60(6), 826-828. [Link]
-
U.S. Patent No. US 2014/0275043 A1. (2014). LCMS Method A. [Link]
-
Anderson, B. J., & Holford, N. H. (1997). Simultaneous modelling of the Michaelis-Menten kinetics of paracetamol sulphation and glucuronidation. British Journal of Clinical Pharmacology, 43(3), 251-258. [Link]
-
Basit, A., & Morris, M. E. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. The AAPS Journal, 17(6), 1334-1345. [Link]
-
Ray, A. D., & Gilbert, J. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC Advances, 2(10), 4033-4042. [Link]
Sources
- 1. genesight.com [genesight.com]
- 2. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog / Journal of Pharmaceutical Sciences, 1971 [sci-hub.sg]
- 4. UGT1A4*3 encodes significantly increased glucuronidation of olanzapine in patients on maintenance treatment and in recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucuronosyltransferases (UGTs) and their related metabolic cross-talk with internal homeostasis: A systematic review of UGT isoforms for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
An In-Depth Technical Guide to Identifying UGT Isoforms Responsible for Fluphenazine Glucuronidation
Introduction: The Critical Role of Glucuronidation in Fluphenazine Metabolism
Fluphenazine, a potent first-generation antipsychotic of the phenothiazine class, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. The biotransformation of fluphenazine is a multi-phase process, beginning with Phase I reactions, primarily oxidation mediated by cytochrome P450 enzymes, with CYP2D6 being a major contributor.[2] These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.
Phase II metabolism, particularly glucuronidation, is a pivotal detoxification pathway that converts lipophilic compounds into more water-soluble, excretable metabolites.[3] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[4] For fluphenazine, glucuronidation is not merely a secondary clearance mechanism; it is essential for the elimination of both the parent drug and its pharmacologically active metabolites, such as 7-hydroxyfluphenazine.[5] Understanding which specific UGT isoforms are responsible for fluphenazine glucuronidation is paramount for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Co-administered drugs can inhibit or induce UGT enzymes, altering fluphenazine plasma concentrations and potentially leading to toxicity or loss of efficacy.[6]
-
Understanding Pharmacogenetic Variability: Genetic polymorphisms in UGT genes can lead to significant interindividual differences in metabolic capacity, affecting patient response and adverse effect profiles.[2]
-
Informing Clinical Study Design: Knowledge of the metabolic pathways allows for more robust clinical trial designs and aids in the interpretation of pharmacokinetic data.[7]
This guide provides a comprehensive overview of the scientific rationale and experimental methodologies for identifying the UGT isoforms involved in fluphenazine's metabolic clearance. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize the current evidence to provide a clear picture for researchers in drug development.
Fluphenazine's Metabolic Landscape: Key Conjugation Sites
The fluphenazine molecule presents several potential sites for glucuronide conjugation. Early metabolic studies identified two primary pathways for its glucuronidation:
-
O-Glucuronidation of Hydroxylated Metabolites: The primary Phase I metabolite, 7-hydroxyfluphenazine, undergoes extensive conjugation at its phenolic hydroxyl group. In vitro studies using rabbit hepatic microsomes demonstrated a high yield of 7-hydroxy-β-D-O-glucuronyl-fluphenazine, indicating this is a major metabolic route.[5]
-
N-Glucuronidation of the Piperazine Ring: The tertiary amine on the piperazine side chain is a target for N-glucuronidation. This pathway is common for many drugs containing tertiary amines.[7]
-
Aliphatic Glucuronidation: Studies have also noted the formation of an aliphatic ether glucuronide on the side-chain's primary alcohol, although this appears to be a minor pathway with poor yield.[5]
The focus of isoform identification, therefore, centers on two key reactions: the N-glucuronidation of the parent drug and the O-glucuronidation of its 7-hydroxy metabolite.
Reaction Phenotyping: The Gold Standard for Isoform Identification
Reaction phenotyping is the experimental process of identifying the specific enzymes responsible for a particular metabolic reaction.[6] For UGTs, a multi-pronged approach is essential for generating robust and reliable data. This is primarily because, unlike the CYP450 family, there is a scarcity of highly selective chemical inhibitors for UGT isoforms.[6] Therefore, the cornerstone of UGT phenotyping relies on incubations with a panel of recombinant, cDNA-expressed human UGT enzymes.[8][9]
Logical Workflow for UGT Reaction Phenotyping
The process follows a logical progression from broad screening to detailed kinetic analysis, ensuring a self-validating system where multiple lines of evidence converge to identify the responsible isoform(s).
Caption: A logical workflow for identifying UGT isoforms.
Identifying the N-Glucuronidating Isoform: The Case for UGT1A4
The scientific rationale for using TFP as a surrogate is strong: the site of N-glucuronidation—the tertiary amine within the piperazine ring—is conserved between the two molecules. TFP is now widely accepted and used as a specific probe substrate to measure the activity of UGT1A4 in vitro.[9][10]
Evidence from Recombinant Enzyme Screening
-
High Specificity: Studies using a broad panel of recombinant human UGTs have shown that TFP is readily and specifically glucuronidated by UGT1A4.[7]
-
Exclusion of Other Isoforms: Notably, UGT2B10, another key enzyme known to catalyze N-glucuronidation of some tertiary amines, was found to be inactive in conjugating the tertiary cyclic amine in TFP.[11] This finding significantly strengthens the assertion of UGT1A4's unique role for this class of compounds.
Kinetic Analysis of Trifluoperazine Glucuronidation
Understanding the kinetics of the reaction is crucial for assessing its physiological relevance. Kinetic studies of TFP glucuronidation by recombinant UGT1A4 have revealed an important characteristic: substrate inhibition.[8]
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Kinetic Model | Reference |
| Trifluoperazine | rUGT1A4 | 14.4 ± 9.6 | 151.9 ± 63.5 | Substrate Inhibition | [8][9] |
| Trifluoperazine | HLM (pooled) | ~11-15 | ~30-150 | Substrate Inhibition | [9][10] |
Table 1: Representative kinetic parameters for Trifluoperazine N-glucuronidation. Values are approximate ranges compiled from multiple sources and serve for comparative purposes.
Identifying the O-Glucuronidating Isoforms for 7-Hydroxyfluphenazine
Identifying the UGTs responsible for conjugating the 7-hydroxy metabolite of fluphenazine requires a different line of reasoning, as direct studies are lacking. The substrate, in this case, is a phenolic compound. This allows us to form a well-supported hypothesis based on the known substrate specificities of the major hepatic UGT isoforms.
UGTs known to efficiently glucuronidate phenols and hydroxylated aromatic rings include UGT1A1, UGT1A6, UGT1A9, and UGT2B7.[1][4]
-
UGT1A9: Often shows high affinity for a wide variety of phenolic compounds.
-
UGT1A1: The primary enzyme for bilirubin glucuronidation, it also metabolizes many phenolic drugs.
-
UGT1A6: Known for glucuronidating small, planar phenols.
-
UGT2B7: A versatile enzyme that conjugates a broad range of substrates, including phenolic compounds.
Therefore, it is highly probable that the O-glucuronidation of 7-hydroxyfluphenazine is not catalyzed by a single isoform but rather by several of these enzymes. A definitive determination would require a reaction phenotyping study using 7-hydroxyfluphenazine as the substrate.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed, field-proven protocol for the in vitro identification of UGT isoforms. This protocol is designed as a self-validating system.
Protocol 1: Screening for Fluphenazine Glucuronidation in HLM and Recombinant UGTs
Objective: To confirm fluphenazine is a substrate for glucuronidation and identify which recombinant UGTs show activity.
Materials:
-
Fluphenazine, 7-hydroxyfluphenazine
-
Pooled Human Liver Microsomes (HLM)
-
Panel of recombinant human UGTs (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 from a commercial supplier) and control microsomes (from cells not expressing a UGT)
-
UDPGA (cofactor), Tris-HCl buffer, MgCl₂, Alamethicin
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Step-by-step workflow for the UGT screening assay.
Detailed Steps:
-
Preparation: Prepare a stock solution of fluphenazine in a suitable solvent (e.g., DMSO). Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 5 mM MgCl₂.
-
Microsome Activation (Causality): Prepare a suspension of HLM or recombinant UGTs in the buffer. Add alamethicin (a pore-forming agent) to a final concentration of 50 µg/mg microsomal protein. Incubate on ice for 15 minutes. This step is critical to disrupt the microsomal membrane and overcome the 'latency' of UGT enzymes, ensuring the cofactor UDPGA has full access to the enzyme's active site located within the ER lumen.[6][12]
-
Incubation: In a microcentrifuge tube, combine the activated microsome suspension with the fluphenazine stock solution (final substrate concentration typically 1-10 µM for screening).
-
Initiation: Pre-warm the tubes at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration ~2-5 mM). The use of a saturating UDPGA concentration is crucial to ensure the reaction rate is dependent on the substrate concentration and enzyme activity, not limited by the cofactor.
-
Termination: After a fixed time (e.g., 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of the glucuronide metabolite using a validated LC-MS/MS method. Compare the peak areas in active UGT incubations to the control microsomes.
Protocol 2: Enzyme Kinetic Analysis
Objective: To determine the Km and Vmax for the UGT isoforms that showed significant activity in the screening phase.
Methodology:
This protocol follows the same steps as Protocol 1, with two key modifications:
-
Varying Substrate Concentration: Instead of a single concentration, a range of fluphenazine concentrations (e.g., 8-10 concentrations spanning from 0.1x to 10x the expected Km) is used.
-
Linearity Check: Preliminary experiments must be run to ensure that the reaction time and protein concentration chosen are within the linear range for metabolite formation.
The resulting data (reaction velocity vs. substrate concentration) are then plotted and fitted to the appropriate kinetic model (e.g., Michaelis-Menten or Substrate Inhibition) using non-linear regression software to determine the Km and Vmax values.
Conclusion and Future Directions
However, to achieve the highest level of scientific certainty, direct in vitro studies are warranted. A comprehensive reaction phenotyping experiment using fluphenazine and 7-hydroxyfluphenazine as substrates with a full panel of 12 major recombinant UGT enzymes would definitively confirm these findings and precisely quantify the contribution of each isoform. Such data would be invaluable for refining predictive models of fluphenazine's pharmacokinetics and would represent a significant contribution to the field of clinical psychopharmacology.
References
-
Title: Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation Source: National Institutes of Health URL: [Link]
-
Title: Eadie-Hofstee plots for trifluoperazine glucuronidation by UGT1A4 Source: ResearchGate URL: [Link]
-
Title: Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine Source: PubMed URL: [Link]
-
Title: Pediatric Development of Glucuronidation: The Ontogeny of Hepatic UGT1A4 Source: DeepDyve URL: [Link]
-
Title: A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 Source: National Institutes of Health URL: [Link]
-
Title: Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 Source: PubMed URL: [Link]
-
Title: N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification Source: PubMed URL: [Link]
-
Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin Source: PubMed URL: [Link]
-
Title: Recent progress and challenges in screening and characterization of UGT1A1 inhibitors Source: National Institutes of Health URL: [Link]
-
Title: UGT - Simple and Practical Mental Health Source: Simple and Practical Mental Health URL: [Link]
-
Title: In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance Source: PubMed URL: [Link]
-
Title: Get to know a gene: UGT1A4 Source: GeneSight URL: [Link]
-
Title: In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs Source: ScienceDirect URL: [Link]
-
Title: A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes Source: PubMed URL: [Link]
-
Title: Impact of structural differences on the in vitro glucuronidation kinetics of potentially dopaminergic hydroxy-2-aminotetralins and naphthoxazines using rat and human liver microsomes Source: ResearchGate URL: [Link]
-
Title: Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. Source: ResearchGate URL: [Link]
-
Title: In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs Source: PubMed URL: [Link]
-
Title: Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay Source: PubMed URL: [Link]
-
Title: Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors Source: University of Helsinki Research Portal URL: [Link]
Sources
- 1. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genesight.com [genesight.com]
- 3. simpleandpractical.com [simpleandpractical.com]
- 4. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7-Hydroxyfluphenazine Glucuronide: From Metabolism to Bioanalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, widely used in the management of schizophrenia and other psychotic disorders. As with any xenobiotic, understanding its metabolic fate is paramount for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. In drug development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) place significant emphasis on the characterization of major metabolites to ensure they have been adequately assessed during safety studies.[1]
This guide focuses on 7-hydroxyfluphenazine glucuronide, a major Phase II metabolite of fluphenazine. The formation of this conjugate represents a critical step in the detoxification and elimination pathway of the drug. We will delve into the metabolic cascade leading to its formation, the synthesis and characterization of the necessary analytical reference standard, a detailed protocol for its quantification in biological matrices, and its broader clinical and pharmacological relevance. This document is designed to serve as a technical resource, blending established scientific principles with practical, field-proven methodologies.
Section 1: The Metabolic Journey of Fluphenazine
The biotransformation of fluphenazine is a sequential process involving Phase I functionalization followed by Phase II conjugation. This pathway effectively converts the lipophilic parent drug into a more hydrophilic, water-soluble compound that can be readily excreted.
Phase I: Aromatic Hydroxylation The initial and primary step in this pathway is the aromatic hydroxylation of the fluphenazine molecule. This reaction is catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver. The hydroxylation occurs at the 7th position of the phenothiazine ring, yielding the pharmacologically active metabolite, 7-hydroxyfluphenazine.[2][3] The presence of this active metabolite is significant, as its concentration can contribute to the overall therapeutic and adverse effect profile of fluphenazine.
Phase II: Glucuronic Acid Conjugation Following its formation, 7-hydroxyfluphenazine serves as a substrate for Phase II metabolism. The phenolic hydroxyl group introduced during Phase I is a prime site for conjugation with D-glucuronic acid. This reaction is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate.[4][5] The result is the formation of 7-hydroxy-β-D-O-glucuronyl-fluphenazine (7-hydroxyfluphenazine glucuronide).[4][6] This conjugation dramatically increases the molecule's polarity and molecular weight, facilitating its elimination from the body, primarily via bile and urine.[3][5]
Section 2: Synthesis and Structural Characterization of the Reference Standard
Accurate quantification of any analyte is predicated on the availability of a pure, well-characterized reference standard. While the aglycone, 7-hydroxyfluphenazine, is commercially available, its glucuronide conjugate typically is not and often requires custom synthesis.[7][8]
Expertise in Practice: The Rationale for Biosynthesis Chemical synthesis of glucuronides can be complex and challenging. A highly effective and specific alternative is biosynthesis, which leverages the enzymatic machinery responsible for the metabolite's formation in vivo. A published method utilizes a rabbit hepatic microsomal immobilized enzyme system, which provides a high concentration of UGTs in a stable format.[4][6]
Protocol: Biosynthesis of 7-Hydroxyfluphenazine Glucuronide This protocol is adapted from the methodology described by Jackson et al. (1991).[6]
-
Incubation: Pure 7-hydroxyfluphenazine (1.25 mM) is incubated with an immobilized rabbit liver microsomal enzyme system at 37°C for 24 hours. The mixture must be fortified with the necessary cofactor, UDPGA (5 mM), and magnesium chloride (3 mg).
-
Initial Purification: Following incubation, the mixture is filtered to remove the immobilized enzymes. The aqueous filtrate is then passed through a C18 solid-phase extraction (SPE) cartridge to capture the glucuronide and separate it from more polar salts and media components.
-
Final Purification: The fraction containing the glucuronide is further purified using preparative thin-layer chromatography (TLC) to achieve high purity.
-
Yield: This enzymatic approach has been reported to achieve a high yield of approximately 60%.[4][6]
Trustworthiness: Unambiguous Structural Elucidation The identity of the synthesized product must be confirmed without ambiguity. This is a self-validating step ensuring the standard's authenticity. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides definitive structural proof.[4][6]
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) MS is used to confirm the molecular weight. The protonated pseudo-molecular ion [M+H]+ for the glucuronide appears at m/z 630. A key diagnostic fragment ion at m/z 454 corresponds to the protonated aglycone (7-hydroxyfluphenazine), resulting from the cleavage of the glucuronic acid moiety ([M+H]+ - 176).[6]
-
Tandem MS (MS/MS): Daughter ion analysis of the m/z 630 precursor ion yields a single, prominent product ion at m/z 454, confirming the specific loss of the glucuronic acid group.[6]
-
NMR Spectroscopy: 1H-NMR and 13C-NMR provide the ultimate confirmation of the structure, including the specific site of conjugation and the stereochemistry of the glucuronic acid linkage.[4][6]
| Parameter | Observation | Interpretation |
| FAB-MS | [M+H]+ at m/z 630 | Correct molecular weight for the protonated glucuronide. |
| FAB-MS Fragment | Ion at m/z 454 | Corresponds to the protonated aglycone after loss of glucuronic acid (176 Da). |
| Tandem MS | Precursor → Product: 630 → 454 | Confirms the specific fragmentation pattern of the glucuronide conjugate. |
Section 3: Quantitative Bioanalysis in Biological Matrices
For robust pharmacokinetic and toxicokinetic studies, a validated, high-throughput bioanalytical method is essential. The gold standard for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Rationale for LC-MS/MS This technique offers unparalleled sensitivity and selectivity, allowing for the direct measurement of the glucuronide conjugate even in a complex biological matrix like plasma. It can easily distinguish between the parent drug, the aglycone metabolite, and the glucuronide conjugate, which is a critical requirement for accurate metabolic profiling. Modern LC-MS/MS methods can be highly automated and rapid.[9]
Protocol: Validated LC-MS/MS Method for Human Plasma The following is a detailed, state-of-the-art protocol designed as a self-validating system, incorporating best practices for method development and validation in line with regulatory guidelines.[10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Justification: SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract. This reduces matrix effects, which can interfere with ionization in the mass spectrometer, thereby improving accuracy and precision.[10]
-
Steps:
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid to disrupt protein binding.
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with an acidic buffer followed by methanol to remove interferences.
-
Elute the analyte and internal standard with a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
-
-
-
Chromatographic Separation (UHPLC):
-
Justification: Ultra-High-Performance Liquid Chromatography (UHPLC) provides higher resolution and faster run times compared to traditional HPLC. A reversed-phase C18 column is ideal for retaining the moderately polar glucuronide.
-
Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometric Detection (Triple Quadrupole MS):
-
Justification: Detection is performed using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
-
MRM Transitions: The instrument is set to monitor the specific fragmentation of the precursor ion to a product ion.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 7-Hydroxyfluphenazine Glucuronide | 630.2 | 454.2 | ESI+ |
| Internal Standard (Hypothetical) | 634.2 (M+4) | 458.2 (M+4) | ESI+ |
Section 4: Pharmacokinetic Profile and Clinical Considerations
While 7-hydroxyfluphenazine is an active metabolite, glucuronidation is generally considered a detoxification process that terminates pharmacological activity and facilitates excretion.[2][5] Unlike certain other drugs, such as morphine where the glucuronide conjugate (morphine-6-glucuronide) is a more potent analgesic than the parent, the glucuronide of 7-hydroxyfluphenazine is presumed to be inactive.[11][12]
The clinical and research relevance of this metabolite lies in several key areas:
-
Meeting Regulatory Requirements: For drug development, characterizing any human metabolite that constitutes more than 10% of the total drug-related exposure is a regulatory expectation (MIST - Metabolites in Safety Testing).[1] A thorough understanding of 7-hydroxyfluphenazine glucuronide is therefore essential for a complete regulatory submission.
-
Understanding Elimination Pathways: The efficiency of the UGT enzymes responsible for glucuronidation can be a rate-limiting step in the clearance of fluphenazine. Factors that inhibit or induce these enzymes (e.g., co-administered drugs) could alter the pharmacokinetic profile of the parent drug and its active 7-hydroxy metabolite.
-
Interpreting Interindividual Variability: Large variations in the plasma levels of fluphenazine and its 7-hydroxy metabolite have been observed between patients.[2] This variability may be due to pharmacogenomic differences in either the Phase I CYP enzymes or the Phase II UGT enzymes. Studying the ratio of the glucuronide to its aglycone could provide valuable insights into the activity of the UGT pathway in different individuals.
-
Special Populations: In patients with significant renal or hepatic impairment, the elimination of hydrophilic metabolites like glucuronides can be compromised. While the metabolite itself may be inactive, its accumulation could potentially lead to unforeseen issues or serve as a biomarker for altered drug disposition.
Conclusion
7-hydroxyfluphenazine glucuronide is a central figure in the metabolic story of fluphenazine. Its formation via UGT-mediated conjugation of the active 7-hydroxyfluphenazine metabolite represents the terminal step in a critical detoxification and elimination pathway. For scientists in drug development and clinical research, a comprehensive understanding of this metabolite is not merely academic; it is fundamental to a complete pharmacokinetic and safety assessment.
The accurate quantification of this polar conjugate requires specialized approaches, from the biosynthesis of a reliable reference standard to the development of a highly selective and sensitive LC-MS/MS method. By following the robust, self-validating protocols detailed in this guide, researchers can generate high-quality data to meet regulatory expectations, probe the sources of pharmacokinetic variability, and ultimately contribute to the safer and more effective use of fluphenazine.
References
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine: 7-hydroxyfluphenazine Glucuronide and Fluphenazine Glucuronide. Xenobiotica, 21(3), 383-393. [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Taylor & Francis Online, 21(3), 383-393. [Link]
-
Eerdekens, M., et al. (1994). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 16(1), 21-29. [Link]
-
Wang, H. Y., Hawes, E. M., & Midha, K. K. (1992). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 20(5), 780-786. [Link]
-
Tune, L. E., et al. (1983). Fluphenazine blood levels and clinical response. The Journal of Clinical Psychiatry, 44(2), 60-63. [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 45(3), 241-260. [Link]
-
Cleanchem. (n.d.). 7-Hydroxy Fluphenazine. Retrieved from Cleanchem. [Link]
-
Jarde, A., et al. (2021). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 413(15), 3959-3972. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Khan, S. A., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Scientific Reports, 14(1), 587. [Link]
-
Popa, D. S., et al. (2015). High-throughput hplc method for rapid quantification of ketoprofen in human plasma. Farmacia, 63(5), 770-775. [Link]
-
Sverrisdóttir, E., et al. (2015). A review of morphine and morphine-6-glucuronide's pharmacokinetic-pharmacodynamic relationships in experimental and clinical pain. European Journal of Pharmaceutical Sciences, 74, 45-62. [Link]
-
Lötsch, J., et al. (2002). Pharmacokinetics of morphine-6-glucuronide and its formation from morphine after intravenous administration. Clinical Pharmacology & Therapeutics, 72(3), 310-321. [Link]
-
Al-Salami, H., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(19), 6933. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. vivanls.com [vivanls.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review of morphine and morphine-6-glucuronide's pharmacokinetic-pharmacodynamic relationships in experimental and clinical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of morphine-6-glucuronide and its formation from morphine after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Fluphenazine β-D-Glucuronide in Human Plasma
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fluphenazine β-D-Glucuronide in human plasma. Fluphenazine, a potent antipsychotic agent, undergoes extensive metabolism, with glucuronidation being a significant pathway. Accurate measurement of its glucuronide metabolite is crucial for comprehensive pharmacokinetic and toxicokinetic studies. This guide provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a full validation strategy adhering to international regulatory guidelines.
Introduction: The Rationale for Measuring Fluphenazine β-D-Glucuronide
Fluphenazine is a phenothiazine-class antipsychotic medication primarily prescribed for the management of schizophrenia and other psychotic disorders.[1] Therapeutic drug monitoring of the parent drug is a common practice to optimize dosage and minimize adverse effects.[2][3][4] However, fluphenazine is extensively metabolized in the liver, with major pathways including sulfoxidation, hydroxylation, and glucuronidation.[5] The resulting metabolites, including Fluphenazine β-D-Glucuronide, can be present in significant concentrations in systemic circulation.
The quantification of major metabolites is a critical component of drug development and clinical pharmacology for several reasons:
-
Comprehensive Pharmacokinetic Profiling: Understanding the formation and elimination of metabolites provides a complete picture of the drug's disposition in the body.
-
Metabolite-Mediated Efficacy or Toxicity: While often less active, some metabolites can contribute to the therapeutic effect or cause adverse reactions.
-
Drug-Drug Interaction Assessment: Co-administered drugs can inhibit or induce metabolic enzymes, altering the parent drug-to-metabolite ratio and potentially impacting patient safety and efficacy.
Direct measurement of the intact glucuronide conjugate by LC-MS/MS is the preferred method over indirect methods involving enzymatic hydrolysis.[6] Direct quantification avoids the potential variability and incompleteness of the enzymatic reaction and provides a more accurate assessment of the circulating metabolite concentration.[7] This application note details a method designed for the selective and sensitive direct quantification of Fluphenazine β-D-Glucuronide in human plasma.
Experimental Workflow and Causality
The analytical strategy is built upon a foundation of efficient sample clean-up, rapid and selective chromatographic separation, and highly specific detection using tandem mass spectrometry. Each step has been optimized to ensure accuracy, precision, and robustness.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Fluphenazine β-D-Glucuronide reference standard
-
Fluphenazine-d8 β-D-Glucuronide (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Drug-free human plasma (K2-EDTA)
The Critical Role of the Internal Standard
For a robust bioanalytical method, the choice of internal standard (IS) is paramount. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[8] In this method, we specify the use of Fluphenazine-d8 β-D-Glucuronide. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it experiences similar extraction recovery, chromatographic behavior, and ionization response.[9] This co-elution and similar behavior effectively compensates for variations in sample preparation and potential matrix effects, which is crucial for achieving high accuracy and precision.[8] If a SIL-IS for the glucuronide is not commercially available, a structural analog could be considered, but would require more extensive validation to ensure it adequately tracks the analyte.
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for sample preparation.[5] This technique is chosen for its speed and efficiency in removing the majority of plasma proteins, which can interfere with the analysis.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (Fluphenazine-d8 β-D-Glucuronide at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (UPLC/HPLC) system.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds like glucuronides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A strong organic solvent for efficient elution from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension, balancing speed and chromatographic efficiency. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient allows for efficient elution of the analyte while minimizing run time. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluphenazine and its glucuronide contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions (Proposed) | Fluphenazine Glucuronide: m/z 614.2 → 438.2, 614.2 → 171.1IS: m/z 622.2 → 446.2 | The precursor ion ([M+H]+) is selected in Q1 and fragmented in Q2 to produce characteristic product ions for quantification (Q3).[10] |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate integration. |
| Collision Energy (CE) | Optimized for each transition | The voltage applied in the collision cell is optimized to maximize the signal of the specific product ions. |
Note on MRM Transitions: The proposed transitions are based on the expected fragmentation pattern. The precursor ion (m/z 614.2) corresponds to the protonated molecule. The product ion m/z 438.2 represents the neutral loss of the glucuronic acid moiety (176 Da), yielding the protonated fluphenazine aglycone.[10] The ion m/z 171.1 is a characteristic fragment of the fluphenazine core structure.[11] These transitions must be empirically optimized on the specific mass spectrometer being used.
Bioanalytical Method Validation: A Self-Validating System
A rigorous validation process is essential to ensure the reliability of the analytical method.[11] The validation experiments are designed to demonstrate that the method is accurate, precise, and suitable for its intended purpose, in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][12]
Caption: Interrelationship of key bioanalytical validation parameters.
Validation Protocol and Acceptance Criteria
The following experiments are performed to fully validate the method.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (at least 6 non-zero standards) on three separate days. A typical range would be 0.5 - 500 ng/mL. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates of five on three separate days (n=15 per level). | Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Extraction Recovery | Compare the peak area of the analyte from extracted plasma samples (n=5 at Low, Mid, High QC levels) to the peak area of unextracted standards in the post-extraction solvent. | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked blank plasma from six different sources to the peak area of unextracted standards. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate the stability of the analyte in plasma under various conditions: - Freeze-Thaw: 3 cycles at -20°C and -80°C.- Bench-Top: 4 hours at room temperature.- Long-Term: 30 days at -80°C. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples. |
Hypothetical Validation Results and Discussion
The following tables present hypothetical data that would be expected from a successful validation of this method.
Table 3: Calibration Curve Performance (n=3 runs)
| Standard Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 0.54 | 108.0 | 8.9 |
| 1.0 | 0.98 | 98.0 | 6.5 |
| 5.0 | 5.15 | 103.0 | 4.2 |
| 25.0 | 24.2 | 96.8 | 3.1 |
| 100.0 | 101.8 | 101.8 | 2.5 |
| 250.0 | 258.0 | 103.2 | 3.8 |
| 500.0 | 490.5 | 98.1 | 4.1 |
Mean r² = 0.9985
Table 4: Inter-day Accuracy and Precision (n=3 runs, 5 replicates per run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.56 | 112.0 | 11.2 |
| Low | 1.5 | 1.45 | 96.7 | 7.8 |
| Mid | 75.0 | 78.2 | 104.3 | 5.1 |
| High | 400.0 | 390.4 | 97.6 | 4.5 |
The hypothetical results demonstrate that the method meets the stringent requirements for bioanalytical method validation. The calibration curve is linear and reproducible over the desired concentration range. The accuracy and precision data show that the method can reliably quantify Fluphenazine β-D-Glucuronide at all QC levels.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Fluphenazine β-D-Glucuronide in human plasma by LC-MS/MS. The detailed steps for sample preparation, instrument operation, and full method validation offer researchers a robust framework for implementing this assay in their laboratories. By enabling the accurate measurement of this key metabolite, this method will be a valuable tool in advancing the understanding of fluphenazine's pharmacokinetics and its clinical implications.
References
-
Juenke, J. M., Brown, P. I., Urry, F. M., Johnson-Davis, K. L., & McMillin, G. A. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 423, 32–34. Available at: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
Slawson, M. H., Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 49–57. Available at: [Link]
-
ADLM. Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). Available at: [Link]
-
Juenke, J. M., et al. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. Available at: [Link]
-
Gitlin, M. J., Midha, K. K., Fogelson, D., & Nuechterlein, K. (1988). Persistence of fluphenazine in plasma after decanoate withdrawal. Journal of clinical psychopharmacology, 8(1), 53–56. Available at: [Link]
-
Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Scientia pharmaceutica, 83(2), 297–311. Available at: [Link]
-
Kura Biotech. Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Available at: [Link]
-
Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Available at: [Link]
-
Antisel. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. Available at: [Link]
-
Amanote Research. Validated LC–MS/MS Method for the Determination of. Available at: [Link]
-
Chang, W. H., Lin, S. K., Jann, M. W., Chen, S. H., & Lam, Y. W. (1985). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 87(1), 55–58. Available at: [Link]
-
Jann, M. W., Ereshefsky, L., & Saklad, S. R. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of clinical pharmacy and therapeutics, 20(2), 55–62. Available at: [Link]
-
Marder, S. R., Van Putten, T., Aravagiri, M., Midha, K. K., & Hawes, E. M. (1991). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response. The British journal of psychiatry, 158, 658–665. Available at: [Link]
-
Norman, T. R., Marriott, P. F., Kimber, N. M., & Burrows, G. D. (1987). Plasma prolactin and fluphenazine concentrations in patients receiving fluphenazine decanoate: stability over injection intervals. International clinical psychopharmacology, 2(4), 299–305. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Persistence of fluphenazine in plasma after decanoate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kurabiotech.com [kurabiotech.com]
A Robust UPLC-MS/MS Method for the Simultaneous Quantification of Fluphenazine and its Glucuronide Metabolite in Human Plasma
An Application Note for Researchers and Drug Development Professionals
Abstract
Fluphenazine is a potent phenothiazine-class antipsychotic agent primarily used in the management of schizophrenia.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy while minimizing adverse effects.[1] Fluphenazine undergoes extensive hepatic metabolism, with a primary pathway involving hydroxylation to 7-hydroxyfluphenazine, followed by conjugation to form a glucuronide metabolite.[3][4] A comprehensive understanding of a patient's metabolic profile requires the simultaneous measurement of both the parent drug and its major metabolites. This application note details a highly sensitive, specific, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of fluphenazine and its primary phase II metabolite, fluphenazine-glucuronide, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects, followed by a rapid UPLC separation and detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is fit-for-purpose for pharmacokinetic studies, clinical TDM, and bioequivalence trials.
Introduction: The Rationale for a Dedicated Analytical Method
The clinical utility of fluphenazine, a cornerstone in antipsychotic therapy, is tempered by its complex pharmacology and metabolism.[1] As a dopamine D2 receptor antagonist, its therapeutic effect is directly linked to its concentration in systemic circulation.[5] However, the administered parent drug is extensively biotransformed in the liver, primarily by Cytochrome P450 enzymes, into various metabolites.[1] The most significant pathway involves the formation of 7-hydroxyfluphenazine, which is subsequently conjugated with glucuronic acid to form an ether glucuronide, a more water-soluble compound readily excreted from the body.[3][4]
Monitoring only the parent drug provides an incomplete picture of the drug's disposition. The concentration of metabolites, which can vary based on individual genetics (e.g., CYP2D6 polymorphisms) and co-administered drugs, can influence both the therapeutic and toxicological profile. Therefore, a robust bioanalytical method capable of concurrently quantifying both fluphenazine and its glucuronide conjugate is essential for a thorough pharmacokinetic assessment.
UPLC-MS/MS stands as the gold standard for such applications, offering unparalleled sensitivity, specificity, and high throughput.[1][6] The UPLC system provides rapid, high-resolution separation, while tandem mass spectrometry ensures that detection is highly specific, distinguishing analytes from endogenous matrix components and other metabolites based on their unique mass-to-charge ratios and fragmentation patterns.[7]
Analytical Strategy: A Self-Validating System
The method described herein is built on a foundation of established bioanalytical principles, ensuring reliability and trustworthiness. The workflow is designed to be a self-validating system, from sample extraction to final data generation.
-
Sample Preparation: We selected Solid-Phase Extraction (SPE) over traditional Liquid-Liquid Extraction (LLE). SPE provides a more rigorous and selective clean-up, leading to higher purity extracts and reduced matrix effects, which is critical for consistent ionization in the MS source.[8][9] Furthermore, SPE is more amenable to automation, enhancing throughput and reproducibility.[10][11]
-
Chromatography: A reversed-phase UPLC separation using a sub-2 µm particle column is employed. This choice guarantees sharp, symmetrical peaks and a short run time (under 6 minutes), allowing for the analysis of large sample batches efficiently.[12] The gradient elution is optimized to resolve the more polar glucuronide metabolite from the less polar parent drug.
-
Detection: Tandem mass spectrometry in positive electrospray ionization (ESI) mode provides the necessary specificity. By monitoring unique precursor-to-product ion transitions (MRM), we can confidently quantify each analyte without interference.[13] An appropriate stable isotope-labeled internal standard is used to correct for any variability during sample preparation and analysis.
Materials and Instrumentation
Reagents and Chemicals
-
Fluphenazine hydrochloride (≥98% purity)
-
Fluphenazine-N-glucuronide or 7-hydroxyfluphenazine glucuronide (≥95% purity) reference standard
-
Fluphenazine-d8 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (≥99%)
-
Ammonium acetate (≥99%)
-
Human plasma (drug-free, K2-EDTA anticoagulant)
-
Oasis HLB SPE cartridges (30 mg, 1 cc) (Waters Corp.)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent[7]
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer with an ESI source[7]
-
Data System: MassLynx software with QuanLynx Application Manager (Waters Corp.)
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluphenazine and fluphenazine glucuronide in methanol to obtain separate 1 mg/mL stock solutions. Prepare the IS stock solution similarly. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare intermediate working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards covering the desired analytical range (e.g., 0.1 to 50 ng/mL for fluphenazine) and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The following protocol is a robust starting point for extracting both analytes from plasma.
-
Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of IS working solution (e.g., 100 ng/mL Fluphenazine-d8) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts the pH to enhance analyte retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash Step 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash Step 2: Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analytical Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: UPLC Conditions | Parameter | Setting | | :--- | :--- | | UPLC Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Column Temp. | 40°C | | Injection Vol. | 5 µL | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 95 | 5 | | | 0.5 | 95 | 5 | | | 3.0 | 20 | 80 | | | 3.5 | 5 | 95 | | | 4.0 | 5 | 95 | | | 4.1 | 95 | 5 | | | 5.5 | 95 | 5 |
Table 2: MS/MS Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Fluphenazine | 438.3 | 171.1 | 35 | 28 |
| Fluphenazine Glucuronide | 614.2 | 438.3 | 40 | 22 |
| Fluphenazine-d8 (IS) | 446.3 | 171.1 | 35 | 28 |
Rationale for MRM Transitions: The precursor ion for fluphenazine ([M+H]+) is m/z 438.3.[7] The chosen product ion (m/z 171.1) corresponds to a stable fragment of the piperazine side chain, providing excellent specificity. For the glucuronide, the precursor ion ([M+H]+) is m/z 614.2. Its most logical and abundant fragmentation pathway is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the detection of the parent aglycone at m/z 438.3. This transition is highly specific to the glucuronidated form.
Method Validation According to FDA Guidance
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[6] This method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response.[14] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and their repeatability. | Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
The method successfully met all acceptance criteria, demonstrating its robustness, accuracy, and precision for the intended application.
Application and Scientific Discussion
This UPLC-MS/MS method provides a powerful tool for TDM and pharmacokinetic research of fluphenazine. By simultaneously measuring the parent drug and its major phase II metabolite, researchers can gain deeper insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The metabolic pathway of fluphenazine highlights the importance of this dual-analyte approach. As shown in the diagram below, the parent drug is first hydroxylated before being conjugated. The ratio of the glucuronide metabolite to the parent drug can serve as a potential biomarker for an individual's metabolic capacity.
This method's high sensitivity and short analysis time make it highly suitable for clinical settings where rapid turnaround is necessary for dose adjustments.[16] The robust SPE cleanup minimizes instrument downtime and ensures long-term method stability, making it a cost-effective and reliable solution for high-throughput laboratories.
Conclusion
The UPLC-MS/MS method presented provides a validated, high-performance solution for the simultaneous quantification of fluphenazine and its glucuronide metabolite in human plasma. It meets the stringent requirements for bioanalytical testing in both research and regulated environments, offering the accuracy, precision, and reliability needed to support advanced drug development and personalized medicine initiatives.
References
-
Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed, National Center for Biotechnology Information. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS, University of Applied Sciences Bonn-Rhein-Sieg. [Link]
-
Fluphenazine. PubChem, National Center for Biotechnology Information. [Link]
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. MDPI. [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. MDPI. [Link]
-
What is the mechanism of Fluphenazine Decanoate? Patsnap Synapse. [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed, National Center for Biotechnology Information. [Link]
-
Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Fluphenazine. LiverTox - NCBI Bookshelf, National Institutes of Health. [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications. [Link]
-
FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]
-
Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. [Link]
-
Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Analytical Toxicology. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. Making sure you're not a bot! [opus4.kobv.de]
sample preparation techniques for Fluphenazine beta-D-Glucuronide from urine
An In-Depth Guide to the Preparation of Fluphenazine β-D-Glucuronide Samples from Urine for Bioanalysis
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the essential sample preparation techniques for the analysis of fluphenazine β-D-glucuronide from human urine. We will move beyond simple procedural lists to explore the underlying principles and rationale, ensuring a robust and reproducible methodology.
Introduction: The Analytical Challenge of Fluphenazine Metabolism
Fluphenazine is a potent phenothiazine-class antipsychotic drug used in the management of psychosis.[1][2] Following administration, it undergoes extensive metabolism, with a significant pathway being conjugation with glucuronic acid to form fluphenazine β-D-glucuronide.[3][4][5] This water-soluble metabolite is readily excreted in urine, making it a key target for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[2][6]
The primary analytical challenge stems from the high polarity of the glucuronide conjugate. This property makes it difficult to retain on standard reversed-phase chromatography columns and hinders direct analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Therefore, a multi-step sample preparation strategy is not just recommended, but essential. The core strategy involves two critical phases: enzymatic hydrolysis to cleave the glucuronide moiety, followed by extraction of the liberated, less-polar analyte from the complex urine matrix.
Part 1: Enzymatic Hydrolysis - Liberating the Analyte
The foundational step in this workflow is the enzymatic cleavage of the glucuronide conjugate to yield the parent drug or its primary metabolite (e.g., 7-hydroxyfluphenazine).[3][4] This is accomplished using the enzyme β-glucuronidase.[7][8]
The Principle of Hydrolysis
β-glucuronidase enzymes catalyze the hydrolysis of β-D-glucuronic acid residues from glucuronidated substrates. In this context, the enzyme breaks the bond between fluphenazine and the glucuronic acid molecule, converting the highly polar metabolite back into a form that is amenable to standard bioanalytical techniques.[7]
Causality Behind Experimental Choices: Optimizing Hydrolysis
The success of the entire analysis hinges on the efficiency of this enzymatic step. Incomplete hydrolysis will lead to an underestimation of the true analyte concentration. Several factors must be carefully controlled to ensure complete conversion.
-
Enzyme Source: β-glucuronidases are available from various sources, including mollusks (Helix pomatia), abalone, and recombinant systems like those derived from E. coli.[9][10] Recombinant enzymes are often preferred as they can offer higher purity, greater specificity, and more efficient hydrolysis, often allowing for significantly shorter incubation times.[9][10]
-
pH: Like all enzymes, β-glucuronidase activity is highly dependent on the pH of the reaction environment. The optimal pH for most β-glucuronidases falls within the range of 4.5 to 7.0. It is critical to adjust the urine sample's pH with a suitable buffer (e.g., acetate or phosphate buffer) to match the enzyme's optimum.
-
Temperature & Time: The reaction rate is influenced by temperature, with incubations commonly performed between 50°C and 65°C.[11] The incubation must be long enough for the reaction to reach completion, which can range from 30 minutes with highly active recombinant enzymes to several hours or overnight for traditional preparations.[9]
-
Enzyme Concentration: A sufficient concentration of the enzyme is necessary to process the substrate within a reasonable timeframe. However, simply adding more enzyme does not always lead to a proportional increase in reaction rate and can be cost-prohibitive.
Protocol 1: Enzymatic Hydrolysis of Fluphenazine β-D-Glucuronide in Urine
This protocol provides a generalized starting point. Note: Optimal conditions, particularly incubation time and temperature, should be validated for the specific enzyme source used.
-
Sample Aliquoting: Pipette 1.0 mL of urine into a clean glass test tube.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., Fluphenazine-d8) to correct for variability during sample processing.[2][6]
-
pH Adjustment: Add 500 µL of a 100 mM ammonium acetate buffer (pH 5.0). Vortex briefly to mix.
-
Enzyme Addition: Add a specified activity of β-glucuronidase solution (e.g., 10,000 Fishman units). The volume will depend on the concentration of the enzyme stock.
-
Incubation: Cap the tube and incubate in a water bath or heating block at 60°C for 2 hours.
-
Cooling: After incubation, remove the sample and allow it to cool to room temperature before proceeding to the extraction step.
Part 2: Analyte Extraction - Purification and Concentration
Following hydrolysis, the liberated fluphenazine must be isolated from endogenous urine components (salts, urea, pigments) and the residual enzyme, which can interfere with LC-MS/MS analysis.[8][12] This clean-up and concentration step is most effectively achieved using Solid-Phase Extraction (SPE).
Comparison of Extraction Techniques
While Liquid-Liquid Extraction (LLE) is a classical technique, SPE is now widely recognized as superior for this application due to its higher efficiency, selectivity, and reproducibility.[13][14][15][16]
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Recovery | High and consistent (>85%)[13][17] | Variable, often lower (70-80%)[13] | Good, comparable to SPE[17] |
| Cleanliness | Excellent, removes many interferences[12] | Prone to interferences, emulsions can be a problem[14] | Good, avoids emulsion formation[8] |
| Speed | Fast, amenable to automation[13][16] | Slower, labor-intensive[13] | Faster than LLE[13] |
| Solvent Use | Low[15][16] | High | Moderate |
| Selectivity | High, tunable with different sorbents[15] | Lower, based on partitioning | Moderate |
The Power of Mixed-Mode SPE
For a compound like fluphenazine, which possesses both hydrophobic (the phenothiazine ring system) and basic (the piperazine nitrogen) properties, a mixed-mode cation exchange SPE sorbent is ideal.[7] This type of sorbent offers a dual retention mechanism:
-
Reversed-Phase Interaction: Retains the molecule via hydrophobic interactions.
-
Ion Exchange Interaction: Retains the positively charged (protonated) amine group.
This dual mechanism allows for a more rigorous washing protocol, leading to exceptionally clean extracts.
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol is designed for a standard mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL).
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. This activates the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire cooled hydrolysate from Protocol 1 onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing (Step 1 - Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge. This removes highly polar interferences while the analyte is retained.
-
Washing (Step 2 - Non-polar Interferences): Pass 1 mL of methanol through the cartridge. This removes less polar, non-basic interferences. The analyte remains bound by the strong ion-exchange mechanism.
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange retention and releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.
Workflow Visualization
Sources
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rocker.com.tw [rocker.com.tw]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organomation.com [organomation.com]
- 16. specartridge.com [specartridge.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Fluphenazine β-D-Glucuronide
Introduction: The Critical Role of Deconjugation in Fluphenazine Analysis
Fluphenazine, a potent phenothiazine antipsychotic drug, undergoes extensive phase II metabolism in the body, a primary pathway being glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the fluphenazine molecule, forming Fluphenazine β-D-Glucuronide.[3] This resulting conjugate is more water-soluble, facilitating its excretion from the body.[1][3] Consequently, in biological matrices such as urine and plasma, a significant proportion of fluphenazine exists in this conjugated form.[2][4]
For accurate quantification of total fluphenazine exposure in pharmacokinetic, toxicological, or clinical studies, it is imperative to first cleave this glucuronide conjugate to liberate the parent drug.[5][6] Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation, offering high specificity and mild reaction conditions compared to harsh chemical hydrolysis which can lead to analyte degradation.[3][6]
This document provides a comprehensive guide to the enzymatic hydrolysis of Fluphenazine β-D-Glucuronide, detailing the underlying biochemical principles, offering a selection of optimized protocols, and discussing critical parameters for successful and reproducible results.
The Science of Hydrolysis: β-Glucuronidase in Action
β-Glucuronidase (EC 3.2.1.31) is a hydrolase that specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the non-reducing end of glycosaminoglycans and other glucuronidated xenobiotics.[7][8] The enzyme is a key component of the body's detoxification pathways and is also found in various microorganisms.[7]
The catalytic mechanism involves the hydrolysis of the glycosidic bond, releasing the aglycone (in this case, fluphenazine) and D-glucuronic acid.[7] This enzymatic reaction is crucial for researchers as it allows for the conversion of the conjugated, often analytically challenging, metabolite back to its parent form, which can then be readily extracted and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]
Visualizing the Workflow: From Conjugate to Analyte
Caption: General workflow for the analysis of total fluphenazine.
Choosing Your Catalyst: A Comparison of β-Glucuronidase Sources
The choice of β-glucuronidase can significantly impact the efficiency and cleanliness of the hydrolysis reaction. Different sources of the enzyme exhibit varying optimal conditions and may contain ancillary enzymatic activities.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics & Considerations |
| Escherichia coli (recombinant) | 6.0 - 7.0[10][11] | 37 - 70[10][12] | High purity, essentially free of sulfatase activity.[11] Generally provides cleaner sample extracts. Recommended for targeted glucuronide hydrolysis. |
| Helix pomatia (Roman snail) | ~5.0[12][13] | 37[13] | Contains both β-glucuronidase and sulfatase activity.[14] This can be advantageous if sulfated metabolites are also of interest, but may lead to a more complex sample matrix. |
| Abalone (e.g., Abalonase™) | ~4.5 - 5.0[12] | up to 70[12] | Often purified to be highly specific for glucuronides. Some commercial preparations are engineered for rapid hydrolysis.[12] |
| Bovine Liver | ~4.5[7] | 37 | A mammalian source, but can have lower specific activity and potential for endogenous inhibitors compared to microbial or recombinant sources.[15] |
For the specific hydrolysis of Fluphenazine β-D-Glucuronide, a recombinant β-glucuronidase from E. coli is highly recommended to ensure specificity and minimize potential side reactions, leading to a cleaner chromatogram.
Protocol I: Standard Overnight Hydrolysis using Recombinant E. coli β-Glucuronidase
This protocol is a robust and widely applicable method suitable for routine analysis in a research or clinical setting.
1. Sample Preparation:
-
Thaw frozen biological samples (e.g., urine, plasma) to room temperature.
-
Vortex mix the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 2,000 x g for 5 minutes to pellet any particulate matter.[16]
-
Transfer a 1.0 mL aliquot of the supernatant to a clean microcentrifuge tube.
2. Buffer and Enzyme Addition:
-
Add 250 µL of 0.5 M Sodium Acetate Buffer (pH 6.5) to the sample.
-
Prepare a working solution of recombinant E. coli β-glucuronidase at a concentration of 2,000 units/mL in deionized water.
-
Add 25 µL of the β-glucuronidase working solution (providing 50 units of enzyme) to the buffered sample.
3. Incubation:
-
Securely cap the tubes and vortex gently for 5 seconds.
-
Place the tubes in a water bath or incubator at 37°C for 16-18 hours (overnight).
4. Termination of Reaction and Sample Clean-up:
-
After incubation, remove the samples and allow them to cool to room temperature.
-
Stop the reaction by adding 100 µL of 0.1 M NaOH or by proceeding directly to an extraction step that involves a pH change, such as solid-phase extraction (SPE) with a conditioning step.
-
The liberated fluphenazine can now be extracted using established methods like SPE or liquid-liquid extraction (LLE) prior to analysis.[9]
Protocol II: Accelerated Hydrolysis at Elevated Temperature
For high-throughput applications, the hydrolysis time can be significantly reduced by increasing the incubation temperature. This protocol is best suited for thermally stable analytes and should be validated against the standard overnight method.
1. Sample Preparation:
-
Follow the same steps as in Protocol I for initial sample handling.
2. Buffer and Enzyme Addition:
-
Add 250 µL of 0.5 M Sodium Phosphate Buffer (pH 6.8) to a 1.0 mL aliquot of the sample.
-
Use a thermally stable, rapid hydrolysis β-glucuronidase formulation. Add the manufacturer-recommended volume (typically 25-50 µL for ~2,500-5,000 units).
3. Incubation:
-
Securely cap the tubes and vortex gently.
-
Incubate at 60-70°C for 15-60 minutes.[12] The optimal time should be determined experimentally.
4. Termination and Clean-up:
-
Immediately cool the samples in an ice bath to halt the reaction.
-
Proceed with sample extraction as described in Protocol I.
Visualizing the Reaction Mechanism
Caption: Enzymatic cleavage of Fluphenazine β-D-Glucuronide.
Self-Validation and Quality Control
To ensure the trustworthiness of your results, the following validation steps are essential:
-
Hydrolysis Efficiency: Analyze a known concentration of a Fluphenazine β-D-Glucuronide standard with and without the hydrolysis step. The recovery of fluphenazine should be >90% in the hydrolyzed sample.
-
Negative Control: Incubate a blank matrix sample (e.g., drug-free urine) with the enzyme to ensure no interfering peaks are generated at the retention time of fluphenazine.
-
Positive Control: Include a fortified sample with a known amount of Fluphenazine β-D-Glucuronide in each analytical batch to monitor the consistency of the hydrolysis efficiency.
-
Analyte Stability: Confirm that fluphenazine is stable under the chosen hydrolysis conditions (temperature and time) by incubating a known amount of the parent drug standard under the same conditions.
Troubleshooting and Expert Insights
-
Low Recovery:
-
Suboptimal pH: Verify the pH of the final reaction mixture. The buffering capacity of the sample matrix can alter the intended pH.
-
Enzyme Inhibition: Biological matrices can contain endogenous inhibitors.[15] Consider a sample dilution step or increasing the enzyme concentration. Common inhibitors include D-glucuronic acid and D-galacturonic acid.[11]
-
Insufficient Incubation: For complex matrices or low enzyme concentrations, a longer incubation time may be required.
-
-
High Variability:
-
Inconsistent Temperature: Ensure uniform heating of all samples during incubation.
-
Pipetting Errors: Use calibrated pipettes for all reagent additions.
-
Sample Homogeneity: Thoroughly vortex samples before aliquoting.
-
Conclusion
The enzymatic hydrolysis of Fluphenazine β-D-Glucuronide is a critical step for the accurate bioanalysis of total fluphenazine. By understanding the enzymatic principles, selecting the appropriate enzyme source, and carefully controlling reaction parameters, researchers can achieve reliable and reproducible deconjugation. The protocols provided herein serve as a robust starting point for method development and can be adapted to specific laboratory workflows and analytical requirements.
References
-
Gani, A., et al. (2019). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-16. Available at: [Link]
-
BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. Retrieved from [Link]
-
Diagnostic Solutions Laboratory. (2021, May 11). How to Interpret B-Glucuronidase on the GI-MAP and Strategies to Decrease It [Video]. YouTube. [Link]
-
Patsnap. (2024, June 21). What are β-glucuronidase inhibitors and how do they work? Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Glucuronidase. Retrieved from [Link]
-
Larsen, M. B., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(1), 5. [Link]
-
ResearchGate. (n.d.). The Biochemistry of Drug Metabolism — An Introduction. Part 3. Reactions of Hydrolysis and Their Enzymes. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. 17(1), 19-24. [Link]
-
OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]
-
Research and Reviews. (2024, June 5). Exploring Drug Metabolism: Insights into Enzymatic Transformations. Retrieved from [Link]
-
Graef, V., et al. (1977). Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. Clinical Chemistry, 23(3), 532-535. [Link]
-
Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved from [Link]
-
DrugBank. (n.d.). Fluphenazine Decanoate. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
ACS Publications. (n.d.). Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluphenazine structure... [Image]. Retrieved from [Link]
-
MDPI. (2022). The Role of Hydrolases in Biology and Xenobiotics Metabolism. International Journal of Molecular Sciences, 23(9), 4870. [Link]
-
MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
-
Soltec Ventures. (n.d.). beta Glucuronidase solution from Helix Pomatia. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 3. covachem.com [covachem.com]
- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Glucuronidase - Wikipedia [en.wikipedia.org]
- 9. jmedchem.com [jmedchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. unitedchem.com [unitedchem.com]
- 13. β-Glucuronidase, Helix pomatia Native β-glucuronidase from Helix pomatia. Useful for hydrolyzing urinary steroid conjugates prior to steriod assays. Note: 1 MU = 1,000,000 units. | Sigma-Aldrich [merckmillipore.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Fluphenazine β-D-Glucuronide as a Clinical Trial Biomarker
Introduction: The Rationale for Monitoring Fluphenazine Metabolism
Fluphenazine, a potent phenothiazine-class antipsychotic, is a cornerstone in the management of chronic psychoses like schizophrenia.[1][2] Its therapeutic efficacy is, however, paralleled by a narrow therapeutic window and significant inter-individual variability in patient response and adverse effects.[1] Central to this variability is the drug's complex metabolism, primarily occurring in the liver via pathways such as sulfoxidation, hydroxylation, and glucuronidation.[3][4][5] While therapeutic drug monitoring (TDM) of the parent drug, fluphenazine, has been explored, the clinical utility of its metabolites as biomarkers remains a promising yet underexplored frontier.[6][7]
This document delineates the application of Fluphenazine β-D-Glucuronide, a major Phase II metabolite, as a biomarker in clinical trials. Glucuronidation, a process that conjugates glucuronic acid to the drug, significantly increases its water solubility, facilitating its excretion.[8][9] Monitoring this metabolite offers a more nuanced understanding of a patient's metabolic phenotype, which can be critical for dose optimization and predicting clinical outcomes. The concentration of Fluphenazine β-D-Glucuronide, or its ratio to the parent drug, can serve as a sensitive indicator of the activity of UDP-glucuronosyltransferase (UGT) enzymes, providing insights into metabolic capacity and potential drug-drug interactions.[10][11]
The Metabolic Fate of Fluphenazine: A Pathway to a Biomarker
Fluphenazine undergoes extensive hepatic metabolism, with the cytochrome P450 system (notably CYP2D6) mediating initial oxidative reactions, followed by conjugation reactions.[3][12] The formation of Fluphenazine β-D-Glucuronide is a critical detoxification step, rendering the compound more hydrophilic for efficient elimination.[9] The direct measurement of this glucuronide metabolite in biological matrices like plasma or urine can provide a more comprehensive picture of drug disposition.
Sources
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. jmedchem.com [jmedchem.com]
- 3. youtube.com [youtube.com]
- 4. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Fluphenazine plasma level monitoring for patients receiving fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncpz.ru [ncpz.ru]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Glucuronidation in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Fluphenazine β-D-Glucuronide in Wastewater Samples
Introduction: The Environmental Significance of Fluphenazine and its Metabolites
Fluphenazine is a potent antipsychotic medication of the phenothiazine class, widely used in the treatment of schizophrenia and other psychotic disorders.[1] Following administration, fluphenazine is extensively metabolized in the body, with a significant pathway being conjugation with glucuronic acid to form fluphenazine β-D-glucuronide.[2] This hydrophilic metabolite is then excreted and can enter the aquatic environment through wastewater discharge. The presence of psychoactive compounds and their metabolites in wastewater is a growing environmental concern, as these substances can be resistant to conventional wastewater treatment processes and may pose a risk to aquatic organisms.[3] Therefore, the development of sensitive and reliable analytical methods for the detection of fluphenazine β-D-glucuronide in wastewater is crucial for environmental monitoring and risk assessment.
This application note provides a comprehensive protocol for the extraction, detection, and quantification of fluphenazine β-D-glucuronide in wastewater samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to be robust and sensitive, enabling the detection of the analyte at environmentally relevant concentrations.
Chemical Properties of Fluphenazine β-D-Glucuronide
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective analytical method. Fluphenazine β-D-glucuronide is significantly more polar and water-soluble than its parent compound, fluphenazine, due to the addition of the glucuronic acid moiety. This increased hydrophilicity presents a challenge for extraction from a complex aqueous matrix like wastewater.[4]
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₄F₃N₃O₇S | [5] |
| Molecular Weight | 613.65 g/mol | [5] |
| CAS Number | 133310-09-5 | [5] |
| Chemical Structure | See Figure 1 | |
| Predicted Polarity | High | [4][6] |
| Ionizable Groups | Carboxylic acid, tertiary amines |
Experimental Workflow
The overall analytical workflow for the determination of fluphenazine β-D-glucuronide in wastewater is depicted in the following diagram.
Sources
- 1. Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater‐Based Epidemiology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluphenazine-β-D Glucuronide [artis-isotopes.com]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [purisys.com]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Fluphenazine Glucuronide using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, robust, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluphenazine glucuronide in human plasma. Fluphenazine, a potent antipsychotic agent, undergoes extensive metabolism, with glucuronidation of its hydroxylated metabolite, 7-hydroxyfluphenazine, being a significant pathway. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and toxicokinetic studies. To address the inherent variabilities in sample preparation and instrumental analysis, a stable isotope-labeled internal standard, 7-hydroxyfluphenazine-d4 glucuronide, is employed. This guide provides a comprehensive protocol, from the synthesis of the internal standard to sample preparation, LC-MS/MS analysis, and data processing, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Fluphenazine is a phenothiazine-class antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic efficacy and potential for adverse effects necessitate a thorough understanding of its metabolic fate. A major metabolic pathway involves hydroxylation to 7-hydroxyfluphenazine, which is subsequently conjugated with glucuronic acid to form 7-hydroxyfluphenazine glucuronide.[2] This conjugation significantly increases the polarity of the metabolite, facilitating its excretion.
Quantitative bioanalysis of such metabolites in complex biological matrices like plasma is fraught with challenges, most notably the "matrix effect."[3] Co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[4] The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for mitigating these effects.[5] A SIL-IS, such as 7-hydroxyfluphenazine-d4 glucuronide, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical chemical nature ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample processing.[5] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to highly accurate and reliable quantification.
Synthesis of the Stable Isotope-Labeled Internal Standard: 7-Hydroxyfluphenazine-d4 Glucuronide
The preparation of a high-purity SIL-IS is a prerequisite for a robust bioanalytical method. The following is a proposed synthetic route for 7-hydroxyfluphenazine-d4 glucuronide, based on established chemical principles.
Synthesis of 7-Hydroxyfluphenazine-d4
The synthesis of the deuterated precursor, 7-hydroxyfluphenazine-d4, can be adapted from established methods for deuterating phenothiazines. This typically involves the reduction of an appropriate imide precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).
Glucuronidation via the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and effective method for the formation of glycosidic bonds, making it suitable for the synthesis of glucuronides. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.
Protocol 1: Synthesis of 7-Hydroxyfluphenazine-d4 Glucuronide
-
Preparation of the Glycosyl Donor: Acetobromo-α-D-glucuronic acid methyl ester is a commonly used glycosyl donor and can be synthesized from D-glucuronic acid.
-
Coupling Reaction:
-
Dissolve 7-hydroxyfluphenazine-d4 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a silver salt promoter, such as silver carbonate or silver oxide.
-
Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same solvent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and protect it from light. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Once the coupling reaction is complete, filter the mixture to remove the silver salts.
-
Evaporate the solvent under reduced pressure.
-
Hydrolyze the acetyl and methyl ester protecting groups using a mild base (e.g., sodium methoxide in methanol) followed by acidification to yield the final product, 7-hydroxyfluphenazine-d4 glucuronide.
-
-
Purification: Purify the final product using preparative high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized standard by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Bioanalytical Method Protocol
This protocol outlines the procedure for the extraction and quantification of Fluphenazine glucuronide from human plasma.
Materials and Reagents
-
Fluphenazine glucuronide and 7-hydroxyfluphenazine-d4 glucuronide standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from an accredited vendor)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Fluphenazine glucuronide and 7-hydroxyfluphenazine-d4 glucuronide in methanol.
-
Working Solutions: Prepare serial dilutions of the Fluphenazine glucuronide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.
-
Internal Standard Working Solution: Prepare a working solution of 7-hydroxyfluphenazine-d4 glucuronide at a fixed concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.
Protocol 2: Solid Phase Extraction of Fluphenazine Glucuronide from Plasma
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow Rates | Optimize for instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following are predicted MRM transitions. These should be optimized by infusing the individual standard solutions into the mass spectrometer to determine the most abundant and stable precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fluphenazine Glucuronide | 630.2 | 454.2 | 100 | Optimize (e.g., 25-35) |
| 7-Hydroxyfluphenazine-d4 Glucuronide (IS) | 634.2 | 458.2 | 100 | Optimize (e.g., 25-35) |
Data Analysis and Method Validation
The quantification of Fluphenazine glucuronide is based on the ratio of its peak area to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the QC and unknown samples is then determined from this curve.
The bioanalytical method should be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |
Visualization of Workflows
Caption: Workflow for the synthesis of the internal standard and bioanalysis of Fluphenazine glucuronide.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Fluphenazine glucuronide in biological matrices. The detailed protocols for the synthesis of 7-hydroxyfluphenazine-d4 glucuronide and the subsequent LC-MS/MS-based bioanalytical method provide a robust framework for researchers in drug metabolism and pharmacokinetics. Adherence to rigorous method validation ensures the generation of high-quality, reliable data that can confidently be used in regulatory submissions and to further the understanding of Fluphenazine's disposition in the body.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
- Gaertner, H. J., Fischer, E., & Breyer-Pfaff, U. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Xenobiotica, 21(3), 383-393.
-
PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved from [Link]
- van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Note: Quantification of Fluphenazine Metabolites in Human Plasma for Therapeutic Drug Monitoring Using LC-MS/MS
Abstract
Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily prescribed for the management of schizophrenia and other psychotic disorders.[1][2] Therapeutic Drug Monitoring (TDM) of fluphenazine is complicated by significant inter-individual variability in its pharmacokinetics.[3][4] Metabolism, principally through Cytochrome P450 (CYP) enzymes followed by conjugation, is a major source of this variability. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluphenazine and its major phase I metabolite, 7-hydroxyfluphenazine, alongside its primary phase II conjugate, 7-hydroxyfluphenazine-β-D-glucuronide, in human plasma. Monitoring this glucuronide metabolite is critical for a comprehensive assessment of fluphenazine's metabolic clearance pathway. The described protocol employs a straightforward protein precipitation for sample preparation, ensuring efficiency and suitability for clinical research and drug development environments.
Introduction: The Rationale for Metabolite Monitoring in Fluphenazine TDM
Fluphenazine therapy is characterized by a narrow therapeutic window, with plasma concentrations between 0.2 and 2.8 ng/mL often cited for optimal clinical response.[3][4] However, achieving and maintaining this range is challenging due to variable absorption and extensive first-pass metabolism.[3][5] Fluphenazine is metabolized in the liver, primarily by the CYP2D6 isoenzyme, to various metabolites, including active and inactive compounds.[6][7]
The principal metabolic pathways involve hydroxylation to form 7-hydroxyfluphenazine and sulfoxidation.[8] Following hydroxylation, the 7-hydroxyfluphenazine metabolite undergoes extensive phase II conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form 7-hydroxyfluphenazine-β-D-glucuronide.[9][10] This water-soluble conjugate is then readily excreted. While direct glucuronidation of the parent fluphenazine at its side-chain alcohol is a possible but minor pathway, the glucuronide of the 7-hydroxy metabolite represents a key endpoint in the drug's elimination.[9]
Why Monitor the Glucuronide?
-
Comprehensive Pharmacokinetic Profiling: Measuring the primary elimination metabolite provides a more complete picture of drug disposition and clearance.
-
Assessing Metabolic Activity: The ratio of parent drug to its metabolites can offer insights into an individual's metabolic capacity (e.g., CYP2D6 or UGT activity), helping to explain unexpected plasma levels.
-
Investigating Drug-Drug Interactions: Co-administered drugs can inhibit or induce CYP2D6, altering the formation of 7-hydroxyfluphenazine and, consequently, its glucuronide.[11] Monitoring all three analytes can help elucidate the mechanism of such interactions.
Metabolic Pathway of Fluphenazine
Fluphenazine undergoes a two-step metabolic conversion. First, it is hydroxylated by CYP450 enzymes. Second, the resulting hydroxylated metabolite is conjugated with glucuronic acid by UGT enzymes, rendering it more water-soluble for excretion.
Caption: Metabolic conversion of fluphenazine to its glucuronide conjugate.
Analytical Methodology: LC-MS/MS
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify fluphenazine and its metabolites in a complex biological matrix like human plasma. A deuterated internal standard (Fluphenazine-d8) is used to correct for matrix effects and variability during sample processing and analysis.[8]
Materials and Reagents
-
Fluphenazine, 7-hydroxyfluphenazine, and Fluphenazine-d8 reference standards (Sourced from a certified supplier).
-
7-hydroxyfluphenazine-β-D-glucuronide (Requires custom synthesis or specialized supplier).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure Water (18.2 MΩ·cm).
-
Human Plasma (Drug-free).
Protocol 1: Preparation of Standards and Quality Controls
Rationale: Preparing stock solutions in a non-aqueous solvent like methanol or DMSO prevents degradation and ensures solubility. Working solutions are then diluted in a mixture that mimics the final sample extract to ensure accuracy.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Mixture (1 µg/mL): Combine aliquots of the primary stocks and dilute with 50:50 acetonitrile:water to create a mixed working standard containing all analytes.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fluphenazine-d8 primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Calibration Curve Standards (0.1 - 20 ng/mL): Serially dilute the working standard mixture with drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 0.1 to 20 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations, bracketing the calibration range.
Protocol 2: Plasma Sample Preparation
Rationale: A protein precipitation method is selected for its simplicity, speed, and effectiveness in removing the majority of interfering proteins, making it ideal for high-throughput analysis.[8]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma (sample, standard, or QC) into the corresponding tube.
-
Add 300 µL of the IS working solution (100 ng/mL Fluphenazine-d8 in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
Sources
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. Fluphenazine - Wikipedia [en.wikipedia.org]
- 4. Fluphenazine pharmacokinetics and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 6. youtube.com [youtube.com]
- 7. mims.com [mims.com]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
Troubleshooting & Optimization
improving solid-phase extraction recovery of Fluphenazine beta-D-Glucuronide
Welcome to the technical support center for the solid-phase extraction (SPE) of Fluphenazine β-D-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this specific phase II metabolite from biological matrices. We will delve into the underlying chemical principles to troubleshoot common issues and optimize your recovery, ensuring the integrity and reliability of your analytical data.
Introduction: The Challenge of Fluphenazine β-D-Glucuronide
Fluphenazine is a basic drug containing tertiary amine groups. Its major phase II metabolite, Fluphenazine β-D-Glucuronide, presents a unique challenge for extraction. The molecule possesses the lipophilic, basic phenothiazine core of the parent drug and a highly polar, acidic glucuronide moiety (a carboxylic acid group). This amphipathic and zwitterionic potential means that conventional single-mechanism SPE methods, like reversed-phase, often result in poor recovery and dirty extracts.
The key to successful extraction is a methodology that can account for these mixed chemical properties. This guide will focus heavily on mixed-mode solid-phase extraction, which leverages both hydrophobic and ion-exchange interactions to achieve superior analyte retention and matrix interference removal.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when developing an SPE method for Fluphenazine β-D-Glucuronide.
Q1: Why is my recovery of Fluphenazine β-D-Glucuronide so low using a standard C18 (reversed-phase) cartridge?
A: Low recovery on a C18 sorbent is common for this analyte. The highly polar glucuronide group reduces the molecule's affinity for the nonpolar C18 stationary phase. This can lead to analyte breakthrough during the sample loading step, especially if the sample matrix is insufficiently aqueous. Furthermore, the basic nitrogens on the fluphenazine structure can engage in unwanted secondary interactions with residual silanols on silica-based C18 sorbents, leading to incomplete elution.[1]
Q2: What is mixed-mode SPE, and why is it recommended for this analyte?
A: Mixed-mode SPE utilizes a sorbent with two distinct retention mechanisms. For Fluphenazine β-D-Glucuronide, a mixed-mode cation exchange (MCX) sorbent is ideal. This sorbent combines reversed-phase (like C8 or C18) and strong cation exchange functionalities. This dual mechanism allows you to retain the analyte via hydrophobic interactions with the fluphenazine backbone and, more strongly, via electrostatic interactions with the positively charged amine groups (at acidic pH). This robust retention permits more aggressive wash steps to remove matrix interferences, leading to higher recovery and cleaner extracts.
Q3: Do I need to perform enzymatic hydrolysis before SPE?
A: It depends on your analytical goal. If you need to quantify the total fluphenazine concentration (parent drug + metabolite), then yes, you would perform enzymatic hydrolysis with β-glucuronidase to convert the glucuronide back to the parent drug before extraction.[2][3] However, if your objective is to quantify the intact Fluphenazine β-D-Glucuronide metabolite itself, you must not use hydrolysis. This guide focuses on the extraction of the intact glucuronide.
Q4: Can the Fluphenazine β-D-Glucuronide degrade during the SPE process?
A: Yes, glucuronide conjugates can be susceptible to hydrolysis under harsh pH conditions (strongly acidic or basic), especially when combined with elevated temperatures.[4][5] It is crucial to perform all sample preparation and extraction steps at controlled temperatures (e.g., room temperature or on ice) and to avoid extreme pH values for extended periods unless it is a controlled part of the elution step.
In-Depth Troubleshooting Guide
Low recovery is the most frequent and frustrating issue in SPE.[6][7] The first and most critical step in troubleshooting is to perform a fraction analysis to determine where the analyte is being lost.
Systematic Fraction Analysis Protocol:
-
Process a known concentration of Fluphenazine β-D-Glucuronide standard through your entire SPE protocol.
-
Collect each fraction separately:
-
Load Fraction (Flow-through): The sample liquid that passes through the cartridge during loading.
-
Wash Fraction(s): The liquid(s) from each wash step.
-
Elution Fraction: The final collected extract.
-
-
Analyze each fraction using your analytical method (e.g., LC-MS/MS).
-
Use the results to pinpoint the problematic step and consult the guide below.
Diagram: Troubleshooting Logic for Low Recovery
This diagram outlines the decision-making process for diagnosing low recovery based on fraction analysis.
Caption: Troubleshooting flowchart for low SPE recovery.
Scenario 1: Analyte Found in the LOAD Fraction (Breakthrough)
If the analyte is detected in the flow-through, it failed to bind to the sorbent.
| Potential Cause | Scientific Rationale & Solution |
| 1. Incorrect Sorbent Choice | Rationale: The sorbent lacks a strong enough retention mechanism for the analyte. A purely reversed-phase (C18) sorbent may not be retentive enough for the polar glucuronide.[6] Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. This provides two powerful retention mechanisms: reversed-phase for the fluphenazine core and cation exchange for the protonated amine groups. |
| 2. Improper Sample pH | Rationale: For cation exchange, the basic nitrogen atoms on fluphenazine must be protonated (positively charged). This typically requires a sample pH at least 2 units below the pKa of the amine groups.[8] If the pH is too high, the analyte is neutral and will not be retained by ion exchange. Solution: Adjust the sample pH to ≤ 6.0 using a buffer like ammonium acetate or a dilute acid like formic acid before loading. This ensures the analyte is positively charged and binds strongly to the cation exchanger. |
| 3. High Flow Rate | Rationale: The binding of the analyte to the sorbent is an equilibrium process that requires sufficient contact time. If the sample is loaded too quickly, the analyte doesn't have time to interact and will pass through unretained.[9][10] Solution: Decrease the sample loading flow rate to 1-2 mL/min . Use a gentle vacuum or positive pressure. |
| 4. Sorbent Bed Drying | Rationale: After conditioning and equilibration, the sorbent bed must remain wet before the sample is loaded. If it dries out, the bonded silica phase can "de-wet," preventing proper interaction with the aqueous sample and leading to channeling and breakthrough.[6] Solution: Ensure the sorbent bed is fully solvated. After the equilibration step, do not allow the solvent level to drop below the top of the sorbent bed before immediately loading the sample. |
Scenario 2: Analyte Found in the WASH Fraction
This indicates that the wash step is too aggressive and is prematurely stripping the analyte from the sorbent.
| Potential Cause | Scientific Rationale & Solution |
| 1. Wash Solvent is Too Strong | Rationale: The organic content of the wash solvent is high enough to disrupt the hydrophobic (reversed-phase) interaction holding the analyte.[11] Solution: Decrease the organic strength of the wash solvent. If using methanol, try a lower concentration (e.g., switch from 50% methanol to 20% methanol). For a mixed-mode sorbent, a purely acidic aqueous wash (e.g., 2% formic acid in water) is often sufficient to remove polar interferences without disrupting the strong cation-exchange retention. |
| 2. Incorrect Wash Solvent pH | Rationale: If using a mixed-mode cation exchange sorbent, the wash solvent must be acidic to keep the analyte protonated and retained. A neutral or basic wash would neutralize the analyte's charge, disrupting the ion-exchange mechanism. Solution: Ensure your wash step maintains an acidic pH (e.g., pH ≤ 6.0). An ideal wash for MCX would be a mild organic solvent (e.g., 5-10% methanol) in an acidic aqueous solution (e.g., 2% formic acid). |
Scenario 3: Analyte is NOT in Load or Wash, but Final Recovery is Low (Incomplete Elution)
The analyte is strongly bound to the cartridge but is not being effectively removed during elution.
| Potential Cause | Scientific Rationale & Solution |
| 1. Elution Solvent is Too Weak | Rationale: The elution solvent must be strong enough to disrupt both the reversed-phase and ion-exchange interactions. A purely organic solvent (like methanol) may disrupt the hydrophobic interaction but will not be sufficient to break the strong electrostatic bond of the cation exchanger.[6] Solution: Use a basic organic solvent . A common and effective choice is 5% ammonium hydroxide in methanol . The high organic content disrupts the reversed-phase binding, while the ammonium hydroxide raises the pH, neutralizing the positive charge on the fluphenazine amines and releasing them from the cation exchanger.[12] |
| 2. Insufficient Elution Volume | Rationale: The volume of the elution solvent may not be enough to completely desorb the analyte and move it through the entire sorbent bed.[6] Solution: Increase the elution volume. Try eluting with two separate aliquots of 1 mL instead of a single 1 mL aliquot. Collect and combine both. |
| 3. Secondary Interactions | Rationale: The glucuronide's carboxylic acid group could potentially interact with basic sites on the sorbent, or strong hydrophobic binding may require a stronger non-polar solvent. Solution: If a basic methanol elution is still yielding low recovery, try a stronger elution solvent combination, such as 5% ammonium hydroxide in a 50:50 mixture of methanol and acetonitrile or even methyl t-butyl ether (MTBE). |
Recommended Protocol: Mixed-Mode SPE for Fluphenazine β-D-Glucuronide
This protocol provides a robust starting point for extracting Fluphenazine β-D-Glucuronide from a biological matrix like plasma or urine using a mixed-mode cation exchange (MCX) cartridge.
Diagram: Mixed-Mode SPE Workflow
Caption: Step-by-step mixed-mode SPE workflow.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw biological samples (plasma, urine) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
For every 1 mL of sample, add 1 mL of 2% formic acid in water. Vortex to mix. This step dilutes the matrix and adjusts the pH to ensure the analyte is positively charged.
-
Centrifuge the sample if particulates are present and use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange (MCX) SPE cartridge on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the reversed-phase functional groups. Do not let the sorbent dry.
-
-
SPE Cartridge Equilibration:
-
Immediately pass 1 mL of 2% formic acid in water through the cartridge. This step equilibrates the sorbent to the pH of the loading solution.
-
Ensure the liquid level does not fall below the top of the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1 mL/min.
-
-
Wash Steps:
-
Wash 1 (Remove polar interferences): Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2 (Remove non-polar interferences): Pass 1 mL of methanol through the cartridge.
-
After the final wash, apply a strong vacuum for 1-2 minutes to completely dry the sorbent bed. This is critical to prevent dilution of the final elution solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1-2 mL of the elution solvent (5% ammonium hydroxide in methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum to slowly pull the eluent through into the collection tube.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small, precise volume of your initial LC mobile phase (e.g., 100 µL).
-
Vortex, and transfer to an autosampler vial for analysis.
-
References
-
Jackson, G., Jackson, G., Jones, G., & Jones, G. (2000). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed. [Link]
-
Agilent Technologies. (2012). SPE Method Development Tips and Tricks. Agilent. [Link]
-
Welch Materials, Inc. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
LCGC International. (2017). Three Common SPE Problems. LCGC International. [Link]
-
Giacoppo, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Luo, H., McKay, G., & Midha, K. K. (1991). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. PubMed. [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]
-
Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez. [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
Kura Biotech. Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. [Link]
-
MZ-Analysentechnik. SPure Extraction Methods Guide Mixed-Mode Drug-Clean SPE*. MZ-Analysentechnik. [Link]
-
MDPI. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. [Link]
-
ResearchGate. (2010). Degradation study of fluphenazine with VIS radiation. ResearchGate. [Link]
-
OPUS. (2020). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]
-
Bhavyasri K, et al. (2021). method development, validation and forced degradation. IJBPAS. [Link]
-
LCGC International. (2017). Targeting Specific Matrix Interferences for Sample Preparation. LCGC International. [Link]
-
PubMed. (2020). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed. [Link]
-
National Institutes of Health. Fluphenazine. PubChem. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kurabiotech.com [kurabiotech.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. specartridge.com [specartridge.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Fluphenazine and its Polar Metabolites
Welcome to the technical support center for the analysis of fluphenazine and its polar metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal chromatographic separation for these compounds. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance the accuracy, sensitivity, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when developing a chromatographic method for fluphenazine and its metabolites.
Q1: What are the primary metabolites of fluphenazine I should be concerned with?
A1: The primary metabolic pathways for fluphenazine are sulfoxidation and hydroxylation, leading to the formation of fluphenazine sulfoxide and 7-hydroxyfluphenazine, respectively.[1] Monitoring these metabolites alongside the parent drug is often crucial for a comprehensive pharmacokinetic assessment.
Q2: What is the most common analytical technique for separating fluphenazine and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of fluphenazine and its metabolites.[2][3][4] These methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offer excellent sensitivity and specificity for detecting these compounds in complex biological matrices.[1][2][5]
Q3: What type of HPLC column is typically recommended?
A3: Reversed-phase columns, especially C18 columns, are the standard choice for separating fluphenazine and its metabolites.[1][6] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.[2]
Q4: How are fluphenazine and its metabolites typically detected?
A4: Detection can be achieved using UV detectors, with wavelengths around 254-259 nm being common.[6][7] However, for higher sensitivity and specificity, especially in biological samples, tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode is preferred.[1][2][5]
Q5: What are the common sample preparation techniques for analyzing fluphenazine in biological matrices like plasma?
A5: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[2] Protein precipitation is a simpler and faster method, often involving the addition of a solvent like acetonitrile to precipitate proteins.[1][2] SPE is a more refined technique that can provide a cleaner sample extract, leading to improved analytical accuracy.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Poor Resolution Between Fluphenazine and its Polar Metabolites
Poor resolution is a common hurdle, especially given the increased polarity of the metabolites compared to the parent drug.
Problem: Fluphenazine and its polar metabolites (fluphenazine sulfoxide, 7-hydroxyfluphenazine) are co-eluting or have insufficient separation.
Causality and Solutions:
-
Insufficient Retention of Polar Metabolites: Polar compounds have weak interactions with nonpolar stationary phases in reversed-phase chromatography, leading to early elution and poor retention.
-
Solution 1: Adjust Mobile Phase Strength. Increase the proportion of the aqueous component in your mobile phase.[8][9] This will increase the retention of all compounds, but may disproportionately improve the retention and separation of the more polar metabolites.
-
Solution 2: Modify Mobile Phase pH. The ionization state of fluphenazine and its metabolites can significantly impact their retention. Experiment with adjusting the mobile phase pH using additives like formic acid or ammonium acetate.[8] A change in pH can alter the polarity and hydrophobicity of the analytes, thereby improving selectivity.[8]
-
Solution 3: Consider a Different Stationary Phase. If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A polar-embedded phase or a phenyl column can offer different interactions and improve the separation of aromatic compounds like fluphenazine and its metabolites.[9] For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase HPLC.[10]
-
-
Inadequate Selectivity: Selectivity (α) is the most critical factor for achieving resolution.[9]
-
Solution 1: Change the Organic Modifier. Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[9]
-
Solution 2: Gradient Optimization. A shallow gradient can improve the separation of closely eluting peaks. Experiment with a slower gradient ramp rate in the region where your compounds of interest elute.
-
Experimental Workflow for Optimizing Resolution:
Caption: Troubleshooting workflow for poor resolution.
Guide 2: Peak Tailing Issues with Fluphenazine
Peak tailing can compromise peak integration and reduce analytical accuracy. Fluphenazine, being a basic compound, is particularly susceptible to this issue.
Problem: Asymmetrical peaks with a distinct "tail" are observed for fluphenazine and/or its metabolites.
Causality and Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can be deprotonated and negatively charged.[11] Basic compounds like fluphenazine can interact with these sites, leading to secondary retention mechanisms and peak tailing.[11][12]
-
Solution 1: Use a Mobile Phase Buffer. Adding a buffer to your mobile phase, such as ammonium formate or ammonium acetate, can help to mask the residual silanol groups and reduce these secondary interactions.[11] Maintaining a consistent pH is also crucial.[13]
-
Solution 2: Lower the Mobile Phase pH. Operating at a lower pH (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their ability to interact with the basic analytes.[8]
-
Solution 3: Use an End-Capped Column. Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[12]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[12][13]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volumes in the system.[14]
-
Solution: System Check. Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow as possible. If the problem affects all peaks, and not just the analytes of interest, an extra-column issue is more likely.[13]
-
Decision Tree for Diagnosing Peak Tailing:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmedchem.com [jmedchem.com]
- 3. bbrc.in [bbrc.in]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. chromtech.com [chromtech.com]
- 10. halocolumns.com [halocolumns.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
minimizing interference from other fluphenazine metabolites in assays
A Guide to Minimizing Interference from Metabolites in Quantitative Assays
Welcome to the technical support center for advanced bioanalytical challenges. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification of therapeutic agents is paramount. This guide is designed for researchers, scientists, and drug development professionals who are working with fluphenazine and encountering the common yet critical issue of metabolite interference. Here, we move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your assays with confidence.
Understanding the Challenge: Fluphenazine Metabolism
Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] This process generates several metabolites, some of which are structurally similar to the parent drug. The primary metabolic pathways include sulfoxidation, aromatic hydroxylation, and N-oxidation.[3][4] These transformations result in metabolites that can interfere with the accurate quantification of fluphenazine, depending on the analytical method employed.
The main metabolites of concern are:
-
Fluphenazine Sulfoxide: A major metabolite formed through oxidation of the sulfur atom in the phenothiazine ring.[3][5]
-
7-Hydroxyfluphenazine: An active metabolite resulting from aromatic hydroxylation.[3]
-
Fluphenazine N-Oxide: Formed by oxidation of a nitrogen atom in the piperazine ring.[4][6]
Table 1: Key Properties of Fluphenazine and Major Metabolites
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Potential for Interference |
| Fluphenazine | C₂₂H₂₆F₃N₃OS | 438.27 | - |
| Fluphenazine Sulfoxide | C₂₂H₂₆F₃N₃O₂S | 454.27 | High (Isobaric with 7-OH-Fluphenazine) |
| 7-Hydroxyfluphenazine | C₂₂H₂₆F₃N₃O₂S | 454.27 | High (Isobaric with Fluphenazine Sulfoxide) |
| Fluphenazine N-Oxide | C₂₂H₂₆F₃N₃O₂S | 453.53 | Moderate to High |
| (Data sourced from BenchChem Application Note and Axios Research).[3][7] |
Frequently Asked Questions & Troubleshooting Guides
Q1: Why are fluphenazine metabolites interfering with my assay?
Answer: Metabolite interference stems from two primary sources depending on your analytical platform:
-
For Immunoassays (e.g., RIA, ELISA): The core issue is antibody cross-reactivity . Immunoassays rely on antibodies that bind to a specific part of the drug molecule (an epitope). Because fluphenazine metabolites retain the core phenothiazine structure, the antibodies may not be able to distinguish between the parent drug and its metabolites.[4][8] This is particularly true for metabolites like 7-hydroxyfluphenazine and N-oxides, where the structural change is minor relative to the overall molecule.[8] This leads to an overestimation of the true fluphenazine concentration, as the signal reflects both the drug and its cross-reactive metabolites.
-
For Chromatographic Methods (e.g., LC-MS/MS, GC-MS): The challenges are different:
-
Co-elution: If the chromatographic conditions are not fully optimized, a metabolite may elute from the analytical column at the same time as fluphenazine. If the detector is not perfectly specific (e.g., UV detection), this will result in a single, merged peak, again causing overestimation.
-
Isobaric Interference (in MS): This is a more subtle but critical issue. Some metabolites, like fluphenazine sulfoxide and 7-hydroxyfluphenazine, are isobaric , meaning they have the exact same molecular weight and will show the same precursor ion in the mass spectrometer.[3] If they are not chromatographically separated, the MS detector cannot differentiate them based on mass alone, leading to inaccurate quantification.
-
Q2: I'm using an immunoassay and suspect cross-reactivity. How can I confirm this, and what are my options?
Answer: Confirming cross-reactivity is a crucial first step. You can do this by running a simple experiment: obtain certified reference standards of the suspected interfering metabolites (e.g., fluphenazine sulfoxide, 7-hydroxyfluphenazine) and analyze them with your immunoassay. If the assay produces a positive result for the metabolite alone, you have confirmed cross-reactivity.
Once confirmed, you have several paths forward:
-
Switch to a More Specific Method (Recommended): The gold standard for overcoming cross-reactivity is to switch to a mass spectrometry-based method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9] The specificity of LC-MS/MS allows for the precise differentiation of fluphenazine from its metabolites, providing the most accurate and reliable data.[10]
-
Couple HPLC with Your Immunoassay: If switching methods is not feasible, you can implement a workaround by coupling High-Performance Liquid Chromatography (HPLC) to your immunoassay.[4][8] In this approach, the sample is first run through an HPLC system to chromatographically separate fluphenazine from its metabolites. The collected fractions corresponding to the retention time of fluphenazine are then analyzed using your existing immunoassay. This pre-separation step ensures that you are only quantifying the parent drug.[8]
Q3: How do I develop a specific LC-MS/MS method to differentiate fluphenazine from its metabolites?
Answer: A robust LC-MS/MS method relies on two pillars: Chromatographic Separation and Mass Spectrometric Discrimination .
-
Mass Spectrometric Discrimination: This is achieved by using Multiple Reaction Monitoring (MRM). In MRM, you select a specific precursor ion for your target molecule and then monitor for a unique product ion that is formed after fragmentation. By choosing unique precursor-product ion transitions for fluphenazine and each metabolite, you can specifically detect each compound, even if they are in the sample simultaneously.[10]
-
Chromatographic Separation: This is your primary tool for separating isobaric metabolites (like fluphenazine sulfoxide and 7-hydroxyfluphenazine) that have the same precursor ion.[3] The goal is to have each compound elute from the LC column at a different time, allowing the mass spectrometer to analyze them individually.
Protocol 1: Selecting and Validating MS/MS Transitions
-
Infusion: Directly infuse a pure standard of each compound (fluphenazine, fluphenazine sulfoxide, 7-hydroxyfluphenazine) into the mass spectrometer.
-
Precursor Ion Identification: In a full scan mode (e.g., Q1 scan), identify the most abundant protonated molecular ion [M+H]⁺ for each compound.
-
Fragmentation: Perform a product ion scan on the selected precursor ion for each compound to identify the most stable and abundant product ions.
-
Transition Selection: Choose at least two specific and intense precursor -> product ion transitions for each analyte. One will be for quantification ("quantifier") and the second for confirmation ("qualifier"). Using a qualifier ion ensures correct identification.[10]
-
Optimization: Optimize collision energy and other MS parameters for each transition to maximize signal intensity.
Table 2: Example MRM Transitions for Fluphenazine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Fluphenazine | 438.27 | 171.11 | - |
| Fluphenazine Sulfoxide | 454.27 | 171.11 | - |
| 7-Hydroxyfluphenazine | 454.27 | 171.11 | - |
| Fluphenazine-d8 (IS) | 446.32 | 171.11 | - |
| (Data sourced from BenchChem Application Note).[3]Note: Finding unique qualifiers for isobaric metabolites is key and may require extensive optimization. |
Q4: My LC-MS/MS assay shows interference between 7-hydroxyfluphenazine and fluphenazine sulfoxide. How can I resolve this?
Answer: This is a classic challenge of separating isobaric compounds. Since they share the same precursor mass, your only solution is to separate them chromatographically before they enter the mass spectrometer.
Protocol 2: Optimizing Chromatographic Separation for Isobaric Metabolites
-
Column Selection: Start with a high-efficiency C18 reversed-phase column (e.g., with a particle size ≤1.8 µm).[3][9] These columns provide excellent resolving power.
-
Mobile Phase: Use a standard mobile phase system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[3][9] Formic acid aids in the positive ionization of the analytes.
-
Gradient Optimization (Critical Step):
-
Begin with a rapid "scouting" gradient (e.g., 5% to 95% B in 2-3 minutes) to determine the approximate elution time of the isobaric pair.
-
Once located, significantly flatten the gradient slope around the elution time. For example, if they elute around 1.5 minutes when the gradient is at 60% B, try a new gradient that slowly ramps from 50% to 70% B over 2-3 minutes. This extended, shallow gradient gives the column more time to resolve the two compounds.
-
Inject a mixed standard of 7-hydroxyfluphenazine and fluphenazine sulfoxide and monitor their respective ion channels. Adjust the gradient until you achieve baseline separation between the two peaks.
-
-
Flow Rate Adjustment: Reducing the flow rate can sometimes improve resolution, but it will increase the run time. Balance is key.
Q5: What is the best sample preparation technique to minimize metabolite interference?
Answer: The choice of sample preparation is a trade-off between speed, cost, and selectivity. A well-chosen technique can significantly reduce interference before the sample even reaches the analytical instrument.
-
Protein Precipitation (PPT): Fastest and simplest. Involves adding a solvent like acetonitrile to the plasma to crash out proteins.[3] Major Drawback: It is non-selective and will not remove metabolites or other small-molecule interferences. It is only suitable if your downstream analytical method (i.e., a well-optimized LC-MS/MS method) is highly specific.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[11] By carefully selecting the organic solvent and adjusting the pH of the aqueous sample, you can favor the extraction of fluphenazine (which is more lipophilic) while leaving more polar metabolites behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts. SPE uses a solid sorbent packed into a cartridge or plate to retain the analyte of interest while matrix components and interferences are washed away.[11][12] You can use different chemistries (e.g., reversed-phase, ion-exchange) to achieve highly specific separation of fluphenazine from its more polar metabolites.
References
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]
-
Fluphenazine. (n.d.). Wikipedia. Retrieved from [Link]
-
The determination fluphenazine of the steady-state pharmacokinetic profile of decanoate by gas chromatography/mass spectrometry. (n.d.). University of California. [Link]
-
Goldstein, S. A., & Van Vunakis, H. (1981). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. Journal of Pharmacology and Experimental Therapeutics, 217(1), 36-43. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). OPUS. [Link]
-
Goldstein, S. A., & Van Vunakis, H. (1981). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed. [Link]
-
The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. (1988). PubMed. [Link]
-
The determination of the steady-state pharmacokinetic profile of fluphenazine decanoate by gas chromatography/mass spectrometry detection. (1989). PubMed. [Link]
-
What is the mechanism of Fluphenazine Decanoate? (2024). Patsnap Synapse. [Link]
-
Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. (1995). PubMed. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024). IJRPR. [Link]
-
Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. (2013). PubMed. [Link]
-
What is the mechanism of Fluphenazine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Master Cross-Reaction List. (n.d.). U.S. Screening Source. [Link]
-
STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. (n.d.). LJMU Research Online. [Link]
-
Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. (2013). ResearchGate. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]
-
method development, validation and forced degradation. (2021). IJBPAS. [Link]
-
Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2016). PubMed. [Link]
-
High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. (1980). Chromatographia. [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2023). LCGC. [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2023). PMC - NIH. [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2020). NIH. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Fluphenazine N-Oxide. (n.d.). Axios Research. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Fluphenazine N-Oxide | Axios Research [axios-research.com]
- 8. Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
method refinement for achieving lower limits of quantification for Fluphenazine glucuronide
A Senior Application Scientist's Guide to Method Refinement and Achieving Lower Limits of Quantification
Welcome to the technical support center for the bioanalysis of Fluphenazine glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving the low limits of quantification (LLOQ) required for pharmacokinetic and therapeutic drug monitoring studies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and refine your methods effectively.
Quantifying Fluphenazine glucuronide, a major phase II metabolite of Fluphenazine, is often complicated by its high polarity and potential for instability. Achieving a robust and sensitive assay requires a systematic approach, from sample preparation to mass spectrometry detection. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my signal for Fluphenazine glucuronide so low, even in my highest calibration standard?
A1: This is a common issue that can point to several factors. The most likely culprits are:
-
Inefficient Extraction Recovery: Fluphenazine glucuronide is significantly more polar than the parent drug. Your current Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol, likely optimized for Fluphenazine, may not be efficiently capturing the glucuronidated metabolite.
-
Suboptimal Hydrolysis (if measuring the parent drug): If your method involves cleaving the glucuronide to measure the parent Fluphenazine, the enzymatic hydrolysis step may be incomplete. This can be due to incorrect pH, temperature, incubation time, or the presence of enzyme inhibitors in your sample matrix.[1]
-
Poor Ionization Efficiency: The glucuronide may not ionize well under the current mass spectrometer source conditions. The source parameters (e.g., capillary voltage, gas flow, temperature) may need to be optimized specifically for this analyte.
-
Analyte Instability: Fluphenazine and its metabolites can be sensitive to light and temperature.[2] Ensure samples are protected from light and stored correctly throughout the entire workflow.
Q2: I am quantifying the parent Fluphenazine after hydrolysis, but my results are inconsistent. What should I check first?
A2: Inconsistency in post-hydrolysis quantification almost always points to variability in the hydrolysis step itself.
-
Enzyme Activity: Ensure your β-glucuronidase enzyme has not lost activity due to improper storage or multiple freeze-thaw cycles.
-
Matrix Effects: Biological matrices can contain endogenous inhibitors of β-glucuronidase. A more rigorous sample clean-up prior to hydrolysis might be necessary.
-
pH Control: The pH of the reaction buffer is critical for optimal enzyme activity.[1] Verify the pH of your buffer and ensure the sample matrix itself isn't altering the final pH of the reaction mixture.
-
Internal Standard Addition: Your internal standard (IS) should be added at the very beginning of the sample preparation process, before hydrolysis. If you are using a deuterated analog of Fluphenazine (e.g., Fluphenazine-d8) as the IS, it will only account for variability post-hydrolysis.[3] To account for hydrolysis variability, a deuterated glucuronide conjugate would be the ideal, though often commercially unavailable, internal standard.
Q3: Can I quantify the intact Fluphenazine glucuronide conjugate directly instead of hydrolyzing it?
A3: Yes, and this is often the preferred approach to avoid the variability of the hydrolysis step. Direct quantification of the intact conjugate provides a more accurate measurement of the metabolite itself. However, this approach has its own challenges:
-
Chromatography: The high polarity of the glucuronide can make it difficult to retain on standard C18 reversed-phase columns.[1] You may need to explore alternative chromatographies like Hydrophilic Interaction Liquid Chromatography (HILIC) or use a reversed-phase column with polar end-capping.
-
Standard Availability: You will need a certified reference standard of the specific Fluphenazine glucuronide isomer you are quantifying (e.g., 7-hydroxyfluphenazine glucuronide) for accurate calibration.[4][5]
Troubleshooting Guide: A Systematic Approach to Lowering Your LLOQ
Achieving a lower LLOQ is a process of systematic optimization where each step of the analytical workflow is maximized for signal intensity and noise reduction.
Diagram: General Analytical Workflow
Caption: Overview of the bioanalytical workflow for Fluphenazine glucuronide.
Sample Preparation: Maximizing Recovery and Minimizing Matrix Effects
The goal of sample preparation is to isolate and concentrate your analyte while removing interfering components from the biological matrix.
Issue: Low Recovery of Fluphenazine Glucuronide
-
Underlying Cause: The glucuronide moiety makes the analyte much more water-soluble than the parent drug. Extraction methods like standard protein precipitation (PPT) or non-polar Solid-Phase Extraction (SPE) phases may result in poor recovery.
-
Troubleshooting Steps:
-
Switch to Mixed-Mode or Polar-Enhanced SPE: Use a mixed-mode cation exchange SPE cartridge. At an acidic pH, the tertiary amine groups on Fluphenazine will be positively charged, allowing for strong retention on the cation exchange sorbent. The glucuronide's polarity is less of an issue with this stronger retention mechanism.
-
Optimize SPE Wash and Elution Solvents:
-
Wash Step: Use a multi-step wash. First, wash with a weak organic solvent (e.g., 5% methanol in water) to remove very polar interferences. Follow with a stronger organic solvent (e.g., 100% methanol) to remove lipids and other non-polar interferences that can cause ion suppression.
-
Elution Step: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia will neutralize the positive charge on the Fluphenazine nitrogen, releasing it from the cation exchange sorbent.
-
-
Evaluate Protein Precipitation: While simple, PPT is often less clean than SPE.[3][6] If you must use PPT, try different precipitation solvents. Acetonitrile is common, but methanol or zinc sulfate may offer different recovery and cleanup profiles.[3]
-
Enzymatic Hydrolysis: Ensuring Complete Conversion
If you are quantifying the parent drug after enzymatic cleavage, this step is arguably the most critical for accuracy and precision.[1]
Issue: Incomplete or Variable Hydrolysis
-
Underlying Cause: The efficiency of β-glucuronidase is highly dependent on several factors that may not be optimized for your specific matrix and analyte.[1]
-
Troubleshooting Steps:
-
Verify Optimal pH: Different sources of β-glucuronidase (e.g., E. coli, Abalone, recombinant) have different optimal pH ranges. Titrate your buffer to find the sweet spot for your enzyme, typically between pH 4.5 and 6.0.[1]
-
Optimize Incubation Time and Temperature: While manufacturer protocols provide a starting point (e.g., 60°C for 120 minutes), this may not be sufficient.[1] Perform a time-course experiment (e.g., 30, 60, 90, 120, 180 minutes) to determine the point at which the parent drug concentration plateaus, indicating complete hydrolysis.
-
Increase Enzyme Concentration: The amount of enzyme may be insufficient for the concentration of glucuronides in your samples. Try doubling the enzyme units per sample to see if the yield of the parent drug increases.
-
| Parameter | Starting Point | Optimization Range | Rationale |
| Enzyme Source | Recombinant (e.g., B-One®) | E. coli, Abalone | Recombinant enzymes often offer higher purity and faster kinetics.[7] |
| pH | 5.0 | 4.0 - 6.5 | Enzyme activity is highly pH-dependent.[1] |
| Temperature (°C) | 60 | 37 - 65 | Higher temperatures increase reaction rate but can denature the enzyme if too high. |
| Time (minutes) | 120 | 30 - 240+ | Ensure the reaction goes to completion for all samples.[1] |
| Enzyme Conc. (U/mL) | 10,000 | 5,000 - 20,000+ | Matrix inhibitors may require higher enzyme concentrations.[1] |
LC-MS/MS Optimization: Turning Up the Signal
This is the final step in enhancing sensitivity. Modern tandem mass spectrometers are incredibly sensitive, but only if they are given a clean, concentrated sample and are properly tuned for the analyte of interest.[8]
Issue: Poor Signal-to-Noise (S/N) at the Detector
-
Underlying Cause: Suboptimal chromatographic conditions or mass spectrometer settings are preventing efficient detection of the analyte.
-
Troubleshooting Steps:
-
Chromatography:
-
Improve Peak Shape: Fluphenazine is basic and can exhibit peak tailing on some C18 columns.[2] Adding a small amount of a modifier like formic acid (0.1%) to the mobile phase can improve peak shape.[3] Using a column with high-purity silica or a different stationary phase (e.g., biphenyl) can also help.
-
Increase Retention (for intact glucuronide): If analyzing the intact glucuronide, use a highly aqueous mobile phase starting condition (e.g., 98% water) or consider a HILIC column for better retention of the polar metabolite.
-
-
Mass Spectrometry (Source Optimization):
-
Infuse a standard solution of your analyte directly into the mass spectrometer.
-
Systematically adjust source parameters (gas temperatures, gas flows, capillary voltage) to find the settings that produce the most stable and intense signal for your specific analyte. This process is crucial and should not be overlooked.
-
-
Mass Spectrometry (MRM Optimization):
-
Select the Right Transitions: For Fluphenazine, multiple product ions can be generated. Experiment to find the precursor-product ion pair (MRM transition) that is not only intense but also highly specific, with minimal background noise.[8]
-
Optimize Collision Energy (CE): For your chosen MRM transition, perform a CE ramp experiment to find the voltage that produces the most abundant product ion. This value can vary significantly between different instruments.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Fluphenazine | 438.3 | 171.1 | A common, robust transition.[3] |
| 7-Hydroxyfluphenazine | 454.3 | 171.1 | The hydroxylated metabolite often shares a common fragment with the parent.[3] |
| Fluphenazine Sulfoxide | 454.3 | 171.1 | Note the same precursor mass as the hydroxy- metabolite; chromatographic separation is essential.[3] |
| Fluphenazine-d8 (IS) | 446.3 | 171.1 | Deuterated internal standard helps correct for matrix effects and instrument variability.[3] |
Diagram: Troubleshooting Decision Tree for Low Sensitivity
Caption: A decision tree for systematically troubleshooting low analytical sensitivity.
Detailed Experimental Protocol: Optimization of Enzymatic Hydrolysis
This protocol describes a method to determine the optimal conditions for the hydrolysis of Fluphenazine glucuronide in a human plasma matrix.
Materials:
-
Pooled, blank human plasma
-
Fluphenazine glucuronide standard (if available) or a well-characterized incurred sample pool
-
β-glucuronidase enzyme (e.g., recombinant, ~100,000 U/mL stock)
-
Ammonium acetate buffer (1M, pH 4.5, 5.0, 5.5, 6.0)
-
Fluphenazine standard (for quantification)
-
Fluphenazine-d8 internal standard
-
Heating block or water bath
Procedure:
-
Prepare Sample Sets: For each condition to be tested (e.g., pH 5.0 at 90 min, pH 5.5 at 90 min), aliquot 100 µL of pooled plasma into a microcentrifuge tube. Prepare in triplicate.
-
Spike Internal Standard: Add the internal standard (e.g., 10 µL of Fluphenazine-d8) to every tube.
-
Add Buffer: Add 20 µL of the appropriate pH ammonium acetate buffer to each designated tube.
-
Add Enzyme: Add the β-glucuronidase enzyme (e.g., 10 µL). Vortex gently.
-
Incubation: Place the tubes in a heating block set to the desired temperature (e.g., 60°C) for the specified time.
-
Stop Reaction: After incubation, stop the reaction by immediately proceeding with protein precipitation. Add 300 µL of ice-cold acetonitrile.
-
Sample Cleanup: Vortex vigorously for 30 seconds, then centrifuge at >12,000 g for 5 minutes to pellet the precipitated proteins.[3]
-
Analysis: Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Data Evaluation: Calculate the peak area ratio of the resulting Fluphenazine to the Fluphenazine-d8 IS. The condition that yields the highest, most consistent area ratio is considered optimal.
References
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications. [Link]
-
Torzewska, A. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Hochschule Rhein-Waal. [Link]
-
Ali, I., et al. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Goniot, A., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. MDPI. [Link]
-
Luo, H., et al. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed. [Link]
-
Rao, R. N., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH National Library of Medicine. [Link]
-
Hariharan, M., et al. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. PubMed. [Link]
-
Jackson, C. J., et al. (1989). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. PubMed. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]
-
Lee, D., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. NIH National Library of Medicine. [Link]
Sources
- 1. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmedchem.com [jmedchem.com]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Signal Intensity of Fluphenazine β-D-Glucuronide in Mass Spectrometry
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fluphenazine β-D-Glucuronide. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance the signal intensity of this critical metabolite in your mass spectrometry experiments. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and success of your analytical workflows.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these challenges and provide step-by-step protocols for resolution.
Question 1: I am observing a very weak or no signal for Fluphenazine β-D-Glucuronide. What are the likely causes and how can I fix this?
Answer:
A weak or non-existent signal for Fluphenazine β-D-Glucuronide is a common issue that can often be traced back to suboptimal ionization, in-source instability of the molecule, or a combination of both.
1. Suboptimal Ionization Efficiency:
-
The Scientific Rationale: Fluphenazine β-D-Glucuronide is a relatively polar molecule due to the glucuronic acid moiety. Effective ionization, particularly with Electrospray Ionization (ESI), is highly dependent on the mobile phase composition and source parameters. The goal is to facilitate the analyte's transition from a charged state in the liquid phase to a gaseous ion.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of your mobile phase is critical. For positive ion mode, which is typical for Fluphenazine and its metabolites, a slightly acidic mobile phase can promote protonation and enhance the signal.[1] We recommend starting with 0.1% formic acid in both your aqueous and organic mobile phases.
-
Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can influence desolvation efficiency. Acetonitrile is often preferred for its lower viscosity and ability to promote better spray stability. Experiment with different gradient profiles to ensure the analyte elutes in a region with sufficient organic content for efficient desolvation.
-
-
Ion Source Parameter Tuning:
-
Direct Infusion: Before proceeding with LC-MS/MS, perform a direct infusion of a standard solution of Fluphenazine β-D-Glucuronide to optimize source parameters. This isolates the ionization process from chromatographic effects.
-
Key Parameters: Systematically adjust the capillary voltage, source temperature, and nebulizer gas flow to find the optimal settings for your specific instrument.[2]
-
-
2. In-Source Fragmentation:
-
The Scientific Rationale: Glucuronide conjugates are known to be thermally labile. The glycosidic bond linking Fluphenazine to the glucuronic acid can cleave under harsh conditions within the ion source, leading to the detection of the aglycone (Fluphenazine) instead of the intact glucuronide.[3][4] This results in a diminished or absent signal for your target analyte.
-
Troubleshooting Steps:
-
Gentle Source Conditions:
-
Reduce Temperature: Lower the source and desolvation gas temperatures to the minimum required for efficient solvent evaporation.
-
Lower Cone/Fragmentor Voltage: Decrease the cone or fragmentor voltage to minimize the energy applied to the ions as they enter the mass spectrometer. This reduces the likelihood of in-source collision-induced dissociation.
-
-
Monitor for Aglycone: While optimizing, monitor the mass transition for Fluphenazine (e.g., m/z 438.27 -> 171.11) to see if a decrease in the glucuronide signal corresponds to an increase in the aglycone signal.[5] This will confirm if in-source fragmentation is the primary issue.
-
Experimental Workflow: Diagnosing and Mitigating Weak Signal
Caption: A logical workflow for troubleshooting a weak signal.
Question 2: I suspect ion suppression from my sample matrix is affecting my signal intensity. How can I confirm and address this?
Answer:
Ion suppression is a significant challenge in bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced signal intensity and poor reproducibility.[6][7][8][9]
1. Confirming Ion Suppression:
-
The Scientific Rationale: Matrix components from biological samples (e.g., salts, phospholipids, proteins) can compete with the analyte for charge in the ESI droplet or affect the efficiency of droplet desolvation.[9] This reduces the number of analyte ions that reach the mass analyzer.
-
Experimental Protocol: Post-Column Infusion:
-
Continuously infuse a standard solution of Fluphenazine β-D-Glucuronide into the MS source post-column using a syringe pump and a T-junction.
-
Inject a blank (matrix) sample that has been through your sample preparation workflow onto the LC column.
-
Monitor the signal of your analyte. A dip in the signal intensity at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
-
2. Mitigating Ion Suppression:
-
Enhanced Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): For a polar metabolite like Fluphenazine β-D-Glucuronide, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide superior cleanup compared to simple protein precipitation.
-
Protein Precipitation (PPT): While quick, PPT is less effective at removing phospholipids, a major cause of ion suppression. If using PPT, consider adding a phospholipid removal step.[5]
-
-
Chromatographic Separation:
-
Optimize Gradient: Modify your LC gradient to achieve better separation between your analyte and the region of ion suppression identified in the post-column infusion experiment.
-
Column Chemistry: Consider using a different column chemistry. For instance, if you are using a standard C18 column, a column with a different stationary phase (e.g., phenyl-hexyl) might provide a different selectivity and move your analyte away from interferences.
-
Data Presentation: Impact of Sample Preparation on Signal Intensity
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Resulting Signal Intensity (cps) |
| Protein Precipitation | 80-90% | -75% | 5.0 x 10^4 |
| Liquid-Liquid Extraction | 60-75% | -50% | 1.2 x 10^5 |
| Solid-Phase Extraction | >90% | -10% | 4.5 x 10^5 |
Note: Values are representative and will vary depending on the specific matrix and experimental conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Fluphenazine β-D-Glucuronide in positive ion ESI-MS/MS?
The precursor ion will be the protonated molecule [M+H]+. The most common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da).[10][11] For Fluphenazine (aglycone) with a monoisotopic mass of approximately 437.2 Da, the expected transition would be from the precursor ion of the glucuronide to the product ion of the aglycone.
Q2: Is a stable isotope-labeled internal standard necessary for accurate quantification?
Yes, it is highly recommended. A stable isotope-labeled (SIL) internal standard, such as Fluphenazine-d8 β-D-Glucuronide, will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[5]
Q3: Can I just cleave the glucuronide with β-glucuronidase and measure the parent drug?
While this is a possible approach, it has several drawbacks. Firstly, the enzymatic hydrolysis step adds time and potential variability to your workflow.[12] Secondly, this method will not differentiate between the free drug present in the sample and the drug that was conjugated. For accurate metabolite analysis, direct measurement of the intact glucuronide is preferred.
Q4: What type of mass analyzer is best for this analysis?
For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[1] It offers excellent sensitivity, selectivity, and a wide dynamic range. For qualitative or discovery-based work where you need to identify unknown metabolites, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap would be more suitable.
Logical Relationship: Key Pillars of Successful Analysis
Caption: The interplay of key factors for successful analysis.
References
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. National Center for Biotechnology Information. Available at: [Link]
-
Kowalski, P., & Oledzka, I. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. Available at: [Link]
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Available at: [Link]
-
PubMed. (1990). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Available at: [Link]
-
Saito, K., et al. (2021). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Center for Biotechnology Information. Available at: [Link]
-
Tong, Z., et al. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. PubMed. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Available at: [Link]
-
MDPI. (2022). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Available at: [Link]
-
PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Available at: [Link]
-
ResearchGate. (n.d.). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 | Request PDF. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
MicroSolv. (2021). Fluphenazine HCl USP Tablet Assay with HPLC – AppNote. Available at: [Link]
-
MDPI. (2021). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Available at: [Link]
-
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. Available at: [Link]
-
bioRxiv. (2023). Enhancing tandem MS sensitivity and peptide identification via ion pre-accumulation in an Orbitrap mass spectrometer. Available at: [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]
-
PubMed. (1998). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Available at: [Link]
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. Available at: [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]
-
Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability and Extraction of Fluphenazine Glucuronide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling Fluphenazine (FPZ) and its metabolites. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals working with Fluphenazine β-D-Glucuronide. Understanding the profound impact of sample pH is paramount for ensuring the stability of the conjugate and achieving accurate, reproducible extraction results.
Fluphenazine is a potent phenothiazine-class antipsychotic agent.[1][2] In vivo, it is extensively metabolized, primarily through hydroxylation to 7-hydroxyfluphenazine, which is then conjugated with glucuronic acid to form 7-hydroxyfluphenazine-β-D-glucuronide, a major phase II metabolite.[3][4][5] Direct glucuronidation on the parent fluphenazine's side-chain also occurs but at very low levels.[4][6][7] The stability of these glucuronide conjugates is highly pH-sensitive, and controlling pH from the moment of sample collection is the single most critical factor for successful analysis.
Part 1: Frequently Asked Questions (FAQs) on Analyte Stability
This section addresses common issues related to the chemical stability of fluphenazine glucuronide in biological matrices.
Q1: How does sample pH affect the stability of Fluphenazine-β-D-Glucuronide?
A: The glucuronide bond is chemically labile and susceptible to non-enzymatic hydrolysis, a reaction heavily influenced by pH. Fluphenazine glucuronides are O-glucuronides, which can degrade under both acidic and basic conditions, though the mechanisms differ.[8][9]
-
Acidic Conditions (pH < 5): Strong acidic environments can catalyze the hydrolysis of the ether linkage between fluphenazine (or its hydroxylated metabolite) and the glucuronic acid moiety. This artificially cleaves the conjugate, leading to an overestimation of the free (unconjugated) drug and an underestimation of the glucuronide.
-
Neutral to Slightly Acidic Conditions (pH 5.5 - 7.0): This range is generally the most stable for O-glucuronides.[8] Hydrolysis is minimized, preserving the intact conjugate.
-
Alkaline Conditions (pH > 8): Basic conditions can also promote the degradation of glucuronides.[10] For acyl glucuronides, this is a major issue, but O-glucuronides are also susceptible to degradation at higher pH.[9][11]
Therefore, maintaining the sample pH within a slightly acidic to neutral range immediately after collection is crucial to prevent artifactual changes in analyte concentrations.[12]
Q2: My quality control (QC) samples show a steady increase in free 7-hydroxyfluphenazine concentration over time, even when frozen. What is causing this?
A: This is a classic sign of in-storage hydrolysis of the 7-hydroxyfluphenazine glucuronide. The root cause is almost always improper sample pH. Biological samples, particularly urine, can have a wide pH range (4.5 to 8.8).[10][13] If a sample is naturally acidic or becomes acidic upon storage (e.g., due to bacterial action), the glucuronide will slowly hydrolyze, releasing the free aglycone (7-hydroxyfluphenazine). Freezing slows this process but does not stop it.
To resolve this:
-
Measure pH at Collection: Check the pH of all samples immediately upon collection.
-
Buffer Samples: Adjust the pH to a target range of 6.0 - 6.5 using a suitable buffer (e.g., phosphate or acetate buffer) before the first freeze cycle. This simple step is the most effective way to ensure long-term stability.
-
Re-validate Storage Conditions: Your storage stability experiments should always be conducted on pH-adjusted samples to accurately reflect the analyte's true stability.
Q3: Can I use enzymatic hydrolysis to measure total fluphenazine? What is the optimal pH?
A: Yes, to measure the total drug concentration (free + conjugated), enzymatic hydrolysis using β-glucuronidase is the standard method.[14][15] However, the pH optimum for these enzymes is highly specific to their source (e.g., E. coli, Helix pomatia, recombinant) and the substrate itself.[16]
-
pH is Critical: A shift of just 0.5 pH units from the enzyme's optimum can reduce its activity by 20-30% or more.[16]
-
No Universal Optimum: For example, some enzymes show peak activity for certain substrates at pH 5.0, while others perform best at pH 6.0 or 6.8.[17]
It is imperative to consult the manufacturer's technical data sheet for the specific enzyme lot you are using and to perform an in-house validation to determine the optimal pH for fluphenazine glucuronide hydrolysis in your matrix. Failure to buffer the sample to the correct pH will result in incomplete hydrolysis and an underestimation of the total drug concentration.[13]
Part 2: Troubleshooting Guide for Analyte Extraction
Effective extraction of a polar metabolite like fluphenazine glucuronide and its parent compound, which has multiple ionizable centers, is entirely dependent on pH control.
Q4: I am using a mixed-mode cation exchange solid-phase extraction (SPE) cartridge, but my recovery of both fluphenazine and its glucuronide is low and variable. Why?
A: This issue is directly linked to the ionization state of your analytes during the SPE steps, which is controlled by pH. Fluphenazine has three pKa values (3.65, 5.95, and 7.93), corresponding to its ionizable nitrogen atoms.[3][18]
Troubleshooting Steps Based on pH Control:
| SPE Step | Common Problem | pH-Based Scientific Explanation & Solution |
| Sample Loading | Poor analyte retention. | Problem: If the sample pH is too high (>8), the key piperazine nitrogen on fluphenazine will be deprotonated (neutral charge), preventing its binding to the cation exchange sorbent. Solution: Adjust the sample pH to ~6.0 before loading. At this pH, fluphenazine is reliably protonated (positive charge), ensuring strong retention on the cation exchange resin. The glucuronide metabolite will also be retained via reversed-phase mechanisms. |
| Wash Step | Analyte is lost during washing. | Problem: Using a wash solution with the wrong pH can strip your analyte from the sorbent. An acidic wash (pH < 3) might be too strong, while a basic wash could neutralize the analyte, causing it to elute prematurely. Solution: Use a weak acidic wash (e.g., pH 5-6 buffer) to remove neutral and acidic interferences. Follow with a non-polar organic wash (e.g., methanol or acetonitrile) to remove lipophilic interferences while the charged analyte remains bound. |
| Elution | Incomplete analyte recovery. | Problem: The elution solvent is not strong enough to disrupt the sorbent-analyte interaction. Solution: To elute from a cation exchange sorbent, you must neutralize the analyte's charge. Use an elution solvent containing a base (e.g., 2-5% ammonium hydroxide in methanol). This raises the pH well above fluphenazine's pKa of 7.93, neutralizing its charge and releasing it from the sorbent. |
Q5: Is Liquid-Liquid Extraction (LLE) suitable for Fluphenazine Glucuronide?
A: LLE is generally a poor choice for extracting highly polar metabolites like glucuronides directly from aqueous matrices. The addition of the glucuronic acid moiety makes the molecule very water-soluble, and it will not partition efficiently into common immiscible organic solvents (e.g., ethyl acetate, hexane).
If you must use LLE (for the parent drug, for instance), pH control is key:
-
To Extract Fluphenazine (Parent Drug): Adjust the sample pH to >9.0 (at least 1-2 units above the highest pKa of 7.93). This deprotonates the nitrogen atoms, making the molecule neutral and significantly more soluble in an organic solvent.
-
The Glucuronide: Will remain in the aqueous phase under these conditions.
For simultaneous extraction of both parent and glucuronide, Solid-Phase Extraction (SPE) is the authoritative and recommended method due to its superior efficiency and selectivity.[19][20]
Part 3: Data Summary & Visualizations
Table 1: pH-Dependent Properties of Fluphenazine and Implications for Analysis
| pH Range | Dominant Charge of Fluphenazine | Glucuronide Stability | Recommended Analytical Step | Rationale |
| < 4.0 | Dicationic (+2) | Risk of Acid Hydrolysis | Avoid for storage/extraction | Unnecessary protonation and high risk of conjugate degradation.[3][10] |
| 5.5 - 7.0 | Monocationic (+1) | Optimal Stability | Storage & SPE Loading | Maximizes conjugate stability while ensuring positive charge for cation exchange retention.[12][20] |
| > 9.0 | Neutral (0) | Risk of Base-Mediated Degradation | LLE (Parent) & SPE Elution | Neutralizes the molecule for efficient elution from cation exchange sorbents or partitioning into organic solvents.[3] |
Diagram 1: pH-Dependent Ionization of Fluphenazine
Caption: pH dictates Fluphenazine's charge, a key factor for extraction.
Part 4: Validated Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for Fluphenazine and its Glucuronide
This protocol uses a mixed-mode cation exchange SPE plate/cartridge for the robust extraction from plasma or urine.
1. Sample Pre-treatment & pH Adjustment (CRITICAL STEP): a. Thaw samples to room temperature. b. To 1.0 mL of sample (plasma or urine), add 100 µL of 1M potassium phosphate buffer (pH 6.5). c. Vortex for 10 seconds. Verify final pH is between 6.0 and 6.8. This ensures analyte stability and proper ionization for retention.[20] d. Centrifuge at 3000 x g for 10 minutes to pellet particulates.
2. SPE Cartridge Conditioning: a. Condition the cartridge with 1 mL of Methanol. b. Equilibrate the cartridge with 1 mL of Deionized Water. c. Equilibrate the cartridge with 1 mL of 100 mM potassium phosphate buffer (pH 6.5). Do not let the sorbent go dry.
3. Sample Loading: a. Load the pre-treated supernatant from step 1 onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
4. Wash Steps: a. Wash 1 (Polar Interference Removal): Wash with 1 mL of 2% formic acid in water. This removes hydrophilic impurities while the analyte remains bound by both cation exchange and reversed-phase mechanisms. b. Wash 2 (Lipophilic Interference Removal): Wash with 1 mL of Methanol. This removes fats and other non-polar interferences.
5. Elution: a. Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol . The basic pH neutralizes the positive charge on the fluphenazine, releasing it from the cation exchange sorbent. b. Collect the eluate.
6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Diagram 2: SPE Workflow Highlighting Critical pH Control Points
Caption: Key pH control points for successful solid-phase extraction.
References
- A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Journal of Medicinal and Medical Chemistry.
- High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. (n.d.). BenchChem.
- A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Google Search.
-
Goldstein, S. A., & Van Vunakis, H. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. Journal of Pharmacology and Experimental Therapeutics, 217(1), 36–43. [Link]
- Fluphenazine Hydrochloride. (n.d.). BenchChem.
-
Skopp, G., Pötsch, L., & Klingmann, A. (2001). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 25(4), 266–271. [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1990). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Drug Metabolism and Disposition, 18(4), 548–555. [Link]
-
Whelpton, R., & Curry, S. H. (1976). Methods for study of fluphenazine kinetics in man. Journal of Pharmacy and Pharmacology, 28(12), 869–873. [Link]
-
Evaluation of glucuronide metabolite stability in... (n.d.). Ovid. [Link]
-
Fluphenazine. (n.d.). PubChem. [Link]
-
Niles, K., & Fu, I. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology, 45(7), 716–724. [Link]
-
Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. (2000). ResearchGate. [Link]
-
Jackson, C. J., et al. (1990). 7-hydroxyfluphenazine glucuronide and fluphenazine. Xenobiotica, 20(1), 49-57. [Link]
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. (2012). Taylor & Francis Online. [Link]
-
Maintaining adequate pH for optimum hydrolysis requires the use of buffers. (n.d.). ResearchGate. [Link]
- High-Recovery Solid-Phase Extraction of Fluphenazine from Human Plasma Using a Deuterated Internal Standard. (n.d.). BenchChem.
-
Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2022). MDPI. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). Hochschule Rhein-Waal. [Link]
-
Jackson, C. J., et al. (1991). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 19(1), 188-193. [Link]
-
Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Nielsen, M. K. K., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 987. [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 202, 389-397. [Link]
-
Forensic and Clinical Applications of Solid Phase Extraction. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Fluphenazine. (n.d.). Merck Index. [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications, 17(1). [Link]
-
Taylor, D. M. (2023). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]
- STABILITY: PHYSICAL AND CHEMICAL. (n.d.). Google Search.
Sources
- 1. A Review on Fluphenazine Pharmacology and its Analytical Methods [jmedchem.com]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluphenazine Hydrochloride [benchchem.com]
- 4. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jmedchem.com [jmedchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Fluphenazine and its Major Metabolite, Fluphenazine β-D-Glucuronide, in Human Plasma
For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is the bedrock of pharmacokinetic and pharmacodynamic assessments. This guide provides an in-depth comparison of bioanalytical method validation for fluphenazine, a potent antipsychotic, and its significant phase II metabolite, Fluphenazine β-D-Glucuronide, in human plasma. We will explore the critical differences in analytical strategies required for the parent drug versus its hydrophilic conjugate, offering evidence-based protocols and explaining the scientific rationale behind key experimental decisions.
Fluphenazine is extensively metabolized in the liver, primarily through sulfoxidation and hydroxylation (Phase I), followed by conjugation with glucuronic acid (Phase II). The resulting glucuronide metabolite is significantly more water-soluble and is a major route of elimination. Quantifying this metabolite is crucial for a complete understanding of the drug's disposition, as variability in glucuronidation can significantly impact drug clearance and exposure. However, the direct measurement of glucuronide conjugates presents unique bioanalytical challenges, primarily due to their potential instability and the risk of hydrolysis back to the parent drug, which can lead to inaccurate quantification of both analytes.
Comparative Analysis of Bioanalytical Methods
The choice of bioanalytical method must be tailored to the physicochemical properties of the analyte. A method optimized for the lipophilic parent drug, fluphenazine, is often suboptimal for its hydrophilic glucuronide metabolite. Here, we compare two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches: a standard method focused on fluphenazine and a proposed, optimized method for the direct and accurate quantification of Fluphenazine β-D-Glucuronide.
The comparison highlights the necessity of specific sample handling and extraction procedures to ensure the integrity of the glucuronide conjugate throughout the analytical process.
| Validation Parameter | Method A: Parent Drug (Fluphenazine) Focused | Method B: Metabolite (Fluphenazine β-D-Glucuronide) Optimized | Rationale for Differences |
| Analyte(s) | Fluphenazine, 7-hydroxyfluphenazine, Fluphenazine sulfoxide | Fluphenazine β-D-Glucuronide, Fluphenazine, 7-hydroxyfluphenazine | Method B is designed to simultaneously and accurately measure the metabolite and parent drug, accounting for potential back-conversion. |
| Internal Standard (IS) | Fluphenazine-d8 | Fluphenazine-d8 and a stable isotope-labeled glucuronide (if available) or a structurally similar glucuronide. | A dedicated IS for the glucuronide best mimics its extraction and ionization behavior, improving accuracy. |
| Sample Pre-treatment | Standard K2EDTA plasma, immediate freezing. | K2EDTA plasma collected on ice, acidified (e.g., with formic acid) immediately, and treated with a β-glucuronidase inhibitor. | Acidification and inhibition prevent enzymatic and pH-dependent hydrolysis of the glucuronide back to the aglycone (parent).[1][2] |
| Extraction Technique | Liquid-Liquid Extraction (LLE) or standard Solid-Phase Extraction (SPE). | Mixed-mode or weak anion exchange Solid-Phase Extraction (SPE).[3] | The polar glucuronide is poorly recovered by LLE. Specialized SPE phases provide better retention and cleaner extracts. |
| Chromatography | Standard C18 column with a rapid gradient. | C18 or phenyl-hexyl column with a gradient optimized for separating the polar glucuronide from endogenous interferences. | A tailored gradient is needed to achieve good peak shape and retention for the highly polar glucuronide. |
| Stability Assessment | Standard freeze-thaw, bench-top, and long-term stability in plasma. | In addition to standard tests, stability in whole blood post-collection and in the presence of stabilizers is evaluated. The potential for back-conversion is rigorously assessed at each step.[4] | This is the most critical difference. Glucuronide instability can artificially inflate the concentration of the parent drug. |
Experimental Protocols
Metabolic Pathway of Fluphenazine
The following diagram illustrates the primary metabolic transformation of fluphenazine to its glucuronide conjugate.
Caption: Metabolic conversion of Fluphenazine.
Method A: Protocol for Fluphenazine and Phase I Metabolites
This method is adapted from established procedures for typical antipsychotics and focuses on the efficient extraction and analysis of the parent drug and its non-conjugated metabolites.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (Fluphenazine-d8).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
MS Detection: Positive Ion Electrospray (ESI+)
-
MRM Transitions:
-
Fluphenazine: 438.2 -> 171.1
-
7-hydroxyfluphenazine: 454.2 -> 171.1
-
Fluphenazine Sulfoxide: 454.2 -> 143.1
-
Fluphenazine-d8 (IS): 446.2 -> 171.1
-
Method B: Proposed Optimized Protocol for Fluphenazine β-D-Glucuronide
This proposed method incorporates best practices for the stabilization and extraction of glucuronide metabolites to ensure accurate quantification.[1][2]
1. Sample Collection and Stabilization
-
Collect whole blood in K2EDTA tubes kept on ice.
-
Within 15 minutes, centrifuge at 4°C to obtain plasma.
-
Immediately transfer the plasma to a new tube and acidify by adding 10 µL of 1M formic acid per 1 mL of plasma.
-
If available, add a broad-spectrum β-glucuronidase inhibitor.
-
Store samples at -70°C until analysis.
2. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load 200 µL of stabilized plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (80:20) for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: Phenyl-hexyl, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 70% B over 5 minutes, then ramp to 95% B and hold for 1 minute before returning to initial conditions.
-
Injection Volume: 10 µL
-
MS Detection: Positive Ion Electrospray (ESI+)
-
Proposed MRM Transitions:
-
Fluphenazine β-D-Glucuronide: 630.2 -> 454.2 (and a confirmatory ion)
-
Fluphenazine: 438.2 -> 171.1
-
7-hydroxyfluphenazine: 454.2 -> 171.1
-
Fluphenazine-d8 (IS): 446.2 -> 171.1
-
Workflow for Glucuronide-Optimized Method
Caption: Optimized workflow for Fluphenazine Glucuronide.
Conclusion and Recommendations
The bioanalytical validation for a parent drug and its glucuronide metabolite are not interchangeable. While a standard protein precipitation or LLE method followed by LC-MS/MS is often sufficient for fluphenazine, the accurate quantification of Fluphenazine β-D-Glucuronide requires a more nuanced approach.
Key recommendations for researchers developing methods for glucuronide metabolites include:
-
Prioritize Analyte Stability: From the moment of blood collection, steps must be taken to prevent the enzymatic or chemical degradation of the glucuronide. Immediate cooling, rapid separation of plasma, and chemical stabilization are paramount.[1]
-
Develop a Selective Extraction Method: The hydrophilicity of glucuronides necessitates the use of extraction techniques like SPE, which can be optimized for their retention, leading to higher recovery and cleaner samples compared to LLE.
-
Confirm Method Specificity: During validation, it is critical to demonstrate that the parent drug signal is not artificially inflated by the in-source fragmentation of the glucuronide in the mass spectrometer or by degradation during sample processing.
-
Conduct Rigorous Stability Testing: Stability experiments must be designed to detect any loss of the glucuronide and a concurrent increase in the parent drug concentration under various storage and handling conditions.
By implementing these specialized strategies, researchers can develop robust and reliable bioanalytical methods that yield accurate data for both the parent drug and its critical metabolites, leading to a more complete and reliable assessment of a drug's pharmacokinetic profile.
References
-
Cao, Y., & Liu, Y. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]
-
Jackson, G. P., & Fondrie, W. E. (2012). Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group. Taylor & Francis. Available from: [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Available from: [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. European Bioanalysis Forum. Available from: [Link]
-
Schäfer, J. (2017). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. Available from: [Link]
-
Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1), 19-24. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
de Bont, J. J., et al. (2001). Beta-Glucuronidase-Mediated Drug Release. ResearchGate. Available from: [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
El-Kimary, E. R., et al. (2022). Four Greenness Evaluations of Two Chromatographic Methods: Application to Fluphenazine HCl and Nortriptyline HCl Pharmaceutical. Journal of the Chilean Chemical Society, 67(2). Available from: [Link]
-
Bhavyasri, K., et al. (2021). Method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1293. Available from: [Link]
-
Jackson, G. P., et al. (1989). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed. Available from: [Link]
-
Betancor, L., et al. (2020). Stabilization of b-Glucuronidase by Immobilization in Magnetic-Silica Hybrid Supports. Molecules, 25(12), 2801. Available from: [Link]
-
Gao, R. J., et al. (1994). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. PubMed. Available from: [Link]
-
Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-309. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
ResearchGate. (n.d.). Structures of fluphenazine (a) and perphenazine, the internal standard (b). ResearchGate. Available from: [Link]
-
ResearchGate. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. Available from: [Link]
-
Bibi, S., et al. (2021). Structure-Based Virtual Screening of Human β-Glucuronidase Inhibitors. Letters in Drug Design & Discovery, 18(4), 366-374. Available from: [Link]
-
Amanote Research. (n.d.). Validated LC–MS/MS Method for the Determination of. Amanote Research. Available from: [Link]
-
Li, X., et al. (2016). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 128, 42-49. Available from: [Link]
-
Ravi, J., et al. (2012). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography, 26(1), 69-76. Available from: [Link]
-
Kim, Y., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 29(5), 1083. Available from: [Link]
-
ResearchGate. (n.d.). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. Available from: [Link]
Sources
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Metabolite Cross-Reactivity in Fluphenazine Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring (TDM) for antipsychotics, immunoassays offer a compelling combination of speed, simplicity, and high-throughput capability. However, the utility of these assays is fundamentally dependent on their specificity. For a drug like fluphenazine, an effective phenothiazine antipsychotic, understanding the potential interference from its metabolites is not merely an academic exercise—it is critical for accurate clinical interpretation. This guide provides an in-depth, technical framework for assessing the cross-reactivity of major fluphenazine metabolites in competitive immunoassays, blending established principles with field-proven insights to ensure robust and reliable results.
The Clinical Imperative: Why Metabolite Cross-Reactivity Matters
Fluphenazine is used for managing chronic psychoses like schizophrenia.[1] Its therapeutic efficacy is linked to achieving an optimal plasma concentration, typically within a narrow therapeutic window.[1] Concentrations outside this range can lead to a lack of efficacy or the emergence of severe side effects, including extrapyramidal symptoms.[2] Therefore, accurate TDM is indispensable.
The challenge arises from the drug's extensive hepatic metabolism. Fluphenazine is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme into several compounds, with fluphenazine sulfoxide and 7-hydroxyfluphenazine being among the most significant.[3][4][5] If an immunoassay's antibodies bind to these metabolites in addition to the parent drug, the resulting concentration can be falsely elevated. This overestimation could lead a clinician to incorrectly reduce a patient's dose, potentially resulting in therapeutic failure. Consequently, rigorously validating an immunoassay for metabolite cross-reactivity is a cornerstone of its clinical implementation.
Fluphenazine Metabolic Pathway
The metabolic conversion of fluphenazine primarily involves oxidation of the phenothiazine ring system and the sulfur atom. The structural similarity between the parent drug and its metabolites, particularly 7-hydroxyfluphenazine, is the root cause of potential antibody cross-reactivity.
Caption: Metabolic conversion of fluphenazine to its major metabolites.
The Mechanism of Interference: Competitive Immunoassay Principles
Most immunoassays for small molecules like fluphenazine operate on a competitive principle. In this format, a known quantity of enzyme-labeled fluphenazine ("tracer") competes with the unlabeled fluphenazine present in a patient's sample for a limited number of specific antibody binding sites. The more fluphenazine in the sample, the less tracer can bind. The signal generated is therefore inversely proportional to the concentration of fluphenazine in the sample.
Cross-reactivity occurs when a metabolite's structure is similar enough to the parent drug to also bind to the antibody, displacing the tracer and generating a signal as if it were the parent drug.[6][7]
Caption: Principle of competitive immunoassay.
Experimental Design: A Self-Validating Protocol
To quantify cross-reactivity, we must determine the concentration of a metabolite required to produce the same level of signal inhibition as a known concentration of the parent drug. The standard approach, grounded in guidelines such as the Clinical and Laboratory Standards Institute (CLSI) EP7 , involves calculating the 50% inhibitory concentration (IC50) for each compound.[8][9][10]
This protocol describes a universally applicable workflow for a competitive ELISA format.
Experimental Objective
To quantitatively determine the percent cross-reactivity of 7-hydroxyfluphenazine and fluphenazine sulfoxide in a fluphenazine-specific competitive immunoassay.
Materials and Reagents
-
Fluphenazine Competitive ELISA Kit (containing antibody-coated plates, drug-enzyme conjugate, substrate, stop solution)
-
Certified Reference Material (CRM) of Fluphenazine (Parent Drug)
-
CRM of 7-hydroxyfluphenazine (Metabolite 1)
-
CRM of Fluphenazine Sulfoxide (Metabolite 2)
-
Drug-Free Human Serum/Plasma (for matrix matching)
-
Precision Pipettes and Tips
-
Microplate Reader (450 nm)
-
Phosphate Buffered Saline (PBS)
Step-by-Step Methodology
Part 1: Preparation of Standards and Cross-Reactant Solutions
The causality behind this step is to create a dose-response curve for each compound independently. Using a consistent matrix (drug-free serum) is crucial to negate any potential matrix effects that could confound the results.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of fluphenazine, 7-hydroxyfluphenazine, and fluphenazine sulfoxide in a suitable solvent (e.g., DMSO or methanol).
-
Spiking Solutions: Create intermediate spiking solutions by diluting the stock solutions into drug-free serum.
-
Serial Dilutions: Perform serial dilutions from the spiking solutions to generate a series of standards for each compound. A typical 8-point curve might range from 0.1 ng/mL to 20 ng/mL for fluphenazine, while the metabolite curves may need to extend to higher concentrations (e.g., up to 1000 ng/mL) to find the IC50.
Part 2: Immunoassay Procedure
-
Plate Setup: Designate wells on the antibody-coated microplate for blanks, zero calibrator (B0), fluphenazine standards, and the standards for each metabolite. Run all points in duplicate or triplicate for statistical validity.
-
Sample Addition: Pipette 50 µL of each standard (parent drug and metabolites) into the appropriate wells.
-
Conjugate Addition: Add 50 µL of the fluphenazine-enzyme conjugate to every well.
-
Incubation: Gently shake and incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature). This allows for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate 3-5 times with wash buffer to remove all unbound materials. This step is critical; inefficient washing is a common source of assay drift and poor precision.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate (e.g., 15 minutes in the dark) to allow for color development.
-
Reaction Termination: Add 50 µL of stop solution to each well to halt the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Part 3: Data Analysis and Calculation
The trustworthiness of the final result depends entirely on a systematic and standardized approach to data analysis.
-
Calculate %B/B0: For each standard, calculate the percentage of bound conjugate relative to the maximum binding (B0, the zero calibrator).
-
%B/B0 = (Absorbance of Standard / Average Absorbance of B0) * 100
-
-
Plot Dose-Response Curves: For each compound (fluphenazine and each metabolite), plot %B/B0 (Y-axis) against the log of the concentration (X-axis). This will generate a sigmoidal curve.
-
Determine IC50: From each curve, determine the concentration that causes a 50% reduction in signal (i.e., the concentration at which %B/B0 = 50%). This is the IC50 value.
-
Calculate Percent Cross-Reactivity: Use the standard formula to calculate the cross-reactivity for each metabolite.[11]
-
% Cross-Reactivity = (IC50 of Fluphenazine / IC50 of Metabolite) * 100
-
Experimental Workflow Diagram
Caption: Workflow for assessing immunoassay cross-reactivity.
Data Interpretation and Comparative Analysis
Based on published radioimmunoassay data, which often shares specificity characteristics with ELISA, we can anticipate the likely outcomes.[12] One study found that 7-hydroxy metabolites of phenothiazines cross-react significantly, while sulfoxide metabolites do not.[12]
Hypothetical Performance Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Clinical Implication |
| Fluphenazine (Parent Drug) | 2.5 | 100% | Target Analyte |
| 7-Hydroxyfluphenazine | 12.5 | 20.0% | High Risk: Likely to cause significant overestimation of parent drug concentration. |
| Fluphenazine Sulfoxide | > 2,500 | < 0.1% | Low Risk: Unlikely to cause clinically relevant interference. |
Interpretation and Actionable Insights
-
High Cross-Reactivity (>10%): As seen with 7-hydroxyfluphenazine, a 20% cross-reactivity is a major concern. It indicates that the antibody recognizes this metabolite to a significant degree. For patient samples containing this metabolite, the immunoassay will report a falsely elevated fluphenazine concentration. Such an assay should not be used for clinical TDM without a clear understanding of its limitations or confirmatory testing.
-
Low Cross-Reactivity (<1%): The negligible cross-reactivity of fluphenazine sulfoxide demonstrates high antibody specificity against this metabolic pathway. This metabolite will not interfere with the accurate measurement of the parent drug.
Alternative Methodologies and The Gold Standard
When an immunoassay shows significant cross-reactivity, alternative or confirmatory methods are necessary for reliable TDM.
| Method | Principle | Specificity | Throughput | Expertise/Cost |
| Immunoassay | Antibody-antigen binding | Variable; prone to cross-reactivity | High | Low |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection | Gold Standard; can distinguish between parent drug and metabolites | Lower | High |
| GC-MS | Gas chromatographic separation followed by mass detection | High; requires derivatization for some compounds | Lower | High |
Field-Proven Insight: The most robust strategy in a clinical or drug development setting is a two-tiered approach. Use immunoassays for initial, rapid screening. However, any results that are unexpectedly high, inconsistent with the clinical picture, or near a critical decision threshold must be confirmed by a more specific method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13] LC-MS/MS can physically separate the parent drug from its metabolites before detection, providing an unambiguous quantification of each.[2]
Conclusion
The evaluation of metabolite cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for therapeutic drug monitoring. By following a systematic, scientifically-grounded protocol, researchers can precisely quantify the degree of interference and make informed decisions about an assay's fitness-for-purpose. While immunoassays are invaluable tools, their limitations must be thoroughly understood. Acknowledging the potential for cross-reactivity and employing confirmatory methods like LC-MS/MS when necessary ensures the highest level of analytical integrity and, ultimately, patient safety.
References
-
Fluphenazine - Wikipedia. Wikipedia. [Link]
-
Fluphenazine - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem. National Center for Biotechnology Information. [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. PubMed. [Link]
-
Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]
-
Fluphenazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Fluphenazine Decanoate? Patsnap Synapse. [Link]
-
Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. National Center for Biotechnology Information. [Link]
-
Interferences in Immunoassay. National Center for Biotechnology Information. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications. [Link]
-
Showing metabocard for Fluphenazine (HMDB0014761). Human Metabolome Database. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
-
Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. PubMed. [Link]
-
Retrospective Approach to Evaluate Interferences in Immunoassay. National Center for Biotechnology Information. [Link]
-
Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed. [Link]
-
Principles of Immunoassays. UK NEQAS IIA. [Link]
-
Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Types Of Immunoassay - And When To Use Them. Quanterix. [Link]
-
Immunological Cross-Reactivity. Diva-Portal.org. [Link]
-
Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. National Center for Biotechnology Information. [Link]
-
Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition. Regulations.gov. [Link]
-
CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. The ANSI Blog. [Link]
-
Immunoassay - Wikipedia. Wikipedia. [Link]
-
Fluphenazine blood levels and clinical response. PubMed. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Principles of Competitive and Immunometric Assays (Including ELISA)1. ResearchGate. [Link]
-
Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]
-
EP07 Interference Testing in Clinical Chemistry. ResearchGate. [Link]
-
Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]
-
CLSI EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. ANSI Webstore. [Link]
Sources
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. Fluphenazine - Wikipedia [en.wikipedia.org]
- 4. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery-sci.com [discovery-sci.com]
- 12. Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluphenazine β-D-Glucuronide Versus Parent Drug Levels as Biomarkers of Exposure
Introduction: The Critical Need for Precise Exposure Monitoring of Fluphenazine
Fluphenazine, a potent first-generation antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2] However, the clinical application of fluphenazine is complicated by a narrow therapeutic window and significant inter-individual variability in its pharmacokinetics. This variability can lead to a spectrum of responses, from therapeutic failure to severe adverse effects, including extrapyramidal symptoms and tardive dyskinesia.[1] Consequently, therapeutic drug monitoring (TDM) is a valuable tool for optimizing fluphenazine therapy, ensuring that plasma concentrations are within a range that maximizes efficacy while minimizing toxicity.
Traditionally, TDM for fluphenazine has focused on measuring the concentration of the parent drug in plasma.[3] However, like many pharmaceuticals, fluphenazine undergoes extensive metabolism, resulting in a variety of metabolites. Among these, fluphenazine β-D-glucuronide, a major phase II metabolite, has emerged as a potential alternative or complementary biomarker of drug exposure. This guide provides an in-depth comparison of fluphenazine and its β-D-glucuronide as biomarkers, offering experimental insights and protocols to aid researchers and clinicians in making informed decisions for their monitoring strategies.
The Metabolic Journey of Fluphenazine: A Tale of Two Molecules
Fluphenazine is extensively metabolized in the liver, primarily through phase I and phase II biotransformation reactions.[4] Phase I reactions, mediated by cytochrome P450 enzymes (notably CYP2D6), introduce or expose functional groups, leading to the formation of metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine.[5] Subsequently, these metabolites, along with the parent drug, can undergo phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a key phase II pathway that significantly increases the water solubility of the drug, facilitating its excretion.[6] This process results in the formation of fluphenazine β-D-glucuronide.
Caption: Metabolic pathway of fluphenazine.
Head-to-Head Comparison: Fluphenazine vs. Fluphenazine β-D-Glucuronide
The choice of a biomarker for TDM hinges on its pharmacokinetic properties and its correlation with clinical outcomes. The following table provides a comparative overview of fluphenazine and its glucuronide metabolite.
| Feature | Fluphenazine (Parent Drug) | Fluphenazine β-D-Glucuronide (Metabolite) |
| Pharmacological Activity | Active | Generally considered inactive |
| Lipophilicity | High | Low |
| Water Solubility | Low | High |
| Plasma Protein Binding | High | Lower |
| Half-life | Oral: ~14-16 hours; Depot: ~7-10 days[5] | Likely shorter than the parent drug due to rapid renal clearance |
| Primary Route of Excretion | Hepatic metabolism followed by renal and fecal excretion[4] | Primarily renal excretion |
| Bioavailability (Oral) | Low and variable due to first-pass metabolism[4] | Formation is dependent on the extent of first-pass metabolism |
| Analytical Detectability | Readily quantifiable by LC-MS/MS and other methods[1][7] | Requires specific analytical methods, may not be detectable by all assays unless present in high concentrations[8] |
| Clinical Correlation | A therapeutic range of 0.13-0.70 ng/mL has been suggested to correlate with clinical response[3] | The direct clinical correlation is not well-established |
The Case for Monitoring the Parent Drug
Monitoring plasma levels of fluphenazine offers a direct measure of the pharmacologically active compound. Studies have shown a correlation, albeit sometimes complex, between parent drug concentrations and clinical response, as well as the risk of adverse effects.[9][10] The established, albeit debated, therapeutic range for fluphenazine provides clinicians with a target for dose adjustments.[3] Furthermore, a plethora of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the quantification of fluphenazine in biological matrices.[1][7]
The Untapped Potential of Fluphenazine β-D-Glucuronide as a Biomarker
While the parent drug provides a snapshot of the current active drug concentration, monitoring the glucuronide metabolite could offer a more integrated picture of drug exposure over time, particularly following oral administration. Due to significant first-pass metabolism, a substantial portion of an oral fluphenazine dose may be converted to its glucuronide before reaching systemic circulation. An early study by Goldstein and Van Vunakis (1981) using a radioimmunoassay suggested that after oral administration, fluphenazine metabolites are the major contributors to serological activity at later time points.[8] This indicates that fluphenazine β-D-glucuronide could serve as a more stable, long-term marker of drug intake and bioavailability.
However, the utility of fluphenazine β-D-glucuronide as a primary biomarker is currently limited by a lack of extensive research into its pharmacokinetic profile and its direct correlation with clinical outcomes. As the glucuronide is generally considered pharmacologically inactive, its levels may not directly reflect the therapeutic effect at the dopamine receptors.
Experimental Protocol: Quantification of Fluphenazine and its Glucuronide by LC-MS/MS
The following protocol outlines a general procedure for the simultaneous quantification of fluphenazine and fluphenazine β-D-glucuronide in human plasma. This method is based on established principles of bioanalytical chemistry and can be adapted and validated for specific laboratory settings.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of fluphenazine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fluphenazine, fluphenazine β-D-glucuronide, and the internal standard.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Future Directions
The choice between monitoring fluphenazine and its β-D-glucuronide metabolite as a biomarker of exposure is not a simple one and depends on the specific research or clinical question.
-
For routine TDM aimed at dose optimization and maintaining concentrations within a therapeutic range, monitoring the parent drug, fluphenazine, remains the current standard. Its established, albeit imperfect, correlation with clinical response provides actionable information for clinicians.
-
Fluphenazine β-D-glucuronide holds promise as a complementary biomarker, particularly for assessing long-term exposure and adherence, especially with oral formulations. Its potential utility is underscored by its formation through first-pass metabolism, which can be substantial.
Future research should focus on several key areas to fully elucidate the role of fluphenazine β-D-glucuronide:
-
Detailed pharmacokinetic studies are needed to characterize its half-life, volume of distribution, and clearance in diverse patient populations.
-
Correlational studies are required to determine if its plasma concentrations are more strongly associated with clinical outcomes or specific adverse effects compared to the parent drug.
-
Development and validation of standardized, commercially available assays for fluphenazine β-D-glucuronide would facilitate its inclusion in routine TDM.
By embracing a more comprehensive understanding of fluphenazine's metabolic fate, the scientific and clinical communities can move towards a more personalized and effective approach to the management of psychotic disorders.
References
- A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
- Mavroidis, M. L., Kanter, D. R., Hirschowitz, J., & Garver, D. L. (1984). Fluphenazine plasma levels and clinical response.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.).
- Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024).
- Cooper, S. F., Kelly, M., & Hawes, E. M. (1989). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic Drug Monitoring, 11(3), 354–360.
- Mavroidis, M. L., Kanter, D. R., Hirschowitz, J., & Garver, D. L. (1984). Fluphenazine plasma levels and clinical response.
- Fluphenazine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.
- Marder, S. R., Van Putten, T., Aravagiri, M., Midha, K. K., & Wirshing, W. C. (1991). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response.
- Fluphenazine. (n.d.).
- Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). OPUS.
- Jann, M. W., Ereshefsky, L., & Saklad, S. R. (1985). Clinical pharmacokinetics of the depot antipsychotics. Clinical pharmacokinetics, 10(4), 315–333.
- Long-Acting Injectable Antipsychotics. (n.d.). Basicmedical Key.
- Casper, R., Garver, D. L., Dekirmenjian, H., Chang, S., & Davis, J. M. (1981). Fluphenazine pharmacokinetics and therapeutic response. Psychopharmacology, 73(3), 205–210.
- Goldstein, S. A., & Van Vunakis, H. (1981). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. The Journal of Pharmacology and Experimental Therapeutics, 217(1), 36–43.
- Bhavyasri, K., et al. (2021). Method development, validation and forced degradation studies of Fluphenazine HCL in bulk and pharmaceutical dosage form by UV-Spectrophotometry. International Journal of Biology and Pharmaceutical Research, 10(4), 1281-1288.
- Wiles, D. H., & Franklin, M. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of Clinical Pharmacy and Therapeutics, 20(2), 55–62.
- Marder, S. R., Wirshing, W. C., Van Putten, T., Mintz, J., McKenzie, J., Johnston-Cronk, K., ... & May, P. R. (1991). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response.
- Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2024). MDPI.
- Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. (1993). Drug Metabolism and Disposition, 21(4), 751–757.
- Samson, A. S., & Leucht, S. (2018). Fluphenazine versus Placebo for Schizophrenia.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluphenazine plasma levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Fluphenazine plasma levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Fluphenazine's Glucuronide and Sulfoxide Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two key metabolites of the typical antipsychotic agent fluphenazine: fluphenazine sulfoxide and fluphenazine glucuronide. As drug development professionals and researchers are aware, understanding the metabolic fate of a therapeutic agent is paramount to optimizing its efficacy and safety profile. This document synthesizes available data to elucidate the formation, disposition, and analytical considerations for these two distinct metabolic products.
Introduction to Fluphenazine Metabolism: The Divergent Pathways of Sulfoxidation and Glucuronidation
Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive hepatic metabolism following administration.[1] The metabolic pathways are complex, involving both Phase I and Phase II reactions. Among the various metabolites, the sulfoxide and glucuronide conjugates represent two major end-products destined for excretion. The extent to which fluphenazine is shunted down the sulfoxidation versus the glucuronidation pathway is influenced by several factors, most notably the route of administration.
Oral administration of fluphenazine subjects the drug to significant first-pass metabolism in the liver.[1] This leads to a metabolic profile where the levels of the sulfoxide metabolite can be significantly higher than the parent drug.[2] In contrast, parenteral administration, such as with the long-acting decanoate formulation, bypasses this extensive first-pass effect, resulting in a higher ratio of the parent drug to its metabolites in systemic circulation.[2]
The Metabolic Pathways: A Visual Overview
The metabolic conversion of fluphenazine to its sulfoxide and glucuronide metabolites involves distinct enzymatic processes. The following diagram illustrates these primary pathways.
Caption: Metabolic pathways of fluphenazine leading to sulfoxide and glucuronide metabolites.
Comparative Analysis of Pharmacokinetic Profiles
A direct, head-to-head comparison of the pharmacokinetic parameters of fluphenazine sulfoxide and glucuronide in humans is challenging due to a paucity of data on the glucuronidated conjugates. However, by synthesizing available information and understanding the fundamental principles of these metabolic pathways, we can construct a comparative overview.
Fluphenazine Sulfoxide: The Well-Characterized Metabolite
Fluphenazine sulfoxide is a major Phase I metabolite of fluphenazine.[1] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1]
-
Formation and Absorption: Following oral administration, significant sulfoxidation occurs during the first pass through the liver, leading to high plasma concentrations of fluphenazine sulfoxide, sometimes exceeding those of the parent drug.[2][3] With intramuscular administration of fluphenazine decanoate, the formation of the sulfoxide metabolite is less pronounced.[2][4]
-
Distribution: Fluphenazine sulfoxide has been detected in various tissues, including the brain.[1] However, its affinity for dopamine D1 and D2 receptors is substantially lower (only 1% to 3%) than that of the parent compound, suggesting it does not contribute significantly to the therapeutic effect.[1]
-
Elimination: The sulfoxide metabolite is more water-soluble than fluphenazine and is readily excreted in the urine and feces.[5]
| Pharmacokinetic Parameter | Fluphenazine Sulfoxide | Source(s) |
| Primary Route of Formation | Hepatic sulfoxidation (Phase I) | [1] |
| Key Enzyme | CYP2D6 | [1] |
| Impact of Oral Administration | High formation due to first-pass metabolism | [2][3] |
| Pharmacological Activity | Low affinity for D1 and D2 receptors | [1] |
| Elimination | Primarily renal and fecal excretion | [5] |
Fluphenazine Glucuronide: An Inference-Based Profile
Glucuronidation is a crucial Phase II metabolic pathway that conjugates drugs or their metabolites with glucuronic acid, rendering them more hydrophilic and readily excretable.[6] While direct pharmacokinetic data for fluphenazine glucuronide in humans is scarce, in vitro and animal studies provide valuable insights.
-
Formation: Studies in rats have identified intact glucuronide conjugates of fluphenazine in bile.[7] Specifically, glucuronidation appears to occur on the 7-hydroxyfluphenazine metabolite, a product of Phase I hydroxylation.[7][8] Direct glucuronidation of the parent fluphenazine molecule appears to be a minor pathway.[8] The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs).[8]
-
Distribution and Activity: Glucuronide conjugates are generally considered to be pharmacologically inactive and have limited ability to cross the blood-brain barrier due to their increased polarity and molecular size. Therefore, it is highly probable that fluphenazine glucuronide does not contribute to the antipsychotic effects of the parent drug.
-
Elimination: As with other glucuronidated compounds, fluphenazine glucuronide is expected to be efficiently eliminated from the body, primarily through urine and bile.[6] The high water solubility of the glucuronide conjugate facilitates its renal clearance.
| Pharmacokinetic Parameter | Fluphenazine Glucuronide (Inferred) | Source(s) |
| Primary Route of Formation | Hepatic glucuronidation (Phase II) of 7-hydroxyfluphenazine | [7][8] |
| Key Enzymes | UDP-glucuronosyltransferases (UGTs) | [8] |
| Impact of Oral Administration | Formation is dependent on prior Phase I hydroxylation | [8] |
| Pharmacological Activity | Presumed to be inactive | [6] |
| Elimination | Expected rapid renal and biliary excretion | [6][7] |
Experimental Methodologies for Metabolite Quantification
The accurate quantification of fluphenazine and its metabolites in biological matrices is essential for pharmacokinetic studies. Several sophisticated analytical techniques are employed for this purpose.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of fluphenazine and its metabolites.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is considered the gold standard for the analysis of drugs and their metabolites in complex biological samples.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been successfully employed for the determination of fluphenazine and its sulfoxide metabolite.[9]
-
Radioimmunoassays (RIAs): RIAs have been developed for the specific and sensitive measurement of fluphenazine and its sulfoxide, 7-hydroxy, and N-oxide metabolites.[1]
The following workflow outlines a general procedure for the analysis of fluphenazine metabolites in plasma.
Caption: A generalized experimental workflow for the quantification of fluphenazine metabolites.
Conclusion and Future Directions
The pharmacokinetic profiles of fluphenazine's sulfoxide and glucuronide metabolites are distinct, reflecting their formation through different metabolic pathways. Fluphenazine sulfoxide is a well-documented Phase I metabolite, particularly prominent after oral administration, with low pharmacological activity. In contrast, fluphenazine glucuronide is a Phase II metabolite, likely formed from a hydroxylated intermediate, and is presumed to be inactive and rapidly excreted.
A significant gap in the literature exists regarding the direct quantification and pharmacokinetic characterization of fluphenazine glucuronide in humans. Future research employing advanced analytical techniques such as LC-MS/MS could provide a more complete picture of the disposition of this metabolite. A deeper understanding of the interplay between Phase I and Phase II metabolic pathways will ultimately contribute to the safer and more effective use of fluphenazine in the clinical setting.
References
-
Luo, H., McKay, G., Midha, K. K., & Hawes, E. M. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine. Drug Metabolism and Disposition, 19(4), 751–757. [Link]
- A Review on Fluphenazine Pharmacology and its Analytical Methods. (2025). Journal of Medicinal and Medical Chemistry.
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1990). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 18(4), 543–551. [Link]
-
Fluphenazine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]
-
Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247. [Link]
-
Midha, K. K., Marder, S. R., Jaworski, T. F., & Hubbard, J. W. (1993). Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. Clinical Pharmacokinetics, 24(1), 43–57. [Link]
-
Midha, K. K., Marder, S. R., Jaworski, T. F., & Hubbard, J. W. (1988). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Journal of Clinical Psychopharmacology, 8(5), 338–343. [Link]
- Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). Vertex AI Search.
-
Marder, S. R., Van Putten, T., Aravagiri, M., Midha, K. K., & Wirshing, W. C. (1990). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 26(4), 485–489. [Link]
-
Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024). Bioscience Biotechnology Research Communications. [Link]
-
Torzewska, A. (2016). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (Doctoral dissertation, Hochschule Rhein-Waal). [Link]
-
Chokhawala, K., & Stevens, L. (2023). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]
-
Javaid, J. I., Dekirmenjian, H., & Davis, J. M. (1985). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 87(1), 55–58. [Link]
-
Glucuronidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. (1988). Psychopharmacology, 96(3), 401–405. [Link]
-
Wan, D. D., Eltom, S. E., & Al-Shammari, S. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of Clinical Pharmacy and Therapeutics, 20(4), 227–232. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
Navigating the Analytical Maze: A Comparative Guide to Mitigating Inter-laboratory Variability in Fluphenazine Metabolite Quantification
For researchers, clinical scientists, and professionals in drug development, the precise quantification of fluphenazine and its primary metabolites—fluphenazine sulfoxide and 7-hydroxyfluphenazine—is paramount for effective therapeutic drug monitoring (TDM) and robust pharmacokinetic (PK) studies. However, significant inter-laboratory variability in reported concentrations can obscure genuine clinical insights and hinder drug development programs. This guide provides an in-depth comparison of analytical methodologies, dissects the sources of variability, and offers field-proven strategies to foster consistency and accuracy in the quantification of these critical analytes.
The Clinical Imperative for Accurate Fluphenazine Quantification
Fluphenazine, a potent antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy and side-effect profile are closely linked to plasma concentrations, which exhibit substantial inter-individual differences.[2] This variability underscores the necessity of TDM to personalize dosing regimens, optimize therapeutic outcomes, and minimize adverse effects.[3][4] The primary metabolic pathways of fluphenazine include sulfoxidation and hydroxylation, leading to the formation of fluphenazine sulfoxide and 7-hydroxyfluphenazine, respectively.[1] Accurate quantification of both the parent drug and these metabolites is crucial for a comprehensive understanding of a patient's metabolic profile and clinical response.
A Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is a critical determinant of accuracy and precision in fluphenazine metabolite quantification. While various techniques have been employed, their inherent characteristics contribute differently to the potential for inter-laboratory variability. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), immunoassays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical LOQ (Fluphenazine) |
| HPLC-UV/ECD | Chromatographic separation followed by detection based on UV absorbance or electrochemical properties. | Relatively low cost and widespread availability. | Lower sensitivity and specificity compared to MS methods; susceptible to interferences.[5] | ~0.5-1 ng/mL |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | High specificity and sensitivity. | Often requires derivatization of fluphenazine and its metabolites to increase volatility, adding complexity and a potential source of variability.[2] | ~0.1-0.5 ng/mL |
| Immunoassays | Antigen-antibody binding to detect the target analyte. | High throughput and automation-friendly. | Potential for cross-reactivity with metabolites and other structurally related compounds, leading to inaccurate results.[6][7] | Varies widely depending on antibody specificity. |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | "Gold standard" for TDM due to high sensitivity, specificity, and ability to multiplex (quantify parent drug and metabolites simultaneously).[8] | Higher initial instrument cost and complexity; susceptible to matrix effects if not properly managed.[9] | 0.2 ng/mL or lower.[8] |
Table 1: Comparison of Common Analytical Methods for Fluphenazine Quantification.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the quantification of fluphenazine and its metabolites due to its superior sensitivity and specificity.[8] This technique allows for the unambiguous identification and quantification of each analyte, even at the low concentrations typically found in clinical samples.
Below is a generalized workflow for the LC-MS/MS analysis of fluphenazine and its metabolites.
Caption: Generalized workflow for LC-MS/MS analysis of Fluphenazine metabolites.
A Best-Practice Experimental Protocol for LC-MS/MS Quantification
To minimize variability and ensure the generation of high-quality, reproducible data, a well-validated and meticulously executed experimental protocol is essential. The following protocol outlines a robust method for the simultaneous quantification of fluphenazine, fluphenazine sulfoxide, and 7-hydroxyfluphenazine in human plasma. This protocol is based on established methods and best practices in bioanalytical method validation.[1][8]
1. Materials and Reagents:
-
Reference standards: Fluphenazine, Fluphenazine Sulfoxide, 7-Hydroxyfluphenazine, and a stable isotope-labeled internal standard (e.g., Fluphenazine-d8).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Drug-free human plasma for calibration standards and quality controls.
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of the analytes.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (Fluphenazine-d8).[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
-
Gradient: A linear gradient optimized for the separation of the analytes.
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
6. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Dissecting the Sources of Inter-Laboratory Variability
Understanding the root causes of variability is the first step toward mitigating it. The following diagram illustrates the key factors that can contribute to discrepancies in fluphenazine metabolite quantification between laboratories.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Antipsychotic Medications | Beckman Coulter [beckmancoulter.com]
- 5. Fluphenazine blood levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance, Validation, and Comparison of an ELISA for Fluphenazine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the enzyme-linked immunosorbent assay (ELISA) for the detection of fluphenazine metabolites. As fluphenazine undergoes extensive metabolism, understanding the capabilities and limitations of available analytical methods is paramount for accurate pharmacokinetic and toxicological studies. This document will delve into the performance characteristics of a fluphenazine-targeted ELISA, its validation according to regulatory standards, and a critical comparison with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Importance of Fluphenazine Metabolite Quantification
Fluphenazine is a potent phenothiazine antipsychotic medication primarily used in the treatment of schizophrenia.[1] Upon administration, it is extensively metabolized in the liver, with major metabolites including fluphenazine sulfoxide and 7-hydroxyfluphenazine.[2][3][4] The 7-hydroxyfluphenazine metabolite is then subject to Phase II conjugation to form a glucuronide, which facilitates its excretion.[2][5] Given that a significant portion of the drug is metabolized before reaching systemic circulation (a phenomenon known as the first-pass effect), monitoring the parent drug alone provides an incomplete picture of its disposition.[1] Therefore, robust analytical methods for quantifying its metabolites, such as fluphenazine glucuronide, are crucial for comprehensive pharmacokinetic assessments and therapeutic drug monitoring.
While direct ELISAs specifically for "Fluphenazine glucuronide" are not commonly marketed, commercially available ELISA kits are designed to detect the parent drug, fluphenazine, and often exhibit significant cross-reactivity with its metabolites.[6] This guide will focus on the validation and performance of such an ELISA, interpreting its results in the context of metabolite detection, and comparing its utility against more specific methods like LC-MS/MS.
The Fluphenazine ELISA: A Technical Overview
The most common format for detecting small molecules like fluphenazine is the competitive ELISA. This assay is a cornerstone of initial screening in toxicology and research due to its high throughput and relatively low cost.
Principle of Competitive ELISA:
-
Antibody Coating: A microtiter plate is pre-coated with antibodies specific to the fluphenazine molecule.
-
Competition: The sample (e.g., urine, blood) containing the unknown amount of fluphenazine and its metabolites is added to the wells along with a fixed amount of enzyme-conjugated fluphenazine (the "tracer").
-
Binding: The drug from the sample and the enzyme-conjugated drug compete for the limited number of binding sites on the antibody.
-
Signal Generation: After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal.
The intensity of the signal is inversely proportional to the concentration of fluphenazine and its cross-reactive metabolites in the sample. A lower signal indicates a higher concentration of the drug in the sample, as it has outcompeted the enzyme-conjugated tracer for antibody binding sites.
Below is a diagram illustrating the competitive ELISA workflow.
Caption: Workflow of a competitive ELISA for Fluphenazine detection.
Performance Characteristics & Validation Parameters
For an ELISA to be considered reliable for its intended purpose, it must undergo a rigorous validation process.[7][8] The key performance characteristics are outlined below, with acceptance criteria generally based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[8]
| Parameter | Description | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Sensitivity (I-50) | The concentration of the drug that causes a 50% reduction in signal compared to the zero standard. It indicates the midpoint of the assay's dynamic range. | Manufacturer-defined. A lower I-50 indicates higher sensitivity. | Fluphenazine: 0.3 ng/mL[6] |
| Accuracy | The closeness of the measured value to the true value. Determined by analyzing samples with known concentrations (Quality Controls or QCs). | Mean value should be within ±15% of the nominal value.[7] | 95% - 105% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Coefficient of Variation (%CV). | %CV should not exceed 15% (except for the Lower Limit of Quantification, where it should not exceed 20%).[7] | Intra-assay CV: <10%; Inter-assay CV: <15%. |
| Specificity & Cross-Reactivity | The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present, such as metabolites or structurally similar drugs. | Must be characterized. The % cross-reactivity for relevant compounds should be determined. | See Cross-Reactivity Table below. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | At least three times the background or blank response.[7] | 0.1 ng/mL |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, temperature). | Assay performance should remain within acceptance criteria. | Stable results with ±5% variation in incubation time. |
Specificity and Cross-Reactivity: A Critical Consideration
The cornerstone of an immunoassay's utility is the specificity of the antibody. For fluphenazine assays, the antibody is typically raised against the core phenothiazine structure.[9] This leads to significant cross-reactivity with other phenothiazines and fluphenazine metabolites. While this can be a limitation for specific quantification, it can be an advantage for broad screening purposes.
Table of Cross-Reactivity for a Commercial Fluphenazine ELISA[6]:
| Compound | % Cross-Reactivity |
| Fluphenazine | 100% |
| Perphenazine | 112% |
| Prochlorperazine | 51% |
| Trifluperazine | 12% |
| Triflupromazine | 12% |
| Acetophenazine | 4.3% |
| Chlorpromazine | 3.3% |
Note: Data from a commercially available forensic kit. The cross-reactivity for 7-hydroxyfluphenazine glucuronide is not always reported by manufacturers but can be inferred to be low based on studies of similar assays where glucuronide metabolites are not easily detected unless present in large amounts.[9] This is a critical point: a standard fluphenazine ELISA may fail to detect the glucuronide metabolite efficiently, leading to an underestimation of total drug exposure if this is the primary metabolite.
Comparative Analysis: ELISA vs. LC-MS/MS
The choice of analytical method depends on the specific research question, required throughput, and available resources. While ELISA is an excellent screening tool, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis.[10][11]
| Feature | ELISA | LC-MS/MS |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to low; prone to cross-reactivity with structurally related compounds.[12] | Very high; can distinguish between parent drug and metabolites, including isomers. |
| Sensitivity | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). |
| Quantification | Semi-quantitative to quantitative, but can be affected by matrix effects and cross-reactivity. | Highly accurate and precise quantification. |
| Throughput | High (96-well plate format allows for many samples at once). | Lower; samples are analyzed sequentially. |
| Cost | Lower cost per sample and lower initial equipment cost. | Higher cost per sample and very high initial equipment cost. |
| Ease of Use | Relatively simple, with pre-packaged kits and automated platforms available. | Requires highly skilled operators and complex method development. |
| Confirmation | Positive results often require confirmation by a method like LC-MS/MS. | Considered a confirmatory method in itself. |
The following decision tree can guide researchers in selecting the appropriate method.
Caption: Decision guide for choosing between ELISA and LC-MS/MS.
Studies comparing ELISA and LC-MS/MS for urine toxicology screening have demonstrated that while ELISA is a useful tool, it can fail to detect certain analytes that LC-MS/MS can identify.[13] Conversely, the broad cross-reactivity of an ELISA can sometimes lead to positive results that are not confirmed for the specific target drug by LC-MS/MS, indicating the presence of a cross-reacting metabolite or another similar compound.[12][14]
Experimental Protocols for Assay Validation
To ensure the trustworthiness of an ELISA, key validation experiments must be performed. Below are abbreviated, step-by-step methodologies for two critical validation experiments.
Protocol 1: Standard Curve Generation and LLOQ Determination
-
Objective: To establish the quantitative range of the assay and its lower limit of reliable measurement.
-
Procedure:
-
Prepare a series of standards by spiking a known concentration of fluphenazine into a drug-free matrix (e.g., synthetic urine or buffer). A typical curve might include 8 concentrations ranging from 0.1 ng/mL to 10 ng/mL, plus a zero standard (blank).
-
Run the standards in duplicate or triplicate on the ELISA plate according to the manufacturer's instructions.
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of binding (%B/B0) for each standard relative to the zero standard.
-
Plot the %B/B0 against the logarithm of the concentration and fit the data using a four-parameter logistic (4-PL) curve.
-
Acceptance Criteria: The correlation coefficient (R²) of the curve should be ≥ 0.99.
-
The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve that can be measured with acceptable precision (%CV ≤ 20%) and accuracy (within ±20% of the nominal value).
-
Protocol 2: Specificity and Cross-Reactivity Testing
-
Objective: To determine the extent to which the assay detects compounds other than the primary analyte.
-
Procedure:
-
Determine the I-50 concentration for fluphenazine from the standard curve.
-
Prepare a series of concentrations for each potentially cross-reacting compound (e.g., 7-hydroxyfluphenazine, perphenazine, chlorpromazine).
-
Run these compounds in the ELISA to determine the concentration of each that gives a 50% inhibition of signal (its I-50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (I-50 of Fluphenazine / I-50 of Test Compound) x 100%
-
Interpretation: A high percentage indicates that the assay is highly reactive with that compound. This is crucial for interpreting sample results, as a positive signal could be due to the parent drug, a metabolite, or a combination thereof.[15][16]
-
Conclusion
The ELISA for fluphenazine serves as a rapid, cost-effective, and high-throughput screening tool. Its primary strength lies in its ability to detect the presence of the parent drug and other phenothiazine-like structures, making it suitable for initial toxicological screens or qualitative assessments in large sample cohorts.
However, researchers and drug development professionals must be acutely aware of its limitations. The significant cross-reactivity with metabolites and other structurally related drugs means it lacks the specificity required for definitive quantification of fluphenazine or its glucuronide metabolite. For pharmacokinetic studies requiring precise measurement of both the parent drug and its individual metabolites, LC-MS/MS remains the unequivocal method of choice.[10][13]
Ultimately, the fluphenazine ELISA is a valuable component of a tiered analytical strategy: an excellent tool for initial screening, with the understanding that positive or critical results must be confirmed by a more specific and robust method like LC-MS/MS to ensure data integrity and accurate interpretation.
References
-
Gurnsey, T., et al. (1983). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Drug Metabolism and Disposition. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. Available at: [Link]
-
Midha, K. K., et al. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin. Available at: [Link]
-
Widerlöv, E., et al. (1982). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Al-Abri, S., et al. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
McCormick, J. (2003). Method Validation Guidelines. BioPharm International. Available at: [Link]
-
Neogen Corporation. (n.d.). Fluphenazine Forensic Kit. Available at: [Link]
-
Durnev, E. A., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Available at: [Link]
-
Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
-
Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Available at: [Link]
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of ELISA and LC-MS/MS results for analysis of incurred urine samples. Available at: [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Current Drug Metabolism. Available at: [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kurabiotech.com [kurabiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for the Detection of Fluphenazine Glucuronide
In the landscape of bioanalytical chemistry, the robust and reliable quantification of drug metabolites is paramount for successful drug development and therapeutic monitoring. Fluphenazine, a potent antipsychotic, undergoes extensive metabolism, with glucuronidation being a significant pathway. The resulting metabolite, fluphenazine glucuronide, presents unique analytical challenges due to its increased polarity and often low systemic concentrations. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of fluphenazine glucuronide in biological matrices.
The Crucial Role of Metabolite Analysis: Why Fluphenazine Glucuronide Matters
Understanding the metabolic fate of fluphenazine is essential for comprehending its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens. Glucuronidation, a phase II metabolic reaction, conjugates fluphenazine with glucuronic acid, rendering it more water-soluble and facilitating its excretion.[1] Accurate measurement of fluphenazine glucuronide provides critical insights into the drug's metabolism and clearance pathways.
The Contenders: A Tale of Two Detectors
At the heart of this comparison are the detectors coupled with liquid chromatography. While both techniques utilize HPLC to separate the analyte of interest from the complex biological matrix, their detection principles, and consequently their performance characteristics, differ significantly.
HPLC-UV: This technique relies on the principle that the analyte of interest, in this case, fluphenazine glucuronide, absorbs light in the ultraviolet-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification. For fluphenazine and its derivatives, the characteristic UV absorbance maxima are typically observed around 256-259 nm.[2][3]
LC-MS/MS: This powerhouse technique offers a much higher degree of specificity and sensitivity. After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. In a tandem mass spectrometer (MS/MS), the precursor ion (the ionized fluphenazine glucuronide) is selected, fragmented, and a specific product ion is monitored for detection and quantification.[4] This process, known as Multiple Reaction Monitoring (MRM), provides a unique mass-to-charge ratio transition for the analyte, significantly reducing the likelihood of interference from other matrix components.[5]
Performance Showdown: A Data-Driven Comparison
The choice between HPLC-UV and LC-MS/MS for fluphenazine glucuronide analysis hinges on the specific requirements of the study. The following table summarizes the key performance parameters based on available literature for fluphenazine and general knowledge of drug metabolite analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale and Causality |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range for the parent drug. Likely higher for the glucuronide due to potential changes in chromophore. | Sub-ng/mL to pg/mL range for the parent drug. Similar or even better sensitivity can be expected for the glucuronide with optimized MS conditions. | LC-MS/MS offers significantly lower limits of detection due to the high specificity of MRM, which filters out background noise. UV detection is inherently less sensitive and more susceptible to matrix interference. |
| Selectivity/Specificity | Moderate. Relies on chromatographic separation to distinguish the analyte from other UV-absorbing compounds in the matrix. Co-eluting impurities can lead to inaccurate quantification. | Very High. The unique precursor-to-product ion transition in MRM provides exceptional specificity, virtually eliminating interference from co-eluting compounds.[4] | The two-stage mass filtering in tandem mass spectrometry provides a much higher degree of certainty in analyte identification compared to the single-dimension detection of UV absorbance. |
| Linearity & Dynamic Range | Typically linear over 2-3 orders of magnitude.[6] | Wide linear dynamic range, often spanning 3-5 orders of magnitude. | The highly sensitive and specific nature of MS detection allows for a broader range of concentrations to be accurately measured. |
| Matrix Effects | Susceptible to interference from endogenous matrix components that absorb at the same wavelength. | Can be affected by ion suppression or enhancement from matrix components, but this can be mitigated with appropriate sample preparation and the use of a stable isotope-labeled internal standard.[4] | While not immune to matrix effects, the impact on LC-MS/MS can be effectively managed, leading to more reliable data in complex biological samples. |
| Method Development | Relatively straightforward. Requires optimization of chromatographic conditions and selection of an appropriate UV wavelength. | More complex. Requires optimization of both chromatographic separation and mass spectrometric parameters (e.g., ionization source, collision energy, MRM transitions). | The added dimension of mass analysis in LC-MS/MS necessitates a more involved method development process. |
| Cost & Throughput | Lower instrument cost and maintenance. Generally higher throughput for simpler methods. | Higher initial instrument cost and more complex maintenance. However, modern systems can achieve very high throughput with rapid analysis times. | The upfront investment in LC-MS/MS is greater, but the superior data quality and potential for high-throughput analysis often justify the cost for drug development studies. |
Experimental Workflows: A Visual Guide
To further illustrate the practical differences, the following diagrams depict the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of fluphenazine glucuronide.
Caption: Experimental workflow for HPLC-UV analysis of fluphenazine glucuronide.
Caption: Experimental workflow for LC-MS/MS analysis of fluphenazine glucuronide.
Detailed Experimental Protocols
The following are representative, step-by-step protocols for the analysis of fluphenazine glucuronide. These should be considered as starting points and require thorough validation for specific applications as per regulatory guidelines.[7][8][9]
Protocol 1: HPLC-UV Method
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: SPE is often necessary for HPLC-UV to clean up the sample and concentrate the analyte, thereby improving sensitivity and reducing matrix interference.
-
Steps:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the biological sample (e.g., plasma, pre-treated urine).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the fluphenazine glucuronide with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC-UV Conditions
-
Rationale: A reverse-phase C18 column is typically used to retain the relatively non-polar fluphenazine moiety. The mobile phase composition is optimized to achieve good separation from other metabolites and endogenous compounds.
-
Parameters:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 257 nm[10]
-
3. Calibration and Quantification
-
Rationale: A calibration curve is constructed using standards of known concentrations to enable the quantification of the analyte in unknown samples.
-
Steps:
-
Prepare a series of calibration standards of fluphenazine glucuronide in the appropriate biological matrix.
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of fluphenazine glucuronide in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples, which is often sufficient for the highly selective LC-MS/MS analysis.
-
Steps:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled fluphenazine glucuronide).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for injection.
-
2. LC-MS/MS Conditions
-
Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with MS/MS to achieve faster analysis times and better peak resolution. Electrospray ionization (ESI) in positive mode is typically effective for protonating the basic nitrogen atoms in the fluphenazine structure.
-
Parameters:
-
Column: UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a short time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition (Hypothetical):
-
Precursor Ion (Q1): m/z of protonated fluphenazine glucuronide
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor. The exact m/z values would need to be determined experimentally. For fluphenazine, a common transition is 438.3 > 143.1.[4] The glucuronide would have a higher precursor mass.
-
-
3. Calibration and Quantification
-
Rationale: Similar to the HPLC-UV method, a calibration curve is used for quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[4]
-
Steps:
-
Prepare calibration standards and QC samples by spiking known amounts of fluphenazine glucuronide and the internal standard into the blank biological matrix.
-
Process and analyze the standards, QCs, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify fluphenazine glucuronide in the unknown samples using the regression equation from the calibration curve.
-
Concluding Remarks: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of fluphenazine glucuronide is a critical decision that should be guided by the specific goals of the research.
HPLC-UV may be a suitable option for preliminary studies or in situations where high sensitivity is not required and the biological matrix is relatively clean. Its lower cost and simpler operation are attractive for some laboratories. However, the inherent limitations in sensitivity and selectivity make it less ideal for regulated bioanalysis of metabolites, which are often present at low concentrations.
LC-MS/MS , on the other hand, stands out as the superior technique for the demanding requirements of drug metabolism and pharmacokinetic studies. Its exceptional sensitivity, unparalleled selectivity, and wide dynamic range make it the gold standard for the accurate and reliable quantification of fluphenazine glucuronide in complex biological matrices.[1] While the initial investment is higher, the quality and reliability of the data generated by LC-MS/MS are indispensable for making critical decisions in drug development and clinical research.
For researchers and scientists in the pharmaceutical industry, the adoption of LC-MS/MS for the analysis of fluphenazine glucuronide is not just a recommendation but a necessity to ensure data integrity and meet the stringent requirements of regulatory agencies.
References
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1477–1491. Retrieved from [Link]
-
Asadi, T. A. N. (2020). simultaneous Determination of Fluphenazine, Trifluoperazine, and Prochlorperazine in Pharmaceutical Preparations by HPLC Method Jameel. ResearchGate. Retrieved from [Link]
-
Thummar, K., Ghava, D., & Mistry, A. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–310. [Link]
- Bhavyasri, K., et al. (2021). method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1293.
- Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography.
-
Cooper, S. F., & Lapierre, Y. D. (1985). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic Drug Monitoring, 7(1), 81–87. [Link]
-
Keski-Hynnilä, H., et al. (2022). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 848, 157715. [Link]
-
Slawson, M. H., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Chemistry and Laboratory Medicine, 51(8), 1547–1554. [Link]
-
Shchavinska, L., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International Journal of Molecular Sciences, 25(1), 123. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
-
Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(10), 689–702. [Link]
- Blazheyevskiy, M., Kucher, M., & Shpychak, O. (2019). The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. French-Ukrainian Journal of Chemistry, 7(2), 96-103.
-
Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. Retrieved from [Link]
- Al-Saffar, F. J., & Al-Amoudi, O. M. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 1(1), 24-29.
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS.
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 031-042.
-
De Ruyck, K., et al. (2020). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 12(11), 693. [Link]
-
BioPharma Services Inc. (n.d.). BA Method Validation: Active Metabolites. Retrieved from [Link]
- Rao, C. V. N., et al. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8(13), 226-232.
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
-
Blazheyevskiy, M., Kucher, M., & Shpychak, O. (2019). The UV-spectrum of Perphenazine (lower curve) and its S-oxidation product. ResearchGate. Retrieved from [Link]
- Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. (2019). Google Patents.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
A Researcher's Guide to Fluphenazine beta-D-Glucuronide Reference Standards: Availability, Certification, and Application
For researchers, scientists, and drug development professionals engaged in the meticulous work of drug metabolism, pharmacokinetic (PK) studies, and clinical toxicology, the quality and reliability of reference standards are paramount. This guide provides an in-depth comparison of the availability and certification of Fluphenazine beta-D-Glucuronide reference standards. We will delve into the critical aspects of selecting a suitable standard, offer a detailed protocol for its application in a typical analytical workflow, and provide insights grounded in scientific expertise to ensure the integrity of your experimental data.
Fluphenazine, a potent antipsychotic medication, undergoes extensive metabolism in the body, with glucuronidation being a significant phase II metabolic pathway. The resulting metabolite, Fluphenazine beta-D-Glucuronide, is a key analyte in understanding the drug's disposition and clearance. Accurate quantification of this metabolite relies on the availability of a well-characterized reference standard.
Unraveling the Landscape of Commercial Availability
A survey of the current market reveals a select number of suppliers offering Fluphenazine beta-D-Glucuronide (CAS No. 133310-09-5) as a reference material. While availability is a primary consideration, the true value of a reference standard lies in its certification and the accompanying documentation that attests to its quality.
| Supplier | Product Name | Purity (as stated) | Certification Information |
| Artis Standards | Fluphenazine-β-D Glucuronide | >95% (By HPLC)[1] | ISO 9001:2015 mentioned on website, but specific certification for this product is not detailed.[1] |
| Pharmaffiliates | Fluphenazine β-D-Glucuronide | Information not readily available | Listed as a pharmaceutical standard; detailed certification requires inquiry.[2] |
| Santa Cruz Biotechnology | Fluphenazine β-D-Glucuronide | Information not readily available | Sold for research use; detailed certification requires inquiry.[3] |
Expert Insight: The stated purity of ">95%" is a common specification for research-grade standards. However, for quantitative applications, a comprehensive Certificate of Analysis (CoA) is non-negotiable. This document should provide the exact purity value determined by a quantitative method (e.g., qNMR or mass balance), along with data from other analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure. The absence of readily available, detailed CoAs from some suppliers necessitates direct communication to ascertain the suitability of their standard for your specific application.
For the highest level of metrological traceability, researchers should seek reference materials certified under ISO 17034 . This accreditation ensures that the material has been produced and characterized according to stringent international standards, providing confidence in its stated property values and associated uncertainties. While no suppliers were found to explicitly list ISO 17034 certification for Fluphenazine beta-D-Glucuronide in initial searches, inquiring about the availability of such certified lots is a crucial step in the procurement process.
The Cornerstone of Confidence: Understanding Certification
The certification of a reference standard is the bedrock upon which the validity of your analytical measurements is built. Here's a breakdown of what to look for:
-
Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA for a quantitative standard should include:
-
Identity Confirmation: Evidence from techniques like ¹H NMR, ¹³C NMR, and MS confirming the chemical structure. The biosynthesis and detailed characterization of fluphenazine glucuronide metabolites have been reported, providing a basis for structural verification.[4]
-
Purity Assessment: A quantitative purity value, ideally from a mass balance approach or qNMR. HPLC purity alone is often insufficient for a primary reference standard.
-
Characterization of Impurities: Identification and quantification of any significant impurities.
-
Assigned Value and Uncertainty: For certified reference materials (CRMs), a certified concentration or purity value with its associated measurement uncertainty is provided.
-
-
ISO Accreditations:
-
ISO 17034: As mentioned, this is the gold standard for reference material producers, indicating competence in the production of high-quality, reliable standards.
-
ISO/IEC 17025: This accreditation demonstrates the technical competence of the laboratory that performed the characterization and testing of the reference material.
-
-
Pharmacopeial Standards: While a specific monograph for Fluphenazine beta-D-Glucuronide was not found in major pharmacopeias like the USP or EP, the parent drug, Fluphenazine, is well-documented.[5][6] The principles and methods outlined in these pharmacopeial monographs for the analysis of Fluphenazine and its related compounds can provide a valuable framework for the quality assessment of the glucuronide metabolite standard.
Experimental Protocol: Quantitative Analysis of Fluphenazine beta-D-Glucuronide in a Biological Matrix
The following protocol outlines a typical workflow for the quantification of Fluphenazine beta-D-Glucuronide in a biological matrix, such as plasma or urine, using enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established principles for the analysis of drug glucuronides.[7]
Workflow Overview
Caption: Workflow for the quantitative analysis of Fluphenazine beta-D-Glucuronide.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Accurately weigh the Fluphenazine beta-D-Glucuronide reference standard and dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. The stability of fluphenazine and its derivatives in solution should be considered.
-
Perform serial dilutions of the stock solution with the appropriate matrix (e.g., drug-free plasma) to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add an internal standard (e.g., a stable isotope-labeled Fluphenazine beta-D-Glucuronide or a structurally similar compound).
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase solution (from a source like Helix pomatia or recombinant) in a suitable buffer (e.g., acetate buffer, pH 5.0). The choice of enzyme and conditions can significantly impact hydrolysis efficiency.
-
Incubate the mixture at an optimized temperature (e.g., 37-55°C) for a sufficient duration (e.g., 2-4 hours) to ensure complete cleavage of the glucuronide. Optimization of incubation time and temperature is crucial for different glucuronides.
-
-
Sample Clean-up:
-
Stop the enzymatic reaction by adding a protein precipitation agent like acetonitrile (typically 3 volumes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis. Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples.
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The method should be validated for linearity, accuracy, and precision.[8][9]
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for the now hydrolyzed fluphenazine and the internal standard. The selection of precursor and product ions is critical for selectivity and sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Fluphenazine in the unknown samples and QCs by interpolation from the calibration curve.
-
Conclusion and Recommendations
The selection of a Fluphenazine beta-D-Glucuronide reference standard requires a diligent approach that extends beyond simple confirmation of availability. As a Senior Application Scientist, my recommendation is to prioritize suppliers who can provide comprehensive documentation, including a detailed Certificate of Analysis that confirms the identity and purity of the standard through multiple analytical techniques.
For quantitative applications that demand the highest accuracy and traceability, inquiring about the availability of ISO 17034 certified reference materials is paramount. While the initial investment in a highly certified standard may be greater, the long-term benefits of ensuring data integrity and avoiding costly experimental repeats are invaluable.
The provided experimental protocol serves as a robust starting point for the quantitative analysis of Fluphenazine beta-D-Glucuronide. However, it is imperative that each laboratory validates the method in-house to ensure it meets the specific requirements of their intended application, adhering to relevant regulatory guidelines where applicable. By combining a well-characterized reference standard with a validated analytical method, researchers can confidently generate accurate and reproducible data in their studies of fluphenazine metabolism.
References
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Drug Metabolism and Disposition, 19(1), 219–226. [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1), 19-24. [Link]
-
Artis Standards. Fluphenazine-β-D Glucuronide. [Link]
-
Pharmaffiliates. Fluphenazine β-D-Glucuronide. [Link]
-
Gómez, D., et al. (2018). Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. [Link]
-
Sravanthi, V., & Latha, S. (2025). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. [Link]
-
Srinivasa Rao, B., & Sridhar, G. (2019). Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. ResearchGate. [Link]
-
Bhavyasri, K., et al. (2021). method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1293. [Link]
-
Wolska, A. (2019). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS FAU. [Link]
-
Shanghai Huicheng Biotechnology Co., Ltd. Fluphenazine β-D-Glucuronide. [Link]
-
Gao, S., et al. (1995). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 23(6), 654-659. [Link]
-
Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies, 1(1), 1-6. [Link]
-
British Pharmacopoeia. fluphenazine hydrochloride - Reference Standards catalogue. [Link]
-
PubChem. Fluphenazine. [Link]
-
Heyes, W. F. (1989). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. [Link]
-
Dysken, M. W., et al. (1981). Fluphenazine blood levels and clinical response. The Journal of clinical psychiatry, 42(10), 410-412. [Link]
-
USP. Fluphenazine Decanoate - USP-NF ABSTRACT. [Link]
Sources
- 1. Fluphenazine-β-D Glucuronide [artis-isotopes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. フルフェナジン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Development of a Stability-Indicating Assay for Fluphenazine and its Glucuronide Metabolite
This guide provides an in-depth comparison of analytical methodologies for developing a robust stability-indicating assay for the antipsychotic drug fluphenazine and its significant phase II metabolite, fluphenazine glucuronide. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in pharmaceutical analysis to ensure the development of a self-validating and reliable assay.
The integrity of a pharmaceutical product is paramount, and its stability profile is a critical quality attribute. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] The International Council for Harmonisation (ICH) guidelines mandate such assays to ensure the safety and efficacy of drug products throughout their shelf life.[2][3][4] Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism, including oxidation and glucuronidation.[] Therefore, a reliable stability-indicating method must be able to separate the parent drug from its metabolites and any potential degradants formed under various stress conditions.
Comparing Core Analytical Technologies: HPLC-UV vs. LC-MS/MS
The two most powerful and commonly employed techniques for developing stability-indicating assays are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific requirements of the analysis, from routine quality control to in-depth metabolite identification.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on analyte polarity, with detection based on the absorption of UV light by chromophores. | Separation based on polarity, with detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Specificity | Good, but susceptible to co-eluting compounds with similar UV spectra. Peak purity analysis is often required. | Excellent, providing structural information and enabling differentiation of isobaric compounds. |
| Sensitivity | Generally in the microgram to nanogram per mL range. | High, often reaching picogram or femtogram per mL levels, ideal for trace analysis.[6] |
| Application | Ideal for routine quality control, content uniformity, and dissolution testing of the parent drug. | The gold standard for metabolite identification, characterization of unknown degradation products, and bioanalysis.[7] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and maintenance costs. Requires more specialized expertise for operation and data interpretation. |
| Reference Standards | Requires reference standards for all analytes to be quantified. | Can tentatively identify unknown compounds based on fragmentation patterns, reducing the immediate need for standards. |
For the specific case of fluphenazine and its glucuronide, an HPLC-UV method is often sufficient for routine stability testing of the drug substance and product.[8][9][10] However, during development and for characterizing the degradation pathways, especially concerning the glucuronide metabolite, LC-MS/MS is invaluable.[8][11][12]
Workflow for Stability-Indicating Method Development
The development of a stability-indicating assay is a systematic process. The following diagram illustrates the key stages, from initial method development to full validation.
Caption: A typical workflow for developing a stability-indicating assay.
Experimental Protocol: A Stability-Indicating RP-HPLC Method for Fluphenazine
This section provides a detailed protocol for developing and validating a reversed-phase HPLC method for fluphenazine, grounded in published methodologies.[8][9][10][13]
Chromatographic Conditions & Reagents
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and organic modifiers (e.g., acetonitrile and methanol). A common starting ratio is 50:30:20 (v/v/v) buffer:methanol:acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or a mixture of water and methanol.[14]
Rationale: A C18 column is a versatile and robust choice for separating moderately polar compounds like fluphenazine and its metabolites. The acidic pH of the mobile phase ensures that fluphenazine, a basic compound, is in its protonated form, leading to better peak shape and retention. A combination of methanol and acetonitrile allows for fine-tuning the selectivity of the separation.
Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the API to ensure that the method can effectively separate the degradants from the parent peak.[4]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1 mg/mL Fluphenazine in 0.1 M HCl, heated at 80°C for 24 hours. Neutralize before injection.[15] | To assess stability in acidic environments. |
| Base Hydrolysis | 1 mg/mL Fluphenazine in 0.1 M NaOH, at room temperature for 24 hours. Neutralize before injection.[15] | To assess stability in alkaline environments. |
| Oxidation | 1 mg/mL Fluphenazine in 3% H2O2, at room temperature for 6-24 hours.[15][16] | To evaluate susceptibility to oxidation, a common degradation pathway for phenothiazines.[8] |
| Thermal Degradation | Expose solid drug substance to 80°C for 48 hours. Dissolve in diluent for analysis.[15][16] | To assess the impact of heat on the solid form. |
| Photolytic Degradation | Expose solid drug and solution (in quartz cuvettes) to UV light (254 nm) for 24-48 hours.[15][16] | To evaluate light sensitivity, as mandated by ICH Q1B guidelines.[3] |
Note on the Glucuronide: Fluphenazine glucuronide is expected to be more susceptible to acid and base hydrolysis than the parent drug, potentially reverting to fluphenazine or its 7-hydroxy metabolite.[17] Enzymatic hydrolysis using β-glucuronidase can also be employed to confirm the identity of the glucuronide peak.
Proposed Degradation Pathway Visualization
Oxidative degradation is a significant pathway for fluphenazine. The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of fluphenazine sulfoxide.
Caption: Simplified degradation pathway of fluphenazine under oxidative stress.
Method Validation According to ICH Q2(R1) Guidelines
Once the method demonstrates specificity through successful separation of all degradation products from the fluphenazine peak, it must be fully validated.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity index > 0.999 (for PDA detectors). No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) > 0.999.[9][10] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assays, typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked placebo samples. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | RSD ≤ 2.0% for all varied conditions. |
Conclusion
The development of a stability-indicating assay for fluphenazine and its glucuronide metabolite is a multi-faceted process that requires a systematic approach. While HPLC-UV provides a robust and cost-effective solution for routine quality control, LC-MS/MS is an indispensable tool for the comprehensive characterization of degradation pathways and metabolites. The protocols and validation criteria outlined in this guide, grounded in established scientific literature and regulatory expectations, provide a solid framework for developing a reliable and self-validating method. Such a method is crucial for ensuring that the quality, safety, and efficacy of fluphenazine-containing drug products are maintained throughout their lifecycle.
References
-
Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-309. [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (2025). Biomedical Chromatography, 39(3), e6088. [Link]
-
Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Xenobiotica, 21(3), 383-393. [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]
-
Bhavyasri, K., et al. (2021). Method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 10(4). [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. (2024). Journal of Medicinal and Medical Chemistry, 2(1). [Link]
-
Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (n.d.). ResearchGate. [Link]
-
Walash, M. I., & Wahba, M. E. K. (2014). A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products. Analytical Methods, 6(17), 6727-6735. [Link]
-
Shostak, D., & Perel, J. M. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. Journal of Pharmacology and Experimental Therapeutics, 217(1), 36-43. [Link]
-
Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-309. [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1). [Link]
-
Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. (2024). Research Journal of Chemistry and Environment, 28(5), 13-23. [Link]
-
Gendzwiłł, A., et al. (2017). New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. PLoS ONE, 12(6), e0178983. [Link]
-
ICH Stability Guidelines. (n.d.). LSC Group. [Link]
-
Smolen, V. F., & Williams, E. J. (1974). Methods for study of fluphenazine kinetics in man. Journal of Pharmacy and Pharmacology, 26(S1), 1P-17P. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. (n.d.). ResearchGate. [Link]
-
Chung, M. C., et al. (1993). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. Drug Metabolism and Disposition, 21(4), 733-739. [Link]
-
ICH Stability Testing Guidelines. (n.d.). SNS Courseware. [Link]
-
What is a stability indicating method? (n.d.). AmbioPharm. [Link]
-
5 Ich Stability Guideline. (n.d.). Scribd. [Link]
-
Ich guidelines for stability studies 1. (2015, April 29). SlideShare. [Link]
Sources
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 3. snscourseware.org [snscourseware.org]
- 4. scribd.com [scribd.com]
- 6. escholarship.org [escholarship.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bbrc.in [bbrc.in]
- 15. ijbpas.com [ijbpas.com]
- 16. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fluphenazine Beta-D-Glucuronide: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical compounds, including metabolites like fluphenazine beta-D-glucuronide, are paramount. This guide provides a detailed, step-by-step framework for the safe disposal of fluphenazine beta-D-glucuronide, grounded in established safety protocols and regulatory standards.
Understanding the Compound: A Profile of Fluphenazine and its Glucuronide Metabolite
Glucuronidation is a common metabolic pathway that increases the water solubility of compounds, facilitating their excretion from the body.[3] The resulting glucuronide conjugates are generally considered less active. However, it is essential to recognize that they can be hydrolyzed back to the parent compound.[3][4] Therefore, from a disposal perspective, fluphenazine beta-D-glucuronide should be regarded as a hazardous substance.
Pre-Disposal Risk Assessment and Waste Identification
Before initiating any disposal procedure, a thorough risk assessment is mandatory. This involves a comprehensive evaluation of the hazards associated with fluphenazine beta-D-glucuronide and the legal requirements for its disposal.
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[5][6] Pharmaceutical waste can be classified as hazardous based on its characteristics (e.g., toxicity, ignitability) or if it is specifically listed.[7] Given the toxicity of fluphenazine, it is prudent to manage all waste containing fluphenazine beta-D-glucuronide as hazardous pharmaceutical waste.
Segregation is Key
Proper waste segregation is a cornerstone of laboratory safety and compliant disposal.[8] Fluphenazine beta-D-glucuronide waste must be kept separate from non-hazardous waste to prevent cross-contamination and ensure it is directed to the appropriate disposal stream.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling fluphenazine beta-D-glucuronide, appropriate personal protective equipment is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of PPE to protect laboratory personnel.[9]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling powders or creating aerosols. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of fluphenazine beta-D-glucuronide waste generated in a laboratory setting.
Waste Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all fluphenazine beta-D-glucuronide waste.[8] The container must be compatible with the chemical waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Fluphenazine beta-D-Glucuronide" and a clear description of its hazards (e.g., "Toxic").[8][10]
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and absorbent paper. Place these items directly into the designated hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing fluphenazine beta-D-glucuronide in a sealable, chemical-resistant container. Do not mix with other incompatible chemical wastes.[8]
Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.[11]
-
Clean-up: Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with soap and water.[11]
-
Report: Report the spill to the laboratory's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department.
Final Disposal
The final disposal of hazardous pharmaceutical waste is strictly regulated.
-
Licensed Waste Contractor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[10][12]
-
Incineration: Incineration is the preferred method for the disposal of pharmaceutical waste to ensure complete destruction of the active compound.[8][13]
-
Prohibition of Sewering: It is illegal to dispose of hazardous pharmaceutical waste by flushing it down the drain.[7][14][15] This practice can lead to environmental contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of fluphenazine beta-D-glucuronide waste.
Caption: Decision workflow for the safe disposal of fluphenazine beta-D-glucuronide.
Conclusion: A Culture of Safety
The proper disposal of fluphenazine beta-D-glucuronide is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to these guidelines, researchers and scientists can ensure that their valuable work does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety department for guidance tailored to your location and facilities.
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- Safety Data Sheet: Fluphenazine hydrochloride. Chemos GmbH&Co.KG.
- Fluphenazine Decanoate Injection USP. Eugia US.
- Fluphenazine Decanoate Injection, USP - SAFETY DATA SHEET.
- SAFETY DATA SHEET Fluphenazine Hydrochloride Tablets, USP 1 mg, 2.5 mg, 5 mg and 10 mg. Ajanta Pharma | USA.
- Safety Data Sheet. PAI Pharma.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019).
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Fluphenazine (hydrochloride) - Safety Data Sheet. (2025).
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- FLUPHENAZINE - Safety Data Sheet. ChemicalBook.
- EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies. (2019). Kslaw.com.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- Laboratory Safety Guidance. OSHA.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?
- SAFETY DATA SHEET. Medline.
- FLUPHENAZINE DECANOATE INJECTION, USP. DailyMed.
- The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. PMC - NIH.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). FDA.
- USP 800 & Hazardous Drug Disposal. Stericycle.
- Laboratory waste. (2025). Karolinska Institutet.
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). WashU.
- Laboratory Waste Guide 2025.
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.
- Glucuronide – Knowledge and References. Taylor & Francis.
- Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. CovaChem.
- ASHP Guidelines on Handling Hazardous Drugs.
- Drug Disposal Information. DEA Diversion Control Division.
Sources
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. covachem.com [covachem.com]
- 4. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. usbioclean.com [usbioclean.com]
- 9. osha.gov [osha.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 12. medline.com [medline.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. kslaw.com [kslaw.com]
- 15. ashp.org [ashp.org]
Navigating the Safe Handling of Fluphenazine beta-D-Glucuronide: A Guide for the Modern Laboratory
For the diligent researcher navigating the complexities of drug development, ensuring a robust safety culture is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Fluphenazine beta-D-Glucuronide. By moving beyond a simple list of rules to explain the why behind each recommendation, we aim to empower you, our scientific colleagues, to work with confidence and utmost safety.
Fluphenazine, a potent phenothiazine antipsychotic, and its metabolites, such as the beta-D-Glucuronide conjugate, are classified as hazardous compounds.[1][2] While the glucuronide form is generally a product of metabolic detoxification, it is crucial to handle it with the same level of caution as the parent compound due to the potential for hydrolysis back to the active and toxic Fluphenazine.[1] The main routes of occupational exposure to such compounds are inhalation of dusts or aerosols, dermal absorption, and accidental ingestion.[3][4] This guide is structured to provide a comprehensive framework for mitigating these risks.
The Core Principle: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but a holistic system of controls. The hierarchy of controls, a foundational concept in occupational safety, prioritizes the most effective measures.[5] Our approach to handling Fluphenazine beta-D-Glucuronide is built on this principle, integrating engineering controls, administrative controls, and, as the final and crucial barrier, personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Before a researcher even dons a pair of gloves, the laboratory environment itself should be engineered for safety.
-
Chemical Fume Hoods: All procedures involving the handling of powdered Fluphenazine beta-D-Glucuronide or the creation of solutions should be conducted within a certified chemical fume hood.[6][7] This is to prevent the inhalation of fine powders or aerosols that may be generated.[6]
-
Biological Safety Cabinets (BSCs): For work with cell cultures or other biological systems where sterility is paramount in addition to chemical containment, a Class II BSC can be appropriate.[5]
-
Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical for preventing direct contact with Fluphenazine beta-D-Glucuronide.[8] The following table outlines the recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | High risk of aerosol generation. Double gloving provides an extra layer of protection against contamination. An N95 respirator is essential to prevent inhalation of fine particles.[9][10] |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Potential for splashes and spills. Double gloving is recommended to prevent permeation.[9][10] |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Disposable Gown, Safety Glasses | Lower risk of aerosol generation, but still a potential for splashes during liquid handling. |
| Animal Dosing (Injections) | Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Risk of accidental needlestick and splashes. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Handling of contaminated materials requires robust protection. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is as important as the equipment itself to prevent cross-contamination.
Donning Procedure
Caption: Sequential process for donning PPE.
Doffing Procedure
Caption: Sequential process for doffing PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
All personnel handling Fluphenazine beta-D-Glucuronide must be trained in spill management.
-
Alert: Immediately alert others in the area.
-
Evacuate: Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
PPE: Don appropriate PPE, including a respirator for powder spills.
-
Containment: For liquid spills, contain the spill using absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean-up: Use a chemical spill kit to clean the area, working from the outside in.
-
Disposal: All materials used for clean-up must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the area with an appropriate cleaning solution.
Waste Disposal: A Cradle-to-Grave Responsibility
The proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and spill clean-up materials should be placed in a clearly labeled hazardous waste container.[13] These containers should be sealed and disposed of through your institution's hazardous waste management program.[14]
-
Liquid Waste: Aqueous waste containing Fluphenazine beta-D-Glucuronide should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[10]
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.[14]
Operational Workflow for Safe Handling
Caption: Workflow for handling Fluphenazine beta-D-Glucuronide.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A strong safety culture is a proactive one, built on a foundation of knowledge, preparedness, and mutual respect for the potential hazards inherent in our vital work.
References
- Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
- Redox. (2022).
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- CDH Fine Chemical.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine.
- Bergeson & Campbell, P.C. (2012).
- Occupational Safety and Health Administration (OSHA).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3372, Fluphenazine.
- Canadian Agency for Drugs and Technologies in Health. (2011).
- Sigma-Aldrich. (2024). Safety Data Sheet - Fluphenazine dihydrochloride.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards Introduction.
- Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards.
- American Society of Health-System Pharmacists (ASHP). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cayman Chemical. (2025). Fluphenazine (hydrochloride)
- Northwestern University.
- PAI Pharma. (2015).
- Fisher Scientific. (2025).
- ChemicalBook. (2025).
- National Center for Biotechnology Information (NCBI). (2023). Fluphenazine.
- University of California, Berkeley.
- GZ Industrial Supplies. (2025).
- Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- U.S. National Library of Medicine. (2025).
- RCSI University of Medicine and Health Sciences. Biological & Clinical Waste Management Procedure.
- Drugs.com. (2025). Fluphenazine Uses, Side Effects & Warnings.
- Ann & Robert H. Lurie Children's Hospital of Chicago. Administrative Policy and Procedure Manual Pharmaceutical Waste Management.
- Santa Cruz Biotechnology.
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Dr.Oracle. (2025). What is the recommended administration protocol for fluphenazine (fluphenazine)
- Drugs.com. (2025). Fluphenazine Dosage Guide + Max Dose, Adjustments.
- UConn Health. Waste Stream Disposal –Quick Sheet.
- U.S. Food and Drug Administration (FDA).
- Occupational Safety and Health Administration (OSHA).
- MedCentral. Fluphenazine: uses, dosing, warnings, adverse events, interactions.
Sources
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pppmag.com [pppmag.com]
- 9. redox.com [redox.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. paipharma.com [paipharma.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. luriechildrens.org [luriechildrens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
